Thioguanosine
Descripción
RN given refers to cpd without isomeric designation
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJAMXESTUWLO-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018977 | |
| Record name | 6-Thioguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-31-4 | |
| Record name | Thioguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Thioguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Thioguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-mercaptopurin-9-ylriboside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C558LI0K8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Thioguanosine as a Guanosine (B1672433) Analog in RNA Synthesis
This technical guide provides a comprehensive overview of 6-thioguanosine (⁶S G), a crucial guanosine analog, and its role in RNA synthesis. We will delve into its metabolic activation, mechanism of incorporation into nascent RNA, the subsequent cellular consequences, and its applications as a powerful tool in molecular biology for studying RNA dynamics. This document details quantitative data, experimental protocols, and visual pathways to serve as a critical resource for professionals in research and drug development.
Metabolic Activation of Thioguanine to this compound Triphosphate
6-thioguanine (B1684491) (6-TG), a purine (B94841) analog and prodrug, requires intracellular enzymatic conversion to become active.[1] The primary activation pathway is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-TG into 6-thioguanosine monophosphate (TGMP).[1][2] Cellular kinases then further phosphorylate TGMP to 6-thioguanosine diphosphate (B83284) (TGDP) and subsequently to 6-thioguanosine triphosphate (TGTP).[1][3] This triphosphate nucleotide, TGTP, is the active metabolite that serves as a substrate for RNA polymerases, enabling its incorporation into RNA.[3][4]
Incorporation into RNA and Cellular Consequences
As an analog of guanosine triphosphate (GTP), TGTP is incorporated into newly synthesized RNA transcripts by RNA polymerase during transcription.[4][5] This incorporation is the foundation of both its cytotoxic effects in chemotherapy and its utility in metabolic labeling.[1][6]
The consequences of ⁶S G incorporation are multifaceted:
-
Cytotoxicity : The integration of thiopurine metabolites into DNA and RNA is a primary mechanism of their cytotoxic and therapeutic effects.[3][4][5] For RNA, the presence of ⁶S G can impair RNA and protein synthesis, particularly after longer exposure periods, contributing to cell death.[7]
-
RNA Stability and Structure : The presence of ⁶S G generally diminishes the thermodynamic stability of RNA duplexes.[8] However, the overall structural impact appears to be minimal based on NMR and Circular Dichroism data.[8]
-
Induction of A-to-I Editing : Treatment with 6-TG has been shown to increase adenosine-to-inosine (A-to-I) editing in certain transcripts, such as BLCAP, in acute lymphoblastic leukemia cells.[9][10] This is achieved by upregulating the expression of the enzyme ADAR2 (adenosine deaminase 2 acting on RNA), which contributes to the drug's cytotoxic effect.[9][10]
-
Signaling Pathway Inhibition : Beyond nucleic acid incorporation, TGTP can directly inhibit intracellular signaling pathways. It has been shown to inhibit the function of Rac1, a small GTPase that regulates cell survival and proliferation.[1][3] This inhibition contributes to the induction of apoptosis, particularly in T-lymphocytes.[1][3]
Application in Research: Metabolic Labeling of Nascent RNA
The ability of ⁶S G to be incorporated into nascent RNA makes it a valuable tool for metabolic labeling, allowing researchers to distinguish newly transcribed RNA from the pre-existing RNA pool.[6][11] This approach is analogous to the more widely used 4-thiouridine (B1664626) (4sU), a uridine (B1682114) analog.[6][12]
Recent advancements have developed chemical conversion methods that recode the incorporated ⁶S G, causing a specific G-to-A mutation signature during reverse transcription and subsequent RNA sequencing.[11][12] This eliminates the need for cumbersome enrichment steps.[12]
-
TUC-seq DUAL & TimeLapse-seq : These techniques utilize ⁶S G, often in combination with 4sU, to perform dual metabolic labeling.[11][12][13] For instance, in TUC-seq DUAL, cells are pulsed first with ⁶S G and then with 4sU. After RNA isolation, a chemical treatment converts ⁶S G into a derivative read as adenosine (B11128) (G-to-A mutation) and 4sU into cytosine (U-to-C mutation).[12][13] By analyzing these distinct mutations in a single sequencing experiment, both the synthesis and decay of mRNA can be measured with high precision.[12][14]
Data Presentation
Quantitative data from various studies are summarized below to provide a practical reference for experimental design.
Table 1: Typical Conditions for Metabolic Labeling with 6-Thioguanosine (⁶S G)
| Cell Type | ⁶S G Concentration | Labeling Duration | Application | Reference |
|---|---|---|---|---|
| HEK293T | 25, 50, 100 µM | 30, 60 min | Cell proliferation assay | [12] |
| HEK293T | 100 µM | 2 hours | Detection of ⁶S G in endogenous mRNA | [12] |
| K562 | Not specified | Not specified | TimeLapse-seq for RNA dynamics | [11][15] |
| Acute Leukemia Cells | Not specified | Not specified | A-to-I editing analysis |[9] |
Table 2: Quantitative Outcomes of ⁶S G Incorporation and Detection
| Method / Analysis | Target | Result | Cell Type | Reference |
|---|---|---|---|---|
| Amplicon Deep Sequencing | Cyclin E1 (CcnE1) mRNA | ~6.5% of new transcripts detected (G-to-A) | HEK293T | [12] |
| Amplicon Deep Sequencing | p21 mRNA | ~10% of new transcripts detected (G-to-A) | HEK293T | [12] |
| TimeLapse-seq | Transcriptome-wide | 1.5% G-to-A mutation rate (vs. 0.15% background) | K562 | [11] |
| LC-ESI-MS/MS | Various RNA species | mRNA has the most abundant ⁶S G incorporation | Acute Leukemia Cells | [9][10] |
| RT-PCR & Sanger Sequencing | 47 nt & 76 nt RNA oligos | >95% of ⁶S G nucleosides decoded as A | In vitro |[12] |
Table 3: Inhibition Constants of a Related Thiopurine Analog
| Compound | Target Enzyme | Ki Value | Reference |
|---|---|---|---|
| 6-Thioinosine 5′-triphosphate (Thio-ITP) | RNA polymerase I | 40.9 µM | [16] |
| 6-Thioinosine 5′-triphosphate (Thio-ITP) | RNA polymerase II | 38.0 µM |[16] |
Experimental Protocols
The following protocols are adapted from established methods and provide a framework for using ⁶S G in cell culture experiments.[12][17][18]
Protocol 1: Metabolic Labeling of Cultured Cells with ⁶S G
-
Cell Plating : Plate the desired cell type to reach 70-80% confluency at the time of labeling.
-
Reagent Preparation : Prepare a stock solution of 6-thioguanosine (e.g., 100 mM in DMSO). Just before use, dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 100 µM).
-
Labeling : a. Aspirate the existing medium from the cells. b. Gently wash the cells once with sterile PBS. c. Add the medium containing ⁶S G to the cells. d. Incubate for the desired duration (e.g., 2 hours) in a standard cell culture incubator.
-
Harvesting : a. Quickly aspirate the labeling medium. b. Immediately add TRIzol reagent directly to the plate (e.g., 3 mL for a 10 cm plate) to lyse the cells and stabilize the RNA. c. Scrape the cells and collect the lysate. The lysate can be processed immediately or stored at -80°C.
Protocol 2: Total RNA Extraction
This protocol follows a standard TRIzol-based RNA extraction method.[18]
-
Phase Separation : To 1 mL of TRIzol lysate, add 0.2 mL of chloroform. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation : a. Carefully transfer the upper aqueous phase to a new, nuclease-free tube. b. Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used initially. Mix well and incubate at room temperature for 10 minutes. c. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
RNA Wash : a. Discard the supernatant. b. Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (prepared with nuclease-free water). c. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension : a. Carefully discard the ethanol wash. b. Air-dry the pellet briefly (do not over-dry). c. Resuspend the RNA in an appropriate volume of nuclease-free water. Assess RNA integrity and concentration using standard methods (e.g., Bioanalyzer, NanoDrop).
Protocol 3: Chemical Conversion for TUC-seq (⁶S G to A')
This protocol is based on the hydrazine/OsO₄ chemistry described for TUC-seq DUAL.[12][13] Caution: Osmium tetroxide (OsO₄) is highly toxic and volatile. Handle with extreme care in a certified chemical fume hood using appropriate personal protective equipment.
-
Reaction Setup : In a nuclease-free tube, combine up to 5 µg of total RNA with a buffer containing ammonium (B1175870) chloride (NH₄Cl, pH 8.9) and hydrazine.
-
Oxidative Substitution : Add OsO₄ to the reaction mixture.
-
Incubation : Incubate the reaction at 40°C for 2 hours.
-
Quenching and Purification : Quench the reaction and purify the RNA using a suitable RNA cleanup kit (e.g., column-based purification or ethanol precipitation) to remove chemical residues.
-
Downstream Processing : The resulting RNA, now containing A' where ⁶S G was incorporated, is ready for reverse transcription, library preparation, and RNA sequencing.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Thiopurine drug metabolism pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-Thioguanine incorporates into RNA and induces adenosine-to-inosine editing in acute lymphoblastic leukemia cells [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. Expanding the Nucleoside Recoding Toolkit: Revealing RNA Population Dynamics with 6-thioguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thioguanosine Metabolic Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of thioguanosine, a crucial purine (B94841) analogue antimetabolite, in mammalian cells. This compound, and its active form, 6-thioguanine (B1684491) (6-TG), are pivotal in the treatment of various malignancies, particularly acute lymphoblastic and myeloid leukemias. The efficacy and toxicity of thiopurines are intrinsically linked to a complex series of enzymatic activation (anabolic) and inactivation (catabolic) pathways. This document elucidates these pathways, details the key enzymes involved, presents quantitative data on enzyme kinetics and metabolite concentrations, and provides step-by-step experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular pharmacology of this compound.
Introduction
6-thioguanine (6-TG) is a purine analogue that functions as a prodrug, requiring intracellular metabolic activation to exert its cytotoxic effects.[1] Its primary mechanism of action involves the incorporation of its metabolites, the 6-thioguanine nucleotides (TGNs), into DNA and RNA, which ultimately leads to cell cycle arrest and apoptosis.[1] The therapeutic window of thioguanine is narrow, and its clinical utility is often limited by significant inter-individual variability in drug response and toxicity, primarily myelosuppression. This variability is largely attributed to genetic polymorphisms in the enzymes responsible for its metabolism. A thorough understanding of the this compound metabolic pathway is therefore essential for optimizing therapeutic strategies, developing novel drug delivery systems, and personalizing treatment regimens.
The Metabolic Pathway of this compound
The metabolism of thioguanine is a bifurcated process involving competing anabolic and catabolic pathways that determine the intracellular concentration of active TGNs.
Anabolic Pathway: Activation to Cytotoxic Metabolites
The conversion of 6-thioguanine to its active nucleotide forms is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] This is followed by a series of phosphorylation events catalyzed by cellular kinases.
The key steps in the anabolic pathway are:
-
Thioguanine to 6-Thioguanosine Monophosphate (TGMP): This initial and rate-limiting step is catalyzed by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .[1]
-
TGMP to 6-Thioguanosine Diphosphate (B83284) (TGDP): TGMP is phosphorylated by Guanylate Kinase (GK) .
-
TGDP to 6-Thioguanosine Triphosphate (TGTP): TGDP is further phosphorylated by Nucleoside Diphosphate Kinases (NDPKs) . TGTP is a major active metabolite that can be incorporated into RNA.[2]
-
Conversion to Deoxyribonucleotides: TGDP can also be converted to its deoxyribose form, deoxythis compound diphosphate (dTGDP), by Ribonucleotide Reductase (RR) . dTGDP is then phosphorylated to deoxythis compound triphosphate (dTGTP), the form that is incorporated into DNA.[2]
The collective active metabolites, TGMP, TGDP, TGTP, and dTGTP, are referred to as 6-thioguanine nucleotides (TGNs).
Catabolic Pathway: Inactivation and Detoxification
Concurrent with the anabolic pathway are two main catabolic routes that inactivate thioguanine and its metabolites, reducing their cytotoxic potential.
-
S-methylation: Thiopurine S-Methyltransferase (TPMT) catalyzes the S-methylation of 6-thioguanine to 6-methylthioguanine (B125323) (6-MTG) and of TGMP to methylthis compound monophosphate (MTGMP).[3] These methylated products are considered less active and less toxic. Genetic polymorphisms in the TPMT gene are a major cause of variability in thiopurine toxicity.[4]
-
Deamination and Oxidation: 6-thioguanine can be deaminated by Guanine (B1146940) Deaminase (GDA) to 6-thioxanthine (B131520). 6-thioxanthine is subsequently oxidized by Xanthine Oxidase (XO) to 6-thiouric acid, which is an inactive metabolite excreted in the urine.[3]
Mechanism of Action
The cytotoxic effects of thioguanine are primarily mediated through the incorporation of its active metabolites, dTGTP and TGTP, into DNA and RNA, respectively.
-
Incorporation into DNA: The incorporation of dTGTP in place of deoxyguanosine triphosphate (dGTP) during DNA replication is the principal mechanism of thioguanine-induced cytotoxicity.[5] This leads to the formation of thioguanine-substituted DNA, which can trigger the mismatch repair (MMR) system. Persistent and futile attempts by the MMR system to repair these altered base pairs can lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[6]
-
Incorporation into RNA: The incorporation of TGTP into RNA can disrupt RNA synthesis and function, leading to impaired protein synthesis and altered cellular metabolism, further contributing to cytotoxicity.[7]
-
Inhibition of Purine Biosynthesis: Thioguanine metabolites can also inhibit de novo purine biosynthesis by providing a pseudo-feedback inhibition on key enzymes in the pathway.[8]
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in Thioguanine Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/h) | Source |
| TPMT | 6-Thioguanine | 22.3 - 156 | Not specified | [8] |
| TPMT | 6-Mercaptopurine | 110 - 162 | 54 - 68 (nmol 6-MMP/g Hb/h) | [8] |
Table 2: Intracellular Concentrations of 6-Thioguanine Nucleotides (TGNs) in Patients and Cancer Cell Lines
| Cell Type/Patient Population | Treatment | TGN Concentration | Source |
| Pediatric ALL Patients | 6-Mercaptopurine | Median: 238.1 pmol/8 x 10⁸ RBCs | [9] |
| Jurkat T cells | 3 µM 6-Thioguanine (24h) | ~10% of guanine replaced by 6-TG in DNA | [10] |
| HL-60 cells | 3 µM 6-Thioguanine (24h) | ~7.4% of guanine replaced by 6-TG in DNA | [10] |
| CCRF-CEM cells | 3 µM 6-Thioguanine (24h) | ~7% of guanine replaced by 6-TG in DNA | [10] |
| K-562 cells | 3 µM 6-Thioguanine (24h) | ~3% of guanine replaced by 6-TG in DNA | [10] |
| HCT-116 cells | 3 µM 6-Thioguanine (24h) | ~0.2% of guanine replaced by 6-TG in DNA | [10] |
| Pediatric ALL Patients (TEAM study) | Methotrexate/6-Mercaptopurine + low-dose 6-Thioguanine | Average increase of 251 fmol/µg DNA | [11] |
Table 3: In Vitro Cytotoxicity of 6-Thioguanine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Source |
| HeLa | Cervical Carcinoma | 28.79 | [12] |
Experimental Protocols
Determination of HGPRT Activity in Cell Lysates
This protocol is based on a non-radioactive, continuous spectrophotometric assay.
Materials:
-
Cell lysate
-
Hypoxanthine
-
Phosphoribosyl pyrophosphate (PRPP)
-
IMP dehydrogenase (IMPDH)
-
NAD+
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate
Procedure:
-
Prepare Cell Lysates: Lyse cells using a suitable lysis buffer and determine the protein concentration.
-
Reaction Mixture: Prepare a reaction mixture containing hypoxanthine, PRPP, NAD+, and IMPDH in an appropriate buffer.
-
Initiate Reaction: Add the cell lysate to the reaction mixture in a 96-well plate.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate Activity: The rate of NADH formation is directly proportional to the HGPRT activity. Calculate the specific activity relative to the protein concentration of the lysate.
Quantification of Intracellular 6-Thioguanine Nucleotides (TGNs) by HPLC
This protocol is a generalized procedure based on established HPLC methods for TGN analysis.[1][13]
Materials:
-
Red blood cell (RBC) or other cell pellet
-
Perchloric acid
-
Dithiothreitol (DTT)
-
Internal standard (e.g., 6-mercaptopurine)
-
HPLC system with UV detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Lyse the cell pellet and deproteinize with perchloric acid in the presence of DTT.
-
Hydrolysis: Heat the sample to hydrolyze the TGNs to the free base, 6-thioguanine.
-
Neutralization and Centrifugation: Neutralize the sample and centrifuge to remove precipitated proteins.
-
HPLC Analysis: Inject the supernatant onto the HPLC system.
-
Chromatography: Elute the sample using an isocratic mobile phase (e.g., 5% acetonitrile (B52724) in phosphate (B84403) buffer, pH 2.5).
-
Detection: Monitor the eluent at a wavelength of 342 nm for 6-thioguanine.
-
Quantification: Quantify the 6-thioguanine concentration by comparing the peak area to that of a standard curve prepared with known concentrations of 6-thioguanine and the internal standard.
Analysis of 6-Thioguanine Incorporation into DNA by LC-MS/MS
This protocol outlines the key steps for the quantification of DNA-incorporated thioguanine.[9]
Materials:
-
Genomic DNA isolated from cells
-
Nuclease P1
-
Alkaline phosphatase
-
Internal standard (e.g., isotope-labeled deoxythis compound)
-
LC-MS/MS system
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the cells of interest.
-
DNA Digestion: Enzymatically digest the DNA to individual deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase.
-
Internal Standard Spiking: Add a known amount of the internal standard to the digested sample.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate the deoxynucleosides using a reversed-phase column with a suitable gradient.
-
Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) to specifically detect and quantify deoxythis compound and the internal standard.
-
Data Analysis: Calculate the amount of thioguanine incorporated into the DNA relative to the total amount of DNA analyzed.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. rsc.org [rsc.org]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. ukm.my [ukm.my]
- 8. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thioguanosine Incorporation into DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioguanine and its nucleoside form, thioguanosine, are purine (B94841) analogues that serve as cornerstones in the treatment of various malignancies, particularly acute lymphoblastic leukemia, and autoimmune disorders. Their therapeutic efficacy is intrinsically linked to their metabolic activation and subsequent incorporation into cellular nucleic acids, DNA and RNA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's journey from a prodrug to a disruptive force within the cell's genetic machinery. We will delve into its metabolic activation pathway, the dynamics of its incorporation into DNA and RNA, and the critical cellular responses elicited, including the activation of the DNA mismatch repair pathway and the modulation of key signaling cascades. This document summarizes quantitative data on thioguanine incorporation, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Metabolic Activation of Thioguanine
Thioguanine (TG) is a prodrug that must undergo intracellular anabolic conversion to its active nucleotide forms.[1][2][3] The metabolic activation cascade is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts thioguanine to 6-thioguanosine monophosphate (TGMP).[3][4] Subsequent phosphorylation events catalyzed by cellular kinases lead to the formation of 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP).[2][3] Furthermore, ribonucleotide reductase can convert TGDP to its deoxyribonucleoside counterpart, deoxy-thioguanosine diphosphate (dTGDP), which is then phosphorylated to form deoxy-thioguanosine triphosphate (dTGTP).[2] These triphosphate forms, TGTP and dTGTP, are the active metabolites that can be incorporated into RNA and DNA, respectively.[5]
Two key enzymes, thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15), play crucial roles in the catabolism of thiopurine metabolites, thereby influencing the amount of active nucleotides available for incorporation.[6][7] TPMT methylates TGMP and TG, leading to their inactivation.[7][8] NUDT15, on the other hand, dephosphorylates the active triphosphates (dTGTP and TGTP) back to their less active monophosphate forms.[6][9] Genetic polymorphisms in TPMT and NUDT15 can lead to decreased enzyme activity, resulting in higher levels of active thioguanine nucleotides and an increased risk of toxicity due to greater incorporation into DNA.[6][10]
Figure 1: Metabolic activation and inactivation pathways of thioguanine.
This compound Incorporation into DNA
The primary mechanism of thioguanine's cytotoxicity is the incorporation of its deoxyribonucleoside triphosphate metabolite, dTGTP, into DNA during replication.[5][11] DNA polymerases recognize dTGTP as a substrate, mistaking it for deoxyguanosine triphosphate (dGTP), and incorporate it into the newly synthesized DNA strand.[12]
Quantitative Analysis of DNA-Incorporated Thioguanine (DNA-TG)
The extent of thioguanine incorporation into DNA (DNA-TG) is a critical determinant of its therapeutic effect and toxicity.[12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise quantification of DNA-TG.[5] The levels of DNA-TG can vary significantly among individuals due to genetic variations in metabolizing enzymes like TPMT and NUDT15.[10]
| Patient Population | Genotype | Median DNA-TG Level (fmol/µg DNA) | Interquartile Range (fmol/µg DNA) | Citation |
| Pediatric ALL | N/A | 106.0 | 75.8–150.9 | [10] |
| Pediatric ALL | Wild-type TPMT and NUDT15 | - | - | [10] |
| Pediatric ALL | NUDT15 Intermediate Metabolizers | - | - | [10] |
| Inflammatory Bowel Disease | N/A | 279.7 | 183.5–410.6 | [4] |
| Inflammatory Bowel Disease | NUDT15 Variant Carriers | Significantly higher DNA-TG/dose ratio | - | [4] |
| Inflammatory Bowel Disease | Azathioprine-treated | 5.2 TG bases per 10,000 thymidine (B127349) bases | 2.2-8.4 TG bases per 10,000 thymidine bases | [13] |
Experimental Protocol: Quantification of DNA-TG by LC-MS/MS
This protocol is a generalized representation based on methodologies described in the literature.[4][10]
Objective: To quantify the amount of 6-thioguanine (B1684491) incorporated into DNA from patient-derived nucleated blood cells.
Materials:
-
Whole blood sample
-
DNA extraction kit
-
De-ionized water
-
Derivatization buffer (e.g., 1 M chloroacetaldehyde (B151913) in 90 mM potassium phosphate, pH 5.0)
-
Formic acid
-
Solid-phase extraction (SPE) columns
-
Isotope-labeled internal standards (e.g., TG-d3, Guanine-d3)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
DNA Extraction: Isolate genomic DNA from nucleated blood cells using a commercial DNA extraction kit according to the manufacturer's instructions. Quantify the extracted DNA.
-
DNA Hydrolysis/Derivatization:
-
Sample Preparation for LC-MS/MS:
-
Acidify the sample with formic acid.[10]
-
Perform solid-phase extraction (SPE) to purify the sample. Condition the SPE column with methanol and then equilibrate with formic acid before loading the sample. Elute the analytes after washing.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic column and gradient.
-
Detect and quantify the derivatized thioguanine and an endogenous control (e.g., guanine) using multiple reaction monitoring (MRM) mode. Use isotope-labeled internal standards for accurate quantification.[12]
-
-
Data Analysis:
-
Calculate the concentration of DNA-TG by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the DNA-TG amount to the total amount of DNA analyzed, typically expressed as fmol TG/µg DNA.
-
Figure 2: Experimental workflow for the quantification of DNA-incorporated thioguanine.
Cellular Consequences of this compound Incorporation into DNA
The incorporation of thioguanine into the DNA backbone is not cytotoxic in itself but triggers a cascade of cellular responses that ultimately lead to cell death.[14]
DNA Mismatch Repair (MMR) Pathway Activation
The key event following DNA-TG incorporation is the activation of the DNA Mismatch Repair (MMR) system.[15][16] The MMR machinery, primarily the MutSα (MSH2-MSH6) complex, recognizes the thioguanine-containing base pairs as mismatches.[15] This recognition initiates a futile cycle of repair attempts. The MMR system attempts to excise the incorrect base, but because the thioguanine is part of the template strand, the repair machinery re-inserts a new base opposite it, which is often incorrect, leading to repeated cycles of excision and resynthesis.[16] These futile repair cycles result in the formation of single-strand breaks (SSBs) in the DNA.[16]
The accumulation of SSBs serves as a damage signal, activating the ATR-Chk1 signaling pathway, which leads to a G2/M cell cycle arrest.[17][18] This prolonged cell cycle arrest ultimately triggers apoptosis.[16]
Figure 3: DNA Mismatch Repair (MMR) pathway activation by DNA-incorporated thioguanine.
Effects on DNA Methylation
The incorporation of thioguanine into CpG dinucleotides can significantly perturb DNA methylation patterns.[10][14] Studies have shown that the presence of 6-thioguanine in DNA can inhibit the activity of DNA methyltransferases (DNMTs), such as DNMT1 and Dnmt3a.[10] This inhibition can lead to a global decrease in cytosine methylation.[10] The hypomethylating effect of thioguanine may contribute to its therapeutic efficacy by reactivating epigenetically silenced tumor suppressor genes.[13]
| Experimental System | Effect of Thioguanine Incorporation | Citation |
| Jurkat T cells | Appreciable drop in the level of global cytosine methylation. | [10][14] |
| In vitro DNA methylation assay with human DNMT1 | Inhibition of cytosine methylation at CpG sites. | [10] |
| In vitro DNA methylation assay with murine Dnmt3a | Reduced DNA methylation when SG is incorporated into CpG sites. | [12] |
This compound Incorporation into RNA
The ribonucleoside triphosphate metabolite, TGTP, can be incorporated into RNA by RNA polymerases during transcription.[5][19] While the consequences of RNA incorporation are less characterized than those for DNA, it is believed to contribute to the overall cytotoxicity of thiopurines.[4]
Quantitative Analysis of RNA-Incorporated this compound
Quantifying this compound in RNA has been more challenging than in DNA. However, recent methods like TUC-seq (this compound Conversion Sequencing) have been developed to enable the detection and quantification of 6-thioguanosine (6sG) in newly synthesized RNA.[1][6][10] This method involves the metabolic labeling of RNA with 6sG, followed by a chemical conversion of 6sG to a derivative that is read as adenosine (B11128) during reverse transcription and sequencing, allowing for the identification of recently transcribed RNA.[10]
One study using LC-ESI-MS/MS found that in Jurkat-T cells treated with 3 µmol/L of 6TG for 24 hours, the level of SG incorporation was approximately 2.4% of total guanosine (B1672433) in mRNA, 0.4% in large RNA (>200 nt), and 1.2% in small RNA (<200 nt).[20]
Experimental Protocol: TUC-seq for this compound Quantification in RNA
This protocol is a conceptual outline based on the TUC-seq DUAL methodology.[1][10]
Objective: To identify and quantify newly synthesized RNA by detecting the incorporation of 6-thioguanosine.
Materials:
-
Cell culture reagents
-
6-thioguanosine (6sG) for metabolic labeling
-
RNA extraction kit
-
Reagents for chemical conversion (e.g., hydrazine, NH4Cl, OsO4)
-
Reverse transcriptase and reagents for cDNA synthesis
-
Reagents for next-generation sequencing library preparation
-
Next-generation sequencer
Procedure:
-
Metabolic Labeling: Culture cells in the presence of 6-thioguanosine for a defined period to allow for its incorporation into newly synthesized RNA.
-
RNA Isolation: Extract total RNA from the cells using a standard RNA extraction method.
-
Chemical Conversion: Treat the isolated RNA with a chemical cocktail (e.g., hydrazine/NH4Cl/OsO4) to convert the incorporated 6sG into a derivative (A') that is read as adenosine by reverse transcriptase.[10]
-
cDNA Synthesis and Sequencing: Perform reverse transcription to generate cDNA. During this step, the A' will be read as an 'A', resulting in a G-to-A mutation in the cDNA. Prepare a sequencing library from the cDNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify G-to-A mutations to pinpoint the locations of 6sG incorporation and quantify the levels of newly synthesized transcripts.
Figure 4: Conceptual workflow for TUC-seq to quantify RNA-incorporated this compound.
Effects on RNA Function
The incorporation of this compound into RNA can disrupt its structure and function. Studies have shown that the presence of 6-thioguanosine can diminish the thermodynamic stability of RNA duplexes.[21][22] This can potentially affect various RNA-mediated processes, including translation. The incorporation of 6-thioguanosine into the 5' cap of mRNA has been shown to affect its binding to the translation initiation factor eIF4E and can impact translational efficiency.[4][12][13][21]
Inhibition of Rac1 GTPase Signaling
Beyond its effects on nucleic acids, the thioguanine metabolite TGTP has a distinct mechanism of action involving the inhibition of the small GTPase, Rac1.[5][8] This is particularly relevant to the immunosuppressive effects of thiopurines in T-lymphocytes.
TGTP can bind to Rac1 in place of GTP.[8][23] This binding does not directly inactivate Rac1 but prevents its activation by guanine (B1146940) nucleotide exchange factors (GEFs) like Vav1.[24] The accumulation of inactive, TGDP-bound Rac1 leads to the suppression of downstream signaling pathways that are crucial for T-cell activation, proliferation, and survival.[24] This includes the inhibition of pathways involving MEK, NF-κB, and the anti-apoptotic protein Bcl-xL, ultimately leading to T-cell apoptosis.[8][16]
Figure 5: Inhibition of Rac1 signaling by thioguanine triphosphate (TGTP).
Conclusion
The incorporation of this compound into DNA and RNA represents a multifaceted mechanism of action that underpins the therapeutic utility of thiopurine drugs. The extent of this incorporation is a key determinant of both efficacy and toxicity, highlighting the importance of personalized medicine approaches guided by pharmacogenetic testing for enzymes like TPMT and NUDT15. The subsequent cellular responses, including the activation of the DNA mismatch repair pathway and the inhibition of Rac1 signaling, offer multiple avenues for therapeutic intervention and further research. A thorough understanding of these intricate processes is paramount for the development of safer and more effective thiopurine-based therapies for a range of diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this compound's impact on cellular nucleic acids and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SMPDB [smpdb.ca]
- 4. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]
- 5. Rac Attack: Modulation of the Small GTPase Rac in Inflammatory Bowel Disease and Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. The Vav–Rac1 Pathway in Cytotoxic Lymphocytes Regulates the Generation of Cell-mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cap analogs containing 6-thioguanosine--reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes [jci.org]
- 17. Signaling through CD5 Activates a Pathway Involving Phosphatidylinositol 3-Kinase, Vav, and Rac1 in Human Mature T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] this compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. 6-Thioguanine incorporates into RNA and induces adenosine-to-inosine editing in acute lymphoblastic leukemia cells [ccspublishing.org.cn]
- 21. researchgate.net [researchgate.net]
- 22. medicopublication.com [medicopublication.com]
- 23. researchgate.net [researchgate.net]
- 24. Azathioprine Suppresses Ezrin-Radixin-Moesin-Dependent T Cell-APC Conjugation through Inhibition of Vav Guanosine Exchange Activity on Rac Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Effects of Thioguanosine on Leukemia Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioguanosine, a purine (B94841) analogue antimetabolite, is a cornerstone in the chemotherapy of various leukemias, particularly acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Its efficacy stems from its multifaceted cytotoxic effects on rapidly proliferating leukemia cells. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, detailing its impact on DNA integrity, cellular metabolism, and key signaling pathways. We present a compilation of quantitative data on its cytotoxic potency against various leukemia cell lines, detailed protocols for essential in vitro assays, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and drug development professionals working to optimize thiopurine-based therapies and develop novel anti-leukemic agents.
Introduction
6-thioguanine (B1684491) (6-TG), the active form of this compound, exerts its cytotoxic effects primarily through its incorporation into the nucleic acids of cancer cells, leading to the inhibition of proliferation and induction of apoptosis.[1] As a purine analogue, it interferes with DNA and RNA synthesis and function.[2] This guide delves into the molecular mechanisms underpinning these effects, providing both qualitative and quantitative insights into its anti-leukemic properties.
Quantitative Data on Cytotoxicity
The cytotoxic potency of this compound varies across different leukemia cell lines. This variation can be attributed to differences in cellular metabolism, particularly the expression and activity of enzymes involved in thiopurine activation and detoxification. The following tables summarize key quantitative data from preclinical studies.
Table 1: IC50 Values of Thioguanine in Human Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia (T-ALL) | Not explicitly stated, but sensitive | [3] |
| CCRF-CEM | Acute Lymphoblastic Leukemia (T-ALL) | Not explicitly stated, but sensitive | [3] |
| Wilson | Acute Lymphoblastic Leukemia | Not explicitly stated, but sensitive | [3] |
| Leukemic cells from children with ALL | Acute Lymphoblastic Leukemia | Median IC50: 20 µM | [3] |
| HL-60 | Acute Promyelocytic Leukemia | Not explicitly stated, but sensitive | [4] |
| U937 | Histiocytic Lymphoma | Not explicitly stated, but sensitive | [4] |
Table 2: Cytotoxicity Threshold and Maximum Efficacy Concentrations of Thioguanine
| Parameter | Concentration (µM) | Cell Type Context | Reference |
| Cytotoxicity Threshold | 0.05 µM | Human leukemic cell lines | [3] |
| Concentration for Maximum Cytotoxicity | 0.5 µM | Human leukemic cell lines | [3] |
Core Mechanisms of Action and Signaling Pathways
This compound's cytotoxic effects are mediated through several interconnected pathways that ultimately lead to cell cycle arrest and apoptosis.
Incorporation into Nucleic Acids and DNA Damage Response
Upon cellular uptake, this compound is metabolized to its active form, 6-thioguanine nucleotides (TGNs). These TGNs are then incorporated into both DNA and RNA.[2] The incorporation of thioguanine into DNA (DNA-TG) is a critical initiating event for its cytotoxicity. The presence of this analogue in the DNA strand triggers the mismatch repair (MMR) system, which, in a futile attempt to correct the anomaly, leads to DNA strand breaks and the activation of downstream damage response pathways.[2]
Mitochondrial Dysfunction and Oxidative Stress
Recent studies have revealed that thioguanine can also induce mitochondrial dysfunction.[5] This is characterized by a decrease in the expression of proteins in the mitochondrial respiratory chain complex, leading to diminished mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[5][6] The resulting oxidative stress contributes to cellular damage, including the formation of oxidative DNA lesions, further amplifying the cytotoxic effect.[5]
Epigenetic Modifications via DNMT1 Degradation
Thioguanine has also been shown to exert epigenetic effects by inducing the degradation of DNA methyltransferase 1 (DNMT1).[1][7] This occurs through the downregulation of lysine-specific demethylase 1 (LSD1), which leads to increased methylation of DNMT1 and its subsequent degradation via the ubiquitin-proteasome pathway.[1][8] The reduction in DNMT1 levels results in global DNA hypomethylation and the reactivation of epigenetically silenced tumor suppressor genes, contributing to the anti-leukemic effect.[1][9]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Leukemia cell lines (e.g., CCRF-CEM, MOLT-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of approximately 2 x 104 cells/well in 100 µL of complete culture medium.[10]
-
Drug Treatment: After 24 hours of incubation (37°C, 5% CO2) to allow for cell recovery and adherence (if applicable), add serial dilutions of this compound to the wells.[10] Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for 48 hours.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by shaking the plate for 5-15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).[12][13]
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treating the leukemia cells with this compound for the desired time, harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound remains a vital therapeutic agent in the treatment of leukemia. Its cytotoxic effects are a result of a complex interplay of DNA damage, metabolic disruption, mitochondrial dysfunction, and epigenetic modulation. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development of effective anti-leukemic strategies and for overcoming mechanisms of drug resistance. This guide provides a foundational resource for researchers dedicated to advancing the field of leukemia therapeutics.
References
- 1. 6-Thioguanine Reactivates Epigenetically Silenced Genes in Acute Lymphoblastic Leukemia Cells by Facilitating Proteasome-mediated Degradation of DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 3. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-thioguanine induces mitochondrial dysfunction and oxidative DNA damage in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Thioguanine damages mitochondrial DNA and causes mitochondrial dysfunction in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Thioguanine reactivates epigenetically silenced genes in acute lymphoblastic leukemia cells by facilitating proteasome-mediated degradation of DNMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
The Role of Thioguanosine in Purine Metabolism Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioguanosine, a purine (B94841) analogue, serves as a cornerstone in the treatment of various malignancies, particularly acute lymphoblastic leukemia. Its therapeutic efficacy is intrinsically linked to its profound inhibitory effects on purine metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity. It details the metabolic activation cascade, the subsequent incorporation of its metabolites into nucleic acids, and the multifaceted disruption of the purine biosynthesis and salvage pathways. This guide also presents detailed experimental protocols for key assays used to evaluate the pharmacodynamics of this compound and summarizes available quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of this compound's role as a potent inhibitor of purine metabolism.
Introduction
Purine metabolism is a fundamental cellular process responsible for the synthesis of adenine (B156593) and guanine (B1146940) nucleotides, the essential building blocks of DNA and RNA. This intricate network of pathways is a critical target for anti-cancer and immunosuppressive therapies due to the heightened demand for nucleotides in rapidly proliferating cells. This compound, a synthetic analogue of the natural purine guanosine, is a prodrug that, upon intracellular activation, exerts powerful cytotoxic effects by disrupting multiple facets of purine metabolism.[1][2] Understanding the precise molecular interactions and enzymatic inhibition kinetics of this compound's active metabolites is paramount for optimizing its therapeutic use, overcoming drug resistance, and developing novel therapeutic strategies.
Metabolic Activation of this compound
This compound is administered as a prodrug and must undergo intracellular metabolic conversion to its active forms, the 6-thioguanine (B1684491) nucleotides (TGNs).[3] This bioactivation is a critical determinant of its pharmacological activity.
The primary activation pathway is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-thioguanine (the base released from this compound) to 6-thioguanosine monophosphate (TGMP).[1][4] Subsequent phosphorylation events, catalyzed by cellular kinases, lead to the formation of 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP).[3] Furthermore, TGDP can be converted to the deoxyribonucleoside form, 2'-deoxy-6-thioguanosine triphosphate (dGTP), which is a substrate for DNA polymerases.[5]
Mechanisms of Purine Metabolism Inhibition
The cytotoxic effects of this compound are multifaceted, stemming from the actions of its activated metabolites which disrupt purine metabolism through several key mechanisms.
Incorporation into Nucleic Acids
The primary mechanism of this compound-induced cytotoxicity is the incorporation of its triphosphate metabolites, TGTP and dGTP, into RNA and DNA, respectively.[6][7]
-
DNA Incorporation: The incorporation of dGTP into the DNA of rapidly dividing cells leads to the formation of thioguanine-substituted DNA.[1] This aberrant base can cause mispairing during subsequent rounds of DNA replication, triggering the DNA mismatch repair (MMR) system.[7] The futile cycles of repair of these lesions can lead to DNA strand breaks and ultimately, apoptosis.[8]
-
RNA Incorporation: The incorporation of TGTP into RNA can disrupt RNA synthesis and function, leading to impaired protein synthesis and altered cellular metabolism.[1] This contributes to the overall cytotoxicity of the drug.[9]
Inhibition of De Novo Purine Synthesis
Thioguanine metabolites are potent inhibitors of the de novo purine synthesis pathway, which is responsible for the synthesis of purine nucleotides from simple precursors.[1][10] A key regulatory enzyme in this pathway is glutamine-5-phosphoribosylpyrophosphate amidotransferase (ATase) , which catalyzes the first committed step.[10] The active metabolite, 6-thioguanylic acid (TGMP), acts as a pseudo-feedback inhibitor of this enzyme, mimicking the natural feedback regulation by guanine nucleotides.[10] This inhibition leads to a depletion of the intracellular pool of purine nucleotides, which is particularly detrimental to rapidly dividing cancer cells.[1]
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[11] The active metabolites of this compound can inhibit IMPDH activity, further contributing to the depletion of guanine nucleotides.[11] Studies have shown that exposure of cells to this compound leads to a decrease in IMPDH basal activity.[11]
Disruption of Rac1 Signaling
Recent evidence has highlighted an additional mechanism of action for thioguanine nucleotides involving the modulation of intracellular signaling pathways. Specifically, 6-thioguanosine triphosphate (TGTP) has been shown to bind to the small GTPase Rac1.[12] This interaction inhibits the function of Rac1, a key regulator of various cellular processes including cell proliferation and survival.[2][13] In activated T cells, the inhibition of Rac1 by TGTP can induce apoptosis.[2]
References
- 1. ClinPGx [clinpgx.org]
- 2. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular IMPDH enzyme activity is a potential target for the inhibition of Chikungunya virus replication and virus induced apoptosis in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. IMPDH activity in thiopurine-treated patients with inflammatory bowel disease - relation to TPMT activity and metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
- 10. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
Thioguanosine as an Antimetabolite in Chemotherapy: An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Thioguanosine and its aglycone, 6-thioguanine (B1684491) (6-TG), are purine (B94841) analogues that function as potent antimetabolites in chemotherapy.[1] Primarily utilized in the treatment of acute leukemias, such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), their efficacy is rooted in the disruption of nucleic acid synthesis and the induction of apoptosis in rapidly proliferating cancer cells.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, relevant experimental protocols, and key signaling pathways associated with this compound's cytotoxic effects.
Mechanism of Action
This compound is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. The process is initiated by cellular uptake and enzymatic conversion to its active nucleotide forms.
2.1 Metabolic Activation Once inside the cell, this compound is converted to 6-thioguanine (6-TG). The primary activation pathway then proceeds via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-TG into 6-thioguanosine monophosphate (TGMP).[1][3] Subsequent phosphorylation by cellular kinases yields 6-thioguanosine diphosphate (B83284) (TGDP) and the key active metabolite, 6-thioguanosine triphosphate (TGTP).[1][3] A parallel conversion by ribonucleotide reductase can produce the deoxyribonucleotide form, 2'-deoxy-thioguanosine triphosphate (dTGTP), which is the substrate for DNA polymerases.[3]
2.2 Cytotoxic Pathways The active metabolites of this compound induce cytotoxicity through two primary mechanisms:
-
Incorporation into Nucleic Acids: TGTP and dTGTP are incorporated into RNA and DNA, respectively.[2] Incorporation into DNA is the principal driver of cytotoxicity. The presence of 6-TG within the DNA helix is recognized by the DNA Mismatch Repair (MMR) system as a structural distortion.[1][4] This triggers a futile cycle of repair, where the MMR machinery repeatedly attempts to excise the 6-TG-containing segment, leading to persistent DNA single-strand and double-strand breaks, cell cycle arrest at the G2/M phase, and eventual apoptosis.[1][5]
-
Inhibition of De Novo Purine Synthesis: The monophosphate metabolite, TGMP, is a potent feedback inhibitor of key enzymes in the de novo purine synthesis pathway, such as amidophosphoribosyltransferase (ATase).[1] This inhibition depletes the intracellular pool of natural guanine (B1146940) nucleotides, further hampering DNA and RNA synthesis and contributing to the overall cytotoxic effect.[1][4]
Caption: Metabolic activation and cytotoxic mechanisms of this compound.
Quantitative Data
The cytotoxic efficacy of 6-thioguanine (6-TG), the active form of this compound, varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
Table 1: In Vitro Cytotoxicity of 6-Thioguanine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |
|---|---|---|---|---|
| HeLa | Cervical Carcinoma | 28.79 | 48h | MTT[6] |
| MCF-7 | Breast Cancer (ER+, PR+) | 5.481 | 48h | CCK-8[7] |
| A549 | Lung Carcinoma | 2.82 | 72h | MTT[8] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 2.98 | 72h | MTT[8] |
| ASPC1 | Pancreatic Cancer | 2.8 | Not Specified | Crystal Violet[8] |
| COLO357 | Pancreatic Cancer | 2.09 | Not Specified | Crystal Violet[8] |
Experimental Protocols
Protocol for Cytotoxicity Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the quantity of which is proportional to the number of viable cells.[9]
4.1.1 Materials
-
Target cancer cell line (e.g., HeLa)[6]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well tissue culture plates
-
6-Thioguanine (6-TG) stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570-590 nm)
4.1.2 Procedure
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[6][10]
-
Drug Treatment: Prepare serial dilutions of 6-TG in complete medium from the stock solution. A typical concentration range could be 3.125, 6.25, 12.5, 25, and 50 µM.[6] Remove the old medium from the wells and add 100 µL of the respective 6-TG dilutions. Include wells with medium and vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[6][8]
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[6][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[6]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol for Mismatch Repair (MMR) Activity Assay
This assay measures the functionality of the MMR system in cell extracts by assessing their ability to repair a specific mismatch within a plasmid substrate.[11][12]
4.2.1 Principle A heteroduplex plasmid is constructed containing a specific base-base mismatch (e.g., G:T) located within a restriction enzyme recognition site.[13] When this plasmid is incubated with a competent cell extract, the MMR machinery recognizes and repairs the mismatch.[13] Successful repair restores the restriction site, which can be detected by restriction digest and subsequent analysis by gel electrophoresis.[12][13]
4.2.2 Methodology Outline
-
Substrate Preparation: Prepare a circular heteroduplex DNA plasmid containing a single, defined mismatch (e.g., G:T) that disrupts a unique restriction site. A corresponding homoduplex plasmid is used as a control.
-
Nuclear Extract Preparation: Isolate nuclear extracts from the cell lines of interest (e.g., MMR-proficient vs. MMR-deficient cells).
-
Repair Reaction: Incubate the heteroduplex plasmid substrate with the nuclear extract in a reaction buffer containing dNTPs and ATP at 37°C.[13]
-
DNA Purification: Stop the reaction and purify the plasmid DNA from the extract, typically via phenol:chloroform extraction and ethanol (B145695) precipitation.[13]
-
Restriction Digest: Digest the purified plasmid with the relevant restriction enzyme whose site is restored upon successful repair.
-
Analysis: Analyze the digestion products by agarose (B213101) gel electrophoresis. The appearance of cleavage products (two smaller DNA fragments) from the initially circular plasmid indicates successful, active mismatch repair.[13] The extent of repair can be quantified by the intensity of the fragment bands relative to the uncut plasmid.
Caption: Logical workflow for an in vitro mismatch repair (MMR) activity assay.
Signaling Pathways in this compound-Induced Apoptosis
The primary signaling pathway leading to apoptosis following this compound treatment is initiated by the DNA Mismatch Repair (MMR) system.[1][14]
-
Damage Recognition: After dTGTP is incorporated into DNA during S-phase, the resulting 6-TG-containing base pair is recognized as a lesion by the MutSα heterodimer (MSH2-MSH6).[3]
-
MMR Complex Assembly: MutSα recruits the MutLα heterodimer (MLH1-PMS2), forming a functional MMR complex at the site of the lesion.[5]
-
Futile Repair and Strand Breakage: The MMR complex initiates excision of the newly synthesized strand containing the 6-TG. However, the persistence of 6-TG in the template strand and the continuous incorporation of new dTGTP leads to repeated, futile cycles of excision and resynthesis.[1][3] This process results in the accumulation of DNA single-strand breaks (SSBs) and, eventually, double-strand breaks (DSBs) during subsequent replication, which are potent triggers for cell cycle arrest and apoptosis.[5]
-
Apoptosis Induction: The accumulation of DNA damage activates downstream signaling cascades, including the p53 pathway and checkpoint kinases, which ultimately converge on the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.[14][15]
Caption: MMR-mediated signaling pathway for this compound-induced apoptosis.
Conclusion
This compound is a classic antimetabolite whose clinical efficacy is intimately tied to its metabolic conversion and subsequent disruption of DNA integrity. Its mechanism, which leverages the cell's own DNA Mismatch Repair system to induce cytotoxicity, provides a clear rationale for its use in cancers with high proliferative rates. The quantitative data and experimental protocols provided herein offer a framework for the continued investigation of thiopurine analogues, the study of drug resistance mechanisms (such as MMR deficiency or low HGPRT activity), and the development of novel combination therapies in oncology. A thorough understanding of these technical aspects is paramount for professionals seeking to optimize and innovate within the field of cancer chemotherapy.
References
- 1. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Mismatch Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Studies of DNA Mismatch Repair Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [kb.osu.edu]
- 14. DNA mismatch repair initiates 6-thioguanine--induced autophagy through p53 activation in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
An In-depth Guide to the Molecular Structure of 6-Thioguanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 6-thioguanosine (6-TG), a critical purine (B94841) analogue used in chemotherapy. Understanding its precise three-dimensional structure is fundamental to elucidating its mechanism of action, metabolic pathways, and potential for the development of novel therapeutics.
Core Molecular Structure
6-Thioguanosine is a nucleoside analogue composed of a 6-thiopurine base linked to a D-ribofuranose sugar ring. The core structure is a derivative of the natural purine guanosine, with the key modification being the substitution of the oxygen atom at the 6th position of the purine ring with a sulfur atom. This substitution is central to its cytotoxic activity.[1] The IUPAC name for the base, 6-thioguanine (B1684491), is 2-amino-1H-purine-6(7H)-thione.[2]
The molecule consists of two primary components:
-
The 6-Thioguanine Moiety: A bicyclic purine system with a thiol (-SH) group at the C6 position and an amino (-NH2) group at the C2 position.
-
The Ribose Sugar: A five-membered furanose ring attached to the purine base via an N-glycosidic bond at the N9 position.
In the gas phase, a thiol tautomer of 6-thioguanosine with its sugar in the syn conformation is stabilized by a strong intramolecular hydrogen bond.[3]
Physicochemical and Crystallographic Data
The definitive three-dimensional arrangement of atoms in 6-thioguanosine has been determined using single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in its solid state.[4][5][6]
Table 1: Key Physicochemical Properties of 6-Thioguanine
| Property | Value |
|---|---|
| Chemical Formula | C₅H₅N₅S |
| Molar Mass | 167.19 g·mol⁻¹[1] |
| Appearance | Pale yellow crystalline solid |
| Bioavailability | 14% to 46%[1] |
Table 2: Selected Interatomic Bond Lengths from Crystallographic Analysis of 6-Thioguanine Note: Data is derived from computational models and experimental crystallographic studies of the 6-thioguanine base, which forms the core of 6-thioguanosine.
| Bond | Bond Length (Å) |
| C6 - S | 1.673 |
| N1 - C6 | 1.371 |
| C5 - C6 | 1.411 |
| N7 - C5 | 1.386 |
| C4 - C5 | 1.375 |
| N3 - C4 | 1.343 |
| C2 - N3 | 1.330 |
| N1 - C2 | 1.365 |
| N2 - C2 | 1.341 |
Table 3: Selected Interatomic Bond Angles from Crystallographic Analysis of 6-Thioguanine Note: Data is derived from computational models and experimental crystallographic studies of the 6-thioguanine base.
| Angle | Bond Angle (°) |
| N1 - C6 - S | 120.9 |
| C5 - C6 - S | 123.6 |
| N1 - C6 - C5 | 115.5 |
| N7 - C5 - C6 | 129.9 |
| C4 - C5 - C6 | 119.5 |
| N3 - C4 - C5 | 125.7 |
| C2 - N3 - C4 | 111.9 |
| N1 - C2 - N3 | 125.3 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of compounds like 6-thioguanosine relies on established crystallographic methods.[5][6] A newer technique, microcrystal-electron diffraction (MicroED), also allows for the structural determination of small molecules from much smaller crystals.[7][8][9]
A generalized protocol for standard single-crystal X-ray diffraction is as follows:
-
Crystal Growth:
-
High-purity 6-thioguanosine is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, water) to achieve a supersaturated solution.
-
Single crystals are grown through slow evaporation, vapor diffusion, or controlled cooling of the solution over several days to weeks. The goal is to obtain well-ordered, defect-free crystals of sufficient size (typically >50 μm).
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (cryo-cooling) to minimize thermal vibrations and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group of the crystal.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The final refined structure yields the precise bond lengths and angles presented above.
-
Metabolic Activation Pathway
6-Thioguanosine is a prodrug that requires intracellular enzymatic conversion to its active forms, the 6-thioguanine nucleotides (6-TGNs).[10][11] This metabolic activation is essential for its cytotoxic effects. The key steps in this pathway are phosphorylation events catalyzed by cellular kinases.[1][10] The final triphosphate form, 6-thio-GTP (and its deoxyribose analog, dGTP), is incorporated into RNA and DNA, leading to cell cycle arrest and apoptosis.[11][12]
This metabolic conversion is a critical determinant of the drug's efficacy and toxicity. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a key role in converting 6-thioguanine into 6-thioguanosine monophosphate (6-TGMP).[1][10] Subsequent phosphorylation steps produce the active triphosphate nucleotides.[10][11]
References
- 1. Tioguanine - Wikipedia [en.wikipedia.org]
- 2. 6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. excillum.com [excillum.com]
- 6. rigaku.com [rigaku.com]
- 7. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED | Springer Nature Experiments [experiments.springernature.com]
- 9. news-medical.net [news-medical.net]
- 10. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
Early Studies on Thioguanosine Genotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research into the genotoxic properties of thioguanosine, the deoxyribonucleoside form of the antimetabolite drug 6-thioguanine (B1684491) (6-TG). Used for decades in the treatment of acute leukemias and other malignancies, the clinical efficacy of thioguanine is intrinsically linked to its ability to induce DNA damage in rapidly dividing cells.[1][2][3] Understanding the mechanisms of this genotoxicity is critical for optimizing its therapeutic use and mitigating potential long-term risks, such as secondary malignancies.[4][5] This document summarizes key quantitative data from early cellular and animal studies, details the experimental protocols used to uncover these mechanisms, and visualizes the critical biochemical pathways involved.
Metabolic Activation and Incorporation into DNA
Thioguanine is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary pathway involves its conversion to 6-thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][6] Subsequent phosphorylation steps yield this compound diphosphate (B83284) (TGDP) and this compound triphosphate (TGTP).[6] The deoxyribonucleoside form, 2'-deoxy-6-thioguanosine triphosphate (dTGTP), is then incorporated into DNA in place of deoxyguanosine triphosphate (dGTP) during S-phase of the cell cycle.[1][6][7] This incorporation is the initiating event for its genotoxic cascade.
Caption: Metabolic activation pathway of 6-thioguanine.
Mechanisms of Genotoxicity
Early research has unveiled multiple pathways through which incorporated thioguanine induces DNA damage and cytotoxicity. These can be broadly categorized as mismatch repair-dependent and -independent mechanisms.
Mismatch Repair (MMR)-Dependent Pathway
A primary mechanism of thioguanine's genotoxicity is mediated by the cell's own DNA mismatch repair (MMR) system.[8][9] The process involves several key steps:
-
In Situ Methylation : After incorporation into DNA, a small fraction of the 6-TG residues are methylated by the endogenous methyl donor S-adenosylmethionine (SAM), forming S6-methylthioguanine (S6mG).[7][8]
-
Replication and Mispairing : During the subsequent round of DNA replication, S6mG can mispair with thymine (B56734) (T) instead of cytosine (C).[7]
-
Futile Repair Cycle : The resulting S6mG:T mismatch is recognized by the MMR machinery, specifically the hMutSα (MSH2/MSH6) heterodimer.[7][8] The MMR system attempts to excise the thymine, but because the S6mG lesion remains in the template strand, thymine is repeatedly re-inserted opposite it. This leads to a futile cycle of repair attempts that results in persistent DNA single-strand breaks (SSBs) and ultimately triggers a G2-M cell cycle arrest and apoptosis.[8][9]
This MMR-dependent process explains the delayed cytotoxicity observed with thioguanine, as the critical DNA damage occurs in the cell cycle following the initial incorporation.[7][10] Studies have shown that cells deficient in MMR are significantly more resistant to the cytotoxic effects of 6-TG but exhibit a higher frequency of induced mutations.[9][11]
Caption: Mismatch repair (MMR)-dependent pathway of thioguanine genotoxicity.
MMR-Independent Oxidative Damage
More recent early studies identified a parallel, MMR-independent pathway of genotoxicity involving oxidative stress.[12]
-
ROS Generation : The presence of 6-TG within DNA can act as a source of reactive oxygen species (ROS).[12]
-
Oxidative Lesions : These ROS can then oxidize the incorporated 6-TG to form lesions such as guanine-6-sulfonate (GSO3).[12][13]
-
DNA Cross-Linking : This oxidative damage can lead to the formation of more complex and highly toxic DNA lesions, including DNA interstrand cross-links (ICLs), which physically block DNA replication and transcription.[12]
-
Repair and Cytotoxicity : These replication-blocking lesions trigger other DNA repair pathways, such as the Fanconi anemia (FA) and homologous recombination (HR) pathways. If this damage is overwhelming or cannot be properly repaired, it leads to cell death.[12]
This mechanism contributes to the overall cytotoxicity of 6-TG, even in cells with a deficient MMR system.[12] Furthermore, 6-TG incorporated into mitochondrial DNA (mtDNA) is also susceptible to oxidation, leading to mitochondrial dysfunction.[13]
References
- 1. ClinPGx [clinpgx.org]
- 2. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tioguanine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the DNA damage in 6-thioguanine-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mismatch repair provokes chromosome aberrations in hamster cells treated with methylating agents or 6-thioguanine, but not with ethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 6-Thioguanine damages mitochondrial DNA and causes mitochondrial dysfunction in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioguanosine as a Photoactivatable Ribonucleoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine (6SG) is a synthetic analog of the natural ribonucleoside guanosine, where the oxygen atom at the 6-position of the guanine (B1146940) base is replaced by a sulfur atom.[1] This modification introduces a photoreactive thiol group, making thioguanosine a powerful tool for studying RNA-protein interactions.[1] When incorporated into an RNA molecule, 6-thioguanosine can be specifically activated by UV light, leading to the formation of a covalent bond with interacting molecules in close proximity. This process, known as photo-crosslinking, allows for the precise identification of RNA-binding proteins (RBPs) and the mapping of their binding sites on RNA.[1][2]
This compound is particularly valuable in a technique called Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).[3][4][5] In PAR-CLIP, cells are cultured with 6-thioguanosine, which is incorporated into newly synthesized RNA transcripts.[4][6] Subsequent UV irradiation covalently links the RNA to its binding proteins, enabling their isolation and the identification of the specific binding sequences through high-throughput sequencing.[3][5] A key feature of this method is that the crosslinking event induces a characteristic guanosine-to-adenosine (G-to-A) mutation during reverse transcription, which precisely marks the site of interaction.[4]
Mechanism of Action: Photoactivation and Crosslinking
The utility of 6-thioguanosine as a photoactivatable agent stems from the photochemical properties of its 6-thio moiety.[2] Upon irradiation with long-wavelength UV light, typically around 365 nm, the 6-thioguanosine nucleobase becomes excited, forming a highly reactive intermediate.[1][2] This reactive species can then readily form a "zero-length" covalent crosslink with nearby amino acid residues of a binding protein or with other nucleic acid bases.[1][2][7] The formation of this stable covalent bond allows for the capture of both stable and transient RNA-protein interactions that might be missed by other methods.[2] The UVA excitation of 6-thioguanine (B1684491) can also trigger a radical-mediated electron transfer, leading to covalent cross-linking with amino acids like tryptophan.[8]
Caption: Workflow of 6-Thioguanosine mediated photo-crosslinking.
Applications in Research and Drug Development
The ability to introduce a photoreactive group at specific sites within an RNA molecule makes 6-thioguanosine a versatile tool in molecular biology and drug development.[1][2]
-
Mapping RNA-Protein Interaction Sites: By incorporating 6-thioguanosine into an RNA molecule, researchers can precisely identify which proteins bind at or near that site.[2][9] This is crucial for understanding gene regulation, RNA processing, and the function of ribonucleoprotein complexes.
-
Structural Analysis of Ribonucleoprotein Complexes: Photo-crosslinking provides spatial constraints that are valuable for determining the three-dimensional structure of RNA-protein complexes.[2]
-
Transcriptome-Wide Identification of RBP Binding Sites (PAR-CLIP): PAR-CLIP is a powerful method that uses 6-thioguanosine (or 4-thiouridine) to identify the binding sites of RNA-binding proteins across the entire transcriptome.[4][5] This technique has been instrumental in creating high-resolution maps of protein-RNA interactions within cells.[5][10] The use of 6-thioguanosine is particularly beneficial when studying RBPs that preferentially bind to guanosine-rich sequences.[4][11]
-
Drug Development: Understanding the interactions between RNA and its binding proteins is essential for developing novel therapeutics that target these processes.[1] 6-thioguanosine can be used to validate drug targets and screen for molecules that disrupt specific RNA-protein interactions.
Quantitative Data
The efficiency of photo-crosslinking and related procedures is a critical parameter for successful experiments. The following tables summarize key quantitative data related to the use of this compound.
Table 1: Experimental Parameters for UV Photo-crosslinking
| Parameter | Recommended Range | Notes |
|---|---|---|
| UV Irradiation Wavelength | 312 - 365 nm | 365 nm is commonly used for PAR-CLIP to activate 6-thioguanosine.[2][3] |
| UV Irradiation Energy | 0.1 - 0.4 J/cm² | The optimal dose should be determined empirically.[4] |
| Irradiation Time | 5 - 30 minutes | Optimal time should be determined empirically.[2] |
| Temperature | On ice | To minimize degradation of biological samples.[2] |
Table 2: Photochemical Properties of 6-Thioguanine (6tGua) and 6-Thioguanosine (6tGuo)
| Compound | Absorption Maximum (UVA) | Singlet Oxygen Quantum Yield (Air-saturated) | Notes |
|---|---|---|---|
| 6-Thioguanine (6tGua) | 341 nm | 0.21 ± 0.02 | Demonstrates efficacy as a Type II photosensitizer.[12] |
| 6-Thioguanosine (6tGuo) | 341 nm | ~0.23 | Similar absorption to 6tGua.[12] |
Experimental Protocols
Protocol 1: In Vitro Transcription of mRNA Incorporating 6-Thioguanosine
This protocol describes the synthesis of mRNA containing 6-thioguanosine, often as part of a cap analog for studying cap-binding proteins.[2][9]
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA polymerase
-
NTPs (ATP, CTP, UTP, GTP)
-
Cap analog containing 6-thioguanosine (e.g., m7,2'-O Gppp6SG)[2]
-
Transcription buffer
-
RNase inhibitor
Procedure:
-
Assemble the transcription reaction by combining the DNA template, T7 RNA polymerase, NTPs, the 6-thioguanosine-containing cap analog, and RNase inhibitor in the transcription buffer.[2]
-
Incubate the reaction at 37°C for 2-4 hours.[2]
-
Purify the synthesized capped mRNA using standard RNA purification methods, such as lithium chloride precipitation or column purification.[2]
-
Verify the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry.[2]
Protocol 2: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
This protocol provides a general workflow for performing a PAR-CLIP experiment to identify RBP binding sites.[4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photoactivable Ribonucleoside Enhanced CLIP - Lifeasible [lifeasible.com]
- 4. benchchem.com [benchchem.com]
- 5. PAR-CLIP - Wikipedia [en.wikipedia.org]
- 6. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on Chemical Crosslinking Strategies for Proteins [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 12. mdpi.com [mdpi.com]
Initial Investigations into Thioguanosine's Immunosuppressive Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into the immunosuppressive properties of thioguanosine. It consolidates key quantitative data, details experimental methodologies from seminal studies, and illustrates the core signaling pathways involved in its mechanism of action.
Core Mechanism of Action
This compound, a purine (B94841) analogue, exerts its immunosuppressive effects primarily through its conversion to active metabolites, the 6-thioguanine (B1684491) nucleotides (TGNs). These metabolites interfere with cellular processes in activated lymphocytes, leading to the suppression of the immune response. The key mechanisms include:
-
Inhibition of Purine Synthesis: As an antimetabolite, 6-thioguanine disrupts the de novo pathway of purine synthesis, depriving rapidly dividing lymphocytes of essential building blocks for DNA and RNA replication.
-
Induction of Apoptosis in Activated T-cells: A pivotal mechanism of this compound's immunosuppressive action is the induction of apoptosis (programmed cell death) specifically in activated T-lymphocytes. This is primarily achieved through the inhibition of the small GTPase, Rac1. The metabolite 6-thioguanine triphosphate (6-Thio-GTP) binds to Rac1, preventing its activation and subsequently triggering a mitochondrial pathway of apoptosis. This targeted effect on activated T-cells contributes to the drug's specificity in modulating the immune response.[1]
-
Incorporation into Nucleic Acids: TGNs can be incorporated into the DNA and RNA of immune cells. This incorporation can lead to cytotoxicity and further contribute to the suppression of lymphocyte proliferation.
Quantitative Data Summary
The following tables summarize key quantitative findings from early and relevant studies on the effects of thiopurine compounds.
Table 1: Inhibition of Lymphocyte Proliferation by Azathioprine (B366305)
| Compound | Cell Type | Assay | IC50 (nM) | Reference |
| Azathioprine | Human PBMCs | MTT | 230.4 ± 231.3 | BenchChem |
Note: Azathioprine is a prodrug that is metabolized to 6-mercaptopurine (B1684380) and subsequently to thioguanine nucleotides. This IC50 value reflects the in vitro potency of the prodrug in a mixed population of peripheral blood mononuclear cells.
Table 2: 6-Thioguanine Nucleotide (6-TGN) Levels in Patients
| Patient Group | Cell Type | 6-TGN Concentration (pmol/8 x 10⁸ cells) | Clinical Correlation |
| Inflammatory Bowel Disease Patients | Lymphocytes | Mean of 5590 | 26-fold higher than in whole blood, suggesting accumulation in target cells. |
| Crohn's Disease Patients | Red Blood Cells | ≥230 | Associated with a higher likelihood of clinical response. |
Experimental Protocols
Detailed methodologies for key experiments cited in the initial investigations of this compound's immunosuppressive effects are outlined below.
Lymphocyte Proliferation Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of thiopurines on the proliferation of lymphocytes.
a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.
-
Aspirate the upper layer containing plasma and platelets, and carefully collect the mononuclear cell layer at the interface.
-
Wash the collected cells with PBS and centrifuge to pellet the PBMCs.
b. Cell Culture and Treatment:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Add a mitogen, such as Phytohemagglutinin (PHA) at a concentration of 5 µg/mL, to stimulate lymphocyte proliferation.
-
Add varying concentrations of the test compound (e.g., azathioprine or 6-thioguanine) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
c. MTT Assay and Data Analysis:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each drug concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Rac1 Activation Assay (Pull-down Assay)
This assay is used to measure the level of active, GTP-bound Rac1 in T-cells following treatment with this compound.
a. Cell Lysis:
-
Culture CD4+ T-cells and treat with the desired concentration of 6-thioguanine for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
b. Pull-down of Active Rac1:
-
Incubate the cell lysate with PAK-PBD (p21-activated kinase-p21 binding domain) agarose (B213101) beads. The PAK-PBD specifically binds to the active, GTP-bound form of Rac1.
-
Gently agitate the mixture for 1 hour at 4°C.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
c. Western Blot Analysis:
-
Elute the bound proteins from the agarose beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity to determine the relative amount of active Rac1 in treated versus untreated cells.
Determination of 6-Thioguanine Nucleotide (6-TGN) Levels by HPLC
This method is used to quantify the intracellular concentration of the active thioguanine metabolites.
a. Sample Preparation:
-
Isolate red blood cells or lymphocytes from whole blood samples.
-
Lyse the cells to release the intracellular contents.
-
Hydrolyze the 6-thioguanine nucleotides to 6-thioguanine using an acid, such as perchloric acid, and heat.
b. HPLC Analysis:
-
Inject the hydrolyzed sample onto a C18 reverse-phase HPLC column.
-
Use an isocratic or gradient mobile phase to separate the 6-thioguanine from other cellular components.
-
Detect the 6-thioguanine using a UV detector at a specific wavelength (e.g., 342 nm).
-
Quantify the concentration of 6-thioguanine by comparing the peak area to a standard curve prepared with known concentrations of 6-thioguanine.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key processes related to this compound's immunosuppressive effects.
Caption: Metabolic activation of thiopurines and their cellular targets.
Caption: this compound-induced apoptosis via Rac1 inhibition.
Caption: General workflow for in vitro investigation of this compound.
References
Methodological & Application
Application Notes and Protocols for PAR-CLIP Analysis of RNA-Protein Interactions Using Thioguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful methodology for the transcriptome-wide identification of RNA binding protein (RBP) interaction sites with single-nucleotide resolution.[1][2][3] This technique utilizes photoreactive ribonucleoside analogs, such as 6-thioguanosine (6SG), which are incorporated into nascent RNA transcripts in living cells.[4][5] Subsequent exposure to 365 nm UV light induces covalent crosslinks between the 6SG-containing RNA and the interacting RBP.[1][5] A key feature of using 6-thioguanosine is the induction of a specific guanosine-to-adenosine (G-to-A) transition during reverse transcription at the crosslinking site.[1][3][6] This characteristic mutation serves as a precise marker for the RBP binding site, allowing for the differentiation of genuine interaction sites from background noise.[1][3] The use of 6-thioguanosine is particularly advantageous for studying RBPs that preferentially bind to guanosine-rich sequences.[1][7]
Data Presentation
The efficiency of PAR-CLIP can be evaluated by the rate of induced mutations and the overall yield of crosslinked RNA. While quantitative data for 6-thioguanosine is less frequently reported compared to 4-thiouridine (B1664626) (4SU), the following table summarizes key comparative parameters based on available literature.
| Parameter | 6-Thioguanosine (6SG) | 4-Thiouridine (4SU) | Reference |
| Photoreactive Nucleoside Analog | Guanosine analog | Uridine analog | [4] |
| UV Crosslinking Wavelength | 365 nm | 365 nm | [1][5] |
| Characteristic Mutation | Guanosine to Adenosine (G-to-A) | Thymidine to Cytidine (T-to-C) | [1][2][3] |
| Crosslinking Efficiency | Generally lower than 4SU but higher than standard 254 nm UV crosslinking | High, substantially enhances RNA recovery compared to 254 nm UV | [4] |
| Binding Preference | Advantageous for RBPs binding G-rich sequences | Generally applicable | [1][7] |
| Cytotoxicity | Can exhibit higher cytotoxicity compared to 4SU | Generally low at typical working concentrations | [7][8] |
| Typical Concentration in Media | 100 µM (optimization may be required) | 100 µM | [5][7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a PAR-CLIP experiment using 6-thioguanosine.
I. Metabolic Labeling of RNA with 6-Thioguanosine
-
Cell Culture: Culture cells of interest to approximately 80% confluency. For a typical experiment, 10-40 plates (15 cm) are recommended, yielding 100-400 x 10^6 cells.[5]
-
Preparation of 6-Thioguanosine Stock Solution: To prepare a 1 M stock solution, first dehydrate the 6-thioguanosine powder in a vacuum oven at room temperature overnight. Then, dissolve 299.3 mg in 1 ml of DMSO.[4]
-
Labeling: Add 6-thioguanosine to the cell culture medium to a final concentration of 100 µM. Optimization of this concentration may be necessary as 6SG can be cytotoxic.[5][7]
-
Incubation: Return the cells to the incubator and culture for 14-16 hours to allow for the incorporation of 6SG into newly synthesized RNA.[1]
II. UV Crosslinking and Cell Harvesting
-
Cell Harvesting: Aspirate the medium and wash the cells once with ice-cold PBS. Scrape the cells in fresh ice-cold PBS and pellet them by centrifugation.[1]
-
UV Crosslinking: Resuspend the cell pellet in a minimal volume of ice-cold PBS and spread the cell suspension on a fresh 15 cm plate. Place the plate on ice and irradiate with 365 nm UV light. The optimal energy dose should be determined empirically but is typically in the range of 0.1-0.4 J/cm².[1]
III. Immunoprecipitation and RNA Isolation
-
Cell Lysis: Lyse the crosslinked cells using an appropriate lysis buffer (e.g., NP40 lysis buffer).[4]
-
RNase T1 Digestion (Partial): Treat the lysate with a low concentration of RNase T1 to partially digest the RNA, breaking down large RNA-RBP complexes. This step requires careful optimization for each RBP to ensure that the RNA footprint protected by the RBP remains intact.[9]
-
Immunoprecipitation: Add antibody-conjugated magnetic beads specific to the RBP of interest to the lysate. Incubate for 2-4 hours at 4°C with rotation to capture the RBP-RNA complexes.[1]
-
Washing: Wash the beads multiple times to remove non-specific binders. Typically, this involves washes with an IP wash buffer followed by a high-salt wash buffer.[1]
-
On-bead Dephosphorylation: Resuspend the beads in a dephosphorylation buffer and treat with alkaline phosphatase to prepare the 3' ends of the RNA for adapter ligation.[1]
-
3' Adapter Ligation: After washing, ligate the 3' RNA adapter to the RNA fragments on the beads using T4 RNA ligase.[1]
IV. RNA End-Labeling, Protein-RNA Complex Isolation, and RNA Extraction
-
Radiolabeling (Optional but Recommended): To visualize the RBP-RNA complexes, the 5' ends of the RNA can be radiolabeled using γ-³²P-ATP and T4 Polynucleotide Kinase (PNK).[5]
-
SDS-PAGE and Membrane Transfer: Elute the RBP-RNA complexes from the beads and separate them by size on an SDS-polyacrylamide gel. Transfer the complexes to a nitrocellulose membrane.
-
Excision of RBP-RNA Complex: Excise the membrane region corresponding to the size of the RBP-RNA complex.[1]
-
Proteinase K Digestion: Isolate the RNA by digesting the protein with Proteinase K.[1]
V. cDNA Library Preparation and Sequencing
-
5' Adapter Ligation: Ligate the 5' RNA adapter to the isolated RNA fragments.[1]
-
Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA. It is during this step that the characteristic G-to-A mutations are introduced at the sites of 6SG crosslinking.[1]
-
PCR Amplification: Amplify the cDNA library using PCR.
-
High-Throughput Sequencing: Sequence the prepared cDNA library using a suitable platform (e.g., Illumina).[1]
VI. Bioinformatic Analysis
-
Adapter Trimming and Read Mapping: Trim adapter sequences from the raw sequencing reads and map the reads to the reference genome.
-
Mutation Analysis: Identify clusters of reads with a high frequency of G-to-A mutations. These mutational clusters pinpoint the precise RBP binding sites.
-
Peak Calling: Use bioinformatic tools to identify statistically significant peaks of read clusters, representing the RBP binding sites across the transcriptome.
Visualizations
Experimental Workflow
Caption: The PAR-CLIP workflow using 6-Thioguanosine.
Mechanism of G-to-A Mutation Induction
References
- 1. benchchem.com [benchchem.com]
- 2. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molecular biology - Why does 4-thiouracil labelling to map RNA-binding proteins cause a T-C change? - Biology Stack Exchange [biology.stackexchange.com]
- 7. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nascent RNA Profiling Using 6-Thioguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering invaluable insights into gene regulation, RNA processing, and the immediate effects of therapeutic compounds. While methods like SLAM-seq traditionally utilize 4-thiouridine (B1664626) (4sU) to label newly transcribed RNA, 6-thioguanosine (6sG) has emerged as a powerful alternative and complementary tool.[1][2] Unlike 4sU, which results in T-to-C mutations, 6sG incorporation into nascent RNA leads to G-to-A mutations upon specific chemical treatment.[3] This unique characteristic makes 6sG particularly valuable for dual-labeling experiments when combined with 4sU, allowing for the precise measurement of mRNA synthesis and decay rates.[3]
This document provides detailed application notes and protocols for the use of 6-thioguanosine in nascent RNA profiling, primarily focusing on its application in TUC-seq DUAL (Thiouridine-to-Cytidine and Thioguanosine-to-Adenosine conversion sequencing) and TimeLapse-seq . These methods offer a robust alternative to traditional SLAM-seq for specific research applications, including drug development, by enabling a more nuanced analysis of transcriptional dynamics.
Principle of 6-Thioguanosine-Based Nascent RNA Profiling
The core principle involves the metabolic labeling of newly transcribed RNA with 6-thioguanosine. Cells readily take up 6sG and incorporate it into the nascent RNA chain in place of guanosine. Following RNA extraction, a chemical conversion step modifies the 6sG, causing it to be read as an adenosine (B11128) during reverse transcription. This results in a G-to-A mutation in the subsequent sequencing data, effectively marking the nascent transcripts. By analyzing the frequency of these G-to-A mutations, researchers can quantify the rate of RNA synthesis and decay.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with 6-thioguanosine-based nascent RNA profiling techniques.
| Parameter | 6-Thioguanosine (in TUC-seq DUAL) | 4-Thiouridine (for comparison) | Reference |
| Metabolic Label | 6-Thioguanosine (6sG) | 4-Thiouridine (4sU) | [3] |
| Resulting Mutation | G > A | U > C | [3] |
| Typical Labeling Concentration | 25-100 µM | 100-500 µM | [3] |
| Typical Labeling Time | 30 minutes - 4 hours | 1 - 24 hours | [3] |
| Conversion Chemistry | OsO₄/NH₄Cl/hydrazine (B178648) | Iodoacetamide (SLAM-seq), OsO₄/NH₄Cl (TUC-seq) | [3] |
| Conversion Efficiency | >95% (on short RNAs) | >90% | [3] |
| Background G>A Mutation Rate | 1-4% | Not Applicable | [3] |
| Observed G>A Mutation Rate in Labeled Transcripts | 7.5% - 12% | Not Applicable | [3] |
Note: Optimal labeling concentrations and times can vary depending on the cell type and experimental goals. It is recommended to perform a dose-response curve to assess cytotoxicity and incorporation efficiency.[2]
Experimental Protocols
Protocol 1: Nascent RNA Profiling using 6-Thioguanosine with TUC-seq DUAL Chemistry
This protocol is adapted for single-labeling with 6sG to identify nascent RNA. For dual-labeling with 4sU, a sequential pulse-chase experimental design should be implemented.[3]
1. Metabolic Labeling of Nascent RNA with 6-Thioguanosine
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of 6sG Stock Solution: Prepare a 100 mM stock solution of 6-thioguanosine in DMSO. Store at -20°C.
-
Labeling: Add the 6-thioguanosine stock solution to the cell culture medium to a final concentration of 100 µM. Incubate for 2 hours under standard cell culture conditions. Note: Shorter labeling times (e.g., 30-60 minutes) and lower concentrations (e.g., 25-50 µM) may be necessary for sensitive cell lines to minimize cytotoxicity.[3]
-
Cell Lysis and RNA Isolation: After the labeling period, wash the cells with ice-cold PBS and lyse them using a TRIzol-based method. Proceed with total RNA isolation according to the manufacturer's protocol.
2. Chemical Conversion of 6-Thioguanosine
-
RNA Quantification and Quality Control: Quantify the isolated total RNA and assess its integrity using a Bioanalyzer or similar instrument.
-
Reaction Setup: In a sterile, RNase-free tube, combine the following:
-
Total RNA: up to 20 µg
-
Nuclease-free water: to a final volume of 50 µL
-
-
Oxidation Step:
-
Prepare a fresh solution of 100 mM OsO₄ in water.
-
Prepare a 1 M NH₄Cl solution, pH 8.9.
-
Add 5 µL of 1 M NH₄Cl and 5 µL of 100 mM OsO₄ to the RNA solution.
-
Incubate at 40°C for 2 hours.
-
-
Hydrazine Treatment:
-
Prepare a fresh 1 M hydrazine solution, pH 8.9.
-
Add 10 µL of 1 M hydrazine solution to the reaction mixture.
-
Incubate at 40°C for 2 hours.
-
-
RNA Purification: Purify the RNA using an appropriate RNA clean-up kit or ethanol (B145695) precipitation.
3. Library Preparation and Sequencing
-
Library Preparation: Proceed with your standard RNA-seq library preparation protocol (e.g., using a commercial kit for stranded mRNA-seq).
-
Sequencing: Sequence the libraries on a compatible next-generation sequencing platform.
4. Data Analysis
-
Read Alignment: Align the sequencing reads to the reference genome using a splice-aware aligner.
-
Mutation Calling: Use a variant caller to identify G-to-A substitutions in the aligned reads.
-
Nascent Transcript Identification: Filter for transcripts containing G-to-A mutations above the background error rate to identify newly synthesized RNAs.
-
Downstream Analysis: Perform differential gene expression analysis on the nascent and total RNA populations to determine changes in transcription and RNA stability. The EZbakR suite is a software package that can be used for the analysis of multi-label nucleotide recoding RNA-seq data.[4][5][6]
Protocol 2: Nascent RNA Profiling using 6-Thioguanosine with TimeLapse-seq Chemistry
1. Metabolic Labeling of Nascent RNA with 6-Thioguanosine
-
Follow the same procedure as in Protocol 1, section 1. A 4-hour labeling time has been reported as optimal for studying mRNA half-lives in K562 cells.
2. Chemical Conversion of 6-Thioguanosine
-
RNA Quantification and Quality Control: As in Protocol 1.
-
Reaction Setup:
-
Total RNA: up to 10 µg
-
Nuclease-free water: to a final volume of 40 µL
-
-
Oxidative Nucleophilic-Aromatic Substitution:
-
Prepare a fresh solution of 100 mM sodium periodate (B1199274) (NaIO₄) in water.
-
Add 5 µL of 100 mM NaIO₄ to the RNA solution.
-
Incubate at room temperature for 10 minutes.
-
Add 5 µL of 1 M amine solution (e.g., 2,2,2-trifluoroethylamine).
-
Incubate at 37°C for 1 hour.
-
-
RNA Purification: Purify the RNA using an appropriate RNA clean-up kit or ethanol precipitation.
3. Library Preparation, Sequencing, and Data Analysis
-
Follow the same procedures as in Protocol 1, sections 3 and 4.
Visualizations
Caption: Experimental workflow for 6-thioguanosine-based nascent RNA profiling.
Caption: TUC-seq DUAL chemical conversion pathway for 6-thioguanosine.
Applications in Drug Development
The ability to measure nascent RNA provides a direct readout of the transcriptional response to a drug candidate, distinguishing primary from secondary effects. By using 6-thioguanosine, researchers can:
-
Elucidate Mechanisms of Action: Determine if a compound directly modulates transcription of target genes.
-
Assess Off-Target Effects: Identify unintended changes in gene expression shortly after drug administration.
-
Optimize Dosing and Timing: Understand the kinetics of the transcriptional response to inform dosing schedules.
-
Investigate Drug Resistance: Study how cancer cells adapt their transcriptional programs to evade therapy.
Conclusion
The use of 6-thioguanosine in nascent RNA profiling, particularly within the TUC-seq DUAL and TimeLapse-seq frameworks, offers a powerful approach to study transcriptional dynamics. The ability to induce G-to-A mutations provides a unique molecular signature for newly synthesized RNA, and when combined with 4sU labeling, enables highly precise measurements of RNA synthesis and decay. These methods are valuable tools for basic research and are particularly well-suited for applications in drug discovery and development where a deep understanding of a compound's impact on gene expression is critical.
References
- 1. Incorporation of 6-thioguanosine and 4-thiouridine into RNA. Application to isolation of newly synthesised RNA by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding and improving analyses of nucleotide recoding RNA-seq experiments with the EZbakR suite | PLOS Computational Biology [journals.plos.org]
- 5. Expanding and improving analyses of nucleotide recoding RNA-seq experiments with the EZbakR suite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding and improving analyses of nucleotide recoding RNA-seq experiments with the EZbakR suite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thioguanosine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of thioguanine and its derivatives, collectively referred to as thioguanosines, in cell culture experiments. Thioguanine, a purine (B94841) analog, serves as a powerful tool in cancer research and for the selection of genetically modified cells. Its efficacy is rooted in its metabolic conversion to thioguanosine nucleotides, which are incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] This document outlines the mechanism of action, provides protocols for determining optimal concentrations, and summarizes effective concentrations across various cell lines.
Mechanism of Action
6-thioguanine (B1684491) (6-TG) is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[1] The primary pathway for this activation is the purine salvage pathway, which is dependent on the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[2]
In HPRT-proficient cells:
-
6-thioguanine is converted to this compound monophosphate (TGMP) by HPRT.[1][2][4]
-
TGMP is subsequently phosphorylated to this compound diphosphate (B83284) (TGDP) and this compound triphosphate (TGTP).[2][4][5]
-
These thiopurine nucleotides are incorporated into RNA and, after conversion to deoxyribonucleoside triphosphates, into DNA.[1][5]
-
The incorporation of these analogs into nucleic acids disrupts normal cellular functions, triggers the mismatch repair (MMR) system, and ultimately leads to cytotoxicity.[1][3]
In HPRT-deficient cells: Cells lacking a functional HPRT enzyme cannot metabolize 6-thioguanine into its cytotoxic nucleotide forms.[2] Consequently, these cells are resistant to the effects of thioguanine, a principle that is exploited for the selection of HPRT-deficient cells in culture.[2]
The following diagram illustrates the metabolic activation and cytotoxic pathways of 6-thioguanine.
Data Presentation: Effective Concentrations of Thioguanine
The optimal concentration of thioguanine is highly dependent on the cell line and the experimental objective. The following tables summarize reported IC50 values (the concentration that inhibits 50% of cell growth) for 6-thioguanine and suggested starting concentrations for 4'-Thioguanosine in various cancer cell lines.
Table 1: IC50 Values for 6-Thioguanine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| HeLa | Cervical Carcinoma | 28.79 | 48 | MTT |
| MCF-7 | Breast Cancer | 5.481 | Not Specified | Not Specified |
| MMR-deficient cells | Various | Resistant up to 5 µM | Not Specified | Not Specified |
| MMR-proficient cells | Various | Sensitive at ≤ 5 µM | Not Specified | Not Specified |
Table 2: Suggested Starting Concentrations for 4'-Thioguanosine Cytotoxicity Screening
| Cell Line | Cancer Type | Approximate IC50 (µM) | Incubation Time (hours) | Assay Method |
| CEM | Leukemia | ~5 | 48 | CCK-8 |
| K562 | Leukemia | ~70 | 48 | Trypan Blue / MTT |
| Nalm6 | Leukemia | ~10 | 48 | Trypan Blue / MTT |
| REH | Leukemia | ~8 | 48 | Trypan Blue / MTT |
Note: The cytotoxicity of 4'-Thioguanosine may differ significantly from 6-Thioguanine. It is crucial to determine the IC50 value for your specific experimental system.[6] Data sourced from[6]
Experimental Protocols
Protocol 1: Preparation of 6-Thioguanine Stock Solution
Proper preparation and storage of the 6-thioguanine stock solution are critical for reproducible results.
Materials:
-
6-Thioguanine powder
-
Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) or 1 M Sodium Hydroxide (NaOH)[2][9]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Reconstitution: Aseptically prepare a concentrated stock solution (e.g., 10 mM) by dissolving 6-thioguanine powder in DMSO.[9] For higher concentrations, 6-thioguanine is soluble in 1 M NaOH at 50 mg/mL.[2] Gentle warming and vortexing may be necessary to ensure complete dissolution.[2][9]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[2]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2] Store aliquots at -20°C for long-term use.[2]
Protocol 2: Determination of Optimal Thioguanine Concentration (Kill Curve) using an MTT Assay
A dose-response experiment, or "kill curve," is essential to determine the minimum concentration of thioguanine that is effective for your specific cell line.[9]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
6-Thioguanine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well).[6] Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare a series of serial dilutions of 6-thioguanine in complete culture medium. A common starting range is from 0.1 µM to 100 µM.[6] Include a vehicle-only control (medium with the same final concentration of DMSO, typically ≤ 0.5%) and a "no-cell" control for background absorbance.[6][10]
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared thioguanine dilutions or control medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6][10]
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control (100% viability).
-
Plot the percentage of cell viability against the log of the thioguanine concentration to generate a dose-response curve and determine the IC50 value.[6]
-
The following diagram outlines the workflow for determining the IC50 value.
Protocol 3: Selection of HPRT-Deficient Cells
This protocol is designed for the selective growth of cells that lack a functional HPRT enzyme.
Materials:
-
Mixed population of HPRT-proficient and HPRT-deficient cells
-
Complete cell culture medium
-
6-Thioguanine stock solution
-
Cell culture plates or flasks
Procedure:
-
Cell Plating: Plate the mixed cell population at a low density to allow for the growth of individual colonies.[2]
-
Initiation of Selection: Add 6-thioguanine to the culture medium at the predetermined optimal concentration (the lowest concentration that results in complete death of the wild-type cells, as determined by a kill curve).[2]
-
Maintenance of Selective Pressure: Replace the medium with fresh medium containing 6-thioguanine every 2-3 days.[2]
-
Colony Isolation: Monitor the plates for the formation of resistant colonies. Once colonies are visible, they can be isolated and expanded for further analysis.
The logical relationship for this selection process is depicted below.
References
- 1. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tioguanine - Wikipedia [en.wikipedia.org]
- 5. Thioguanine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Thioguanosine-Based Metabolic Labeling of RNA in Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-thioguanosine (6sG) for the metabolic labeling of nascent RNA in vivo. This technique is a powerful tool for studying RNA dynamics, including synthesis, processing, and decay, which are critical processes in gene expression and dysregulated in various diseases. The protocols detailed below are intended for use by researchers in academic and industrial settings, including those involved in drug discovery and development.
Introduction
Metabolic labeling with nucleoside analogs allows for the temporal tracking of cellular RNA populations. 6-thioguanosine, a guanosine (B1672433) analog, is incorporated into newly transcribed RNA. This modification serves as a unique chemical handle, enabling the differentiation and isolation of nascent transcripts from the pre-existing RNA pool. A key application of 6sG labeling is in nucleotide recoding sequencing techniques like TUC-seq DUAL and TimeLapse-seq, where chemical treatment of the incorporated 6sG leads to a G-to-A transition during reverse transcription, which is then identifiable by high-throughput sequencing.[1][2][3][4][5] This allows for precise measurements of RNA lifetimes and dynamics. When used in combination with other analogs like 4-thiouridine (B1664626) (4sU), 6sG enables dual-labeling experiments for more complex analyses of RNA turnover.[1][2][5]
Data Presentation
The selection of an appropriate RNA labeling method is crucial and depends on several factors. The following table summarizes key quantitative parameters for common metabolic labeling techniques to aid in this selection.
| Metabolic Labeling Technique | Labeling Principle | Typical Concentration Range | Typical Labeling Time | Signal-to-Noise Ratio | Cell Viability | Perturbation to RNA Function |
| 6-thioguanosine (6sG) | Incorporation of 6sG into newly transcribed RNA.[1][2] | 25-100 µM[1] | 30-60 minutes[1] | High, especially with nucleotide conversion methods. | Generally high, but concentration needs optimization.[1] | Minimal, but potential effects on cell physiology should be monitored.[1] |
| 4-thiouridine (4sU) | Incorporation of 4-thiouridine (4sU) into newly transcribed RNA.[6] | 100-500 µM | 1-4 hours | High, especially with nucleotide conversion methods.[6] | Generally high, but 4sU concentration needs to be optimized to maintain >90% viability.[6] | Minimal at optimized concentrations. |
| 5-ethynyluridine (B57126) (EU) | Incorporation of 5-ethynyluridine (EU) into newly transcribed RNA.[6] | 0.1-1 mM[6] | 1-2 hours | High, with low background. | Can be cytotoxic at higher concentrations and longer incubation times. | The bulky alkyne group may have some steric effects. |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments involving 6sG-based metabolic labeling of RNA.
Protocol 1: Metabolic Labeling of RNA in Cultured Cells with 6-Thioguanosine
This protocol outlines the fundamental steps for metabolically labeling newly transcribed RNA in cell culture using 6sG.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
6-thioguanosine (6sG) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other lysis buffer
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare the labeling medium by diluting the 6sG stock solution into the pre-warmed medium to the desired final concentration (e.g., 25-100 µM).[1]
-
Aspirate the existing medium from the cells and gently wash once with sterile PBS.
-
Add the 6sG-containing medium to the cells and return them to the incubator for the desired labeling period (e.g., 30-60 minutes).[1]
-
-
Cell Lysis and RNA Isolation:
-
After the labeling period, aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using TRIzol reagent according to the manufacturer's instructions.
-
Isolate total RNA using a standard method such as chloroform (B151607) extraction and isopropanol (B130326) precipitation.[7]
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.[7]
-
-
RNA Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/280 ratio of approximately 2.0 is indicative of pure RNA.[7]
-
Protocol 2: Chemical Conversion of 6sG for Sequencing (TUC-seq DUAL Method)
This protocol describes the chemical conversion of 6sG-labeled RNA to induce G-to-A transitions for subsequent sequencing analysis.[1][2][5]
Materials:
-
6sG-labeled total RNA
-
Hydrazine/NH4Cl/OsO4 solution
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Chemical Treatment:
-
Treat the isolated 6sG-labeled RNA with a hydrazine/NH4Cl/OsO4-based solution. This converts the incorporated 6-thioguanosine into a 6-hydrazino purine (B94841) derivative.[1][2]
-
-
RNA Purification:
-
Purify the chemically treated RNA to remove any residual reagents using an appropriate RNA purification kit.
-
-
Reverse Transcription and Sequencing:
-
Perform reverse transcription on the chemically treated RNA. The 6-hydrazino purine derivative is read as an adenosine (B11128) by the reverse transcriptase, thus introducing a G-to-A mutation at the site of 6sG incorporation.[1]
-
Prepare sequencing libraries from the resulting cDNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Analyze the sequencing data to identify and quantify the G-to-A transitions. The frequency of these transitions corresponds to the locations and levels of metabolically incorporated 6sG.[6]
-
Visualizations
The following diagrams illustrate key concepts and workflows in thioguanosine-based metabolic labeling of RNA.
Caption: General workflow for 6-thioguanosine metabolic labeling of RNA.
Caption: Conceptual diagram of the TUC-seq DUAL methodology.
References
- 1. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of 6-Thioguanosine in Studying RNA Dynamics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of 6-thioguanosine (6sG), a guanosine (B1672433) analog, for the metabolic labeling and subsequent analysis of RNA dynamics. The incorporation of 6sG into newly transcribed RNA serves as a powerful tool to investigate the lifecycle of RNA molecules, including their synthesis, processing, and degradation. This method offers a significant advantage by enabling the study of purine-containing transcripts, complementing existing techniques that primarily rely on uridine (B1682114) analogs.
Introduction
The study of RNA dynamics is crucial for understanding gene regulation and its impact on cellular processes in both health and disease. Metabolic labeling of nascent RNA with modified nucleosides allows for the temporal tracking of transcript populations. 6-Thioguanosine, when introduced to cells, is converted to 6-thioguanosine triphosphate (6sGTP) and incorporated into newly synthesized RNA by RNA polymerases. The presence of the thiol group on the guanine (B1146940) base provides a unique chemical handle for subsequent manipulation and detection, enabling researchers to distinguish newly transcribed RNA from the pre-existing RNA pool.
Two prominent techniques that leverage 6sG for studying RNA dynamics are TimeLapse-sequencing (TimeLapse-seq) and Thioguanosine Conversion-sequencing Dual Unlabeling Chase (TUC-seq DUAL) .[1][2][3] These methods involve the chemical conversion of the incorporated 6sG, leading to specific mutations during reverse transcription that can be identified by high-throughput sequencing.
Key Applications
-
Determination of RNA half-lives: By tracking the decay of 6sG-labeled RNA over time, researchers can accurately calculate the half-lives of individual transcripts on a genome-wide scale.[1][4]
-
Pulse-chase analysis of RNA processing: The temporal resolution afforded by 6sG labeling allows for the detailed investigation of co-transcriptional and post-transcriptional processing events, such as splicing and polyadenylation.
-
Analysis of transcriptional dynamics: Metabolic labeling with 6sG can be used to measure the rates of RNA synthesis in response to various cellular stimuli or perturbations.
-
Studying purine-rich transcripts: This method is particularly useful for studying the dynamics of RNAs that have a low uridine content, which are challenging to analyze using uridine analogs like 4-thiouridine (B1664626) (4sU).[3]
-
Dual labeling strategies: 6sG can be used in conjunction with 4sU in dual-labeling experiments to provide a more comprehensive and accurate picture of RNA decay and synthesis.[1][4]
Data Presentation
Table 1: Quantitative Parameters for 6-Thioguanosine (6sG) Metabolic Labeling
| Parameter | Cell Line | Concentration | Labeling Time | Observation | Reference |
| Cell Viability | HEK293T | 25 µM | 30 min | Mild reduction in cell number at 72h | [1] |
| HEK293T | 50 µM | 30 min | Mild reduction in cell number at 72h | [1] | |
| HEK293T | 100 µM | 30 min | Slightly stronger inhibition of proliferation | [1] | |
| HEK293T | 25 µM | 60 min | Slightly stronger inhibition of proliferation | [1] | |
| HEK293T | 50 µM | 60 min | Stronger inhibition of proliferation | [1] | |
| HEK293T | 100 µM | 60 min | Stronger inhibition of proliferation | [1] | |
| RNA Labeling & Recoding | K562 | 500 µM | 1 h | G-to-A mutation rate of ~1.5% in TimeLapse-seq | [3] |
| Dual Labeling (TUC-seq DUAL) | HEK293T | 100 µM (6sG) followed by 50 µM (4sU) | 1 h (6sG pulse) | Enables clear distinction between transcripts synthesized during the labeling and chase periods. | [1] |
Table 2: mRNA Half-lives Determined by TUC-seq DUAL in HEK293T cells
| Gene | Function | mRNA Half-life | Reference |
| p21 | Cell-cycle inhibitor | Longest among tested genes | [1] |
| CcnE1 | Cell-cycle regulator | Intermediate | [1] |
| CcnD1 | Cell-cycle regulator | Intermediate | [1] |
| CcnT1 | General transcription factor | Very fast turnover | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 6-Thioguanosine
This protocol describes the fundamental steps for introducing 6-thioguanosine into cellular RNA in culture.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
6-Thioguanosine (6sG) stock solution (e.g., 100 mM in DMSO, protect from light)
-
Phosphate-buffered saline (PBS), sterile
-
Reagents for RNA extraction (e.g., TRIzol)
Procedure:
-
Cell Culture: Plate cells to reach approximately 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Pre-warm the complete cell culture medium to 37°C. Just before use, dilute the 6sG stock solution into the pre-warmed medium to the desired final concentration (e.g., 25-100 µM). The optimal concentration should be empirically determined for each cell type to balance labeling efficiency and cytotoxicity.[1]
-
Labeling: a. Aspirate the existing medium from the cells. b. Gently wash the cells once with sterile PBS. c. Add the 6sG-containing medium to the cells. d. Return the cells to the incubator for the desired labeling period (e.g., 30-60 minutes). The labeling duration depends on the specific research question and the turnover rate of the RNAs of interest.[1]
-
Cell Harvest and RNA Isolation: a. After the labeling period, aspirate the labeling medium. b. Wash the cells once with cold PBS. c. Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., TRIzol). d. Proceed with total RNA isolation according to the manufacturer's protocol.
-
RNA Quality Control: Determine the RNA concentration and purity using a spectrophotometer. An A260/280 ratio of ~2.0 is indicative of pure RNA.
Protocol 2: TimeLapse-seq with 6-Thioguanosine for RNA Dynamics
This protocol outlines the chemical conversion of 6sG-labeled RNA for analysis by TimeLapse-sequencing, which induces G-to-A mutations.[2][3]
Materials:
-
6sG-labeled total RNA (from Protocol 1)
-
Sodium periodate (B1199274) (NaIO₄) solution (e.g., 10 mM in DEPC-treated water)
-
2,2,2-Trifluoroethylamine (TFEA) solution (e.g., 600 mM in DEPC-treated water)
-
Nuclease-free water
-
RNA purification columns or beads
Procedure:
-
Chemical Conversion Reaction: a. In a nuclease-free tube, combine the 6sG-labeled total RNA (e.g., 1-5 µg) with TFEA solution to a final concentration of 600 mM.[3] b. Add NaIO₄ solution to a final concentration of 10 mM.[3] c. Incubate the reaction at 45°C for 1 hour.[3]
-
RNA Purification: a. After the incubation, purify the RNA to remove the chemical reagents. This can be done using standard RNA purification kits (e.g., spin columns) or ethanol (B145695) precipitation.
-
Downstream Analysis: a. The chemically converted RNA is now ready for downstream applications, such as library preparation for high-throughput sequencing. b. During reverse transcription, the modified guanosine will be read as an adenosine, resulting in G-to-A transitions in the sequencing data. c. Bioinformatic analysis of the sequencing data will identify these G-to-A mutations, allowing for the identification and quantification of newly synthesized transcripts.[3]
Protocol 3: TUC-seq DUAL for Precise mRNA Half-life Measurement
This protocol describes a dual-labeling strategy using 6sG and 4sU to accurately determine mRNA decay rates.[1][4]
Materials:
-
6-Thioguanosine (6sG)
-
4-Thiouridine (4sU)
-
Reagents for metabolic labeling (as in Protocol 1)
-
Osmium tetroxide (OsO₄)
-
Ammonium chloride (NH₄Cl)
-
Hydrazine
-
Reagents for RNA isolation and purification
Procedure:
-
First Pulse (6sG Labeling): a. Label cells with 6sG (e.g., 100 µM) for a defined period (e.g., 1 hour).[1]
-
Wash and Second Pulse (4sU Labeling): a. Aspirate the 6sG-containing medium and wash the cells with pre-warmed medium. b. Add medium containing 4sU (e.g., 50 µM) and incubate for different chase periods (e.g., 2 and 4 hours).[1]
-
Cell Harvest and RNA Isolation: a. Harvest cells at each time point and isolate total RNA as described in Protocol 1.
-
Simultaneous Chemical Conversion: a. A key feature of TUC-seq DUAL is the simultaneous chemical conversion of both 6sG and 4sU. b. Treat the isolated RNA with a solution containing OsO₄, NH₄Cl, and hydrazine. This converts 6sG to a 6-hydrazino purine (B94841) derivative (read as 'A') and 4sU to cytosine ('C').[1][4]
-
RNA Sequencing and Data Analysis: a. Prepare sequencing libraries from the converted RNA. b. Analyze the sequencing data for G-to-A and U-to-C mutations. c. The decay rate of transcripts containing only G-to-A mutations (synthesized during the first pulse) can be used to calculate mRNA half-lives with high precision.[1]
Visualization of Workflows and Pathways
Caption: Workflow for TUC-seq DUAL enabling precise mRNA half-life determination.
Caption: Experimental workflow for TimeLapse-seq using 6-thioguanosine.
Caption: Metabolic activation pathway of 6-thioguanine for RNA incorporation.
References
- 1. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the Nucleoside Recoding Toolkit: Revealing RNA Population Dynamics with 6-thioguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Thioguanosine for Identifying Sites of RNA Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol-Based Metabolic Labeling of Nascent RNA
Metabolic labeling of newly transcribed RNA with thiol-containing nucleoside analogs is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. By introducing a modified nucleoside, such as 6-thioguanosine (6sG), into the cellular environment, it is taken up by cells, converted into its triphosphate form, and incorporated into nascent RNA transcripts by RNA polymerases. The incorporated thiol group then serves as a chemical handle for the specific enrichment, identification, and analysis of this newly synthesized RNA population. This approach provides a temporal window into the life cycle of RNA, enabling the investigation of RNA dynamics with high resolution.
One of the key advantages of using thiolated nucleosides is the ability to introduce specific mutations during reverse transcription, a method known as "recoding". This allows for the identification of labeled transcripts through sequencing without the need for cumbersome enrichment steps. A prominent example of this is the TUC-seq DUAL (Thioguanosine Conversion sequencing with Double Metabolic Labeling) method, which utilizes both 6-thioguanosine (6sG) and 4-thiouridine (B1664626) (4sU) to precisely measure mRNA synthesis and decay rates.[1][2][3]
Key Applications
The unique properties of 6-thioguanosine-labeled RNA open up a range of applications in molecular biology and drug development:
-
Determination of RNA half-lives: By performing pulse-chase experiments with 6sG, researchers can track the decay of specific RNA transcripts over time to determine their stability.[1][2][3]
-
Analysis of co-transcriptional and post-transcriptional processing: The ability to isolate nascent RNA allows for the study of events such as splicing and polyadenylation as they occur.
-
Identification of RNA-protein interactions: The photoreactive nature of this compound allows for its use in photo-crosslinking studies to map the binding sites of RNA-binding proteins.[1][4]
-
Drug discovery: Understanding how therapeutic compounds affect RNA dynamics can provide valuable insights into their mechanisms of action.
TUC-seq DUAL: A Powerful Dual-Labeling Approach
TUC-seq DUAL is an advanced method that employs two different thiol-containing nucleosides, 6-thioguanosine (6sG) and 4-thiouridine (4sU), in sequential pulses for metabolic labeling.[1][2][3] Subsequent chemical treatment induces specific mutations at the sites of incorporation: G-to-A for 6sG and U-to-C for 4sU. These distinct mutations are then simultaneously analyzed by high-throughput sequencing. This dual-labeling strategy allows for the clear distinction between RNA synthesized during the first pulse (6sG) and the second pulse (4sU), enabling a more precise evaluation of mRNA lifetimes than single-labeling methods.[1]
Data Presentation
The following tables summarize quantitative data related to the use of thiopurine analogs in metabolic RNA labeling.
Table 1: Quantitative Comparison of Metabolic RNA Labeling Methods
| Metabolic Labeling Technique | Labeling Principle | Typical Labeling Efficiency | Signal-to-Noise Ratio | Cell Viability Perturbation to RNA Function |
| 4sU-tagging | Incorporation of 4-thiouridine (4sU) into newly transcribed RNA. | >90% for SLAM-seq and TUC-seq protocols. | High, especially with nucleotide conversion methods. | Generally high, but 4sU concentration needs to be optimized to maintain >90% viability. |
| 6sG-tagging (TUC-seq) | Incorporation of 6-thioguanosine (6sG) into newly transcribed RNA. | Conversion of over 95% of original 6sG nucleosides to be read as Adenine.[1] | High, with G-to-A mutation rates significantly above background.[1] | Mild reduction in cell numbers at 72h with 25-50 µM 6sG for 30-60 min.[1] |
| 5-ethynyluridine (B57126) (EU) | Incorporation of 5-ethynyluridine (EU) into newly transcribed RNA followed by click chemistry. | Not explicitly quantified in the provided context. | Not explicitly quantified in the provided context. | Not explicitly quantified in the provided context. |
Table 2: TUC-seq DUAL Mutation Analysis
| Labeled Nucleoside | Chemical Treatment | Resulting Mutation in Sequencing | Background Mutation Rate (G-to-A) | Mutation Rate in Labeled Sample |
| 6-thioguanosine (6sG) | OsO₄/NH₄Cl/hydrazine | G-to-A | 1-4%[1] | 7.5% - 12%[1] |
| 4-thiouridine (4sU) | OsO₄ | U-to-C | Not specified | Not specified |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA using 6-Thioguanosine
This protocol outlines the fundamental steps for metabolically labeling newly transcribed RNA in cell culture using 6-thioguanosine (6sG).
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
6-thioguanosine (6sG) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Preparation of Labeling Medium: Pre-warm the complete cell culture medium to 37°C. Just before use, dilute the 6sG stock solution into the pre-warmed medium to the desired final concentration (e.g., 25-100 µM).[1] It is crucial to first perform a dose-response curve to assess cytotoxicity.
-
Pulse Labeling:
-
Aspirate the existing medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the 6sG-containing medium to the cells and return them to the incubator for the desired labeling period (e.g., 30-60 minutes).[1]
-
-
Cell Lysis:
-
At the end of the labeling period, aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture dish using TRIzol reagent according to the manufacturer's instructions.
-
-
RNA Isolation: Proceed with total RNA extraction from the cell lysates using a standard protocol (e.g., chloroform (B151607) extraction and isopropanol (B130326) precipitation).
Protocol 2: TUC-seq DUAL for mRNA Lifetime Evaluation
This protocol describes a pulse-chase experiment using sequential labeling with 6sG and 4sU to determine mRNA decay rates.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
6-thioguanosine (6sG) stock solution
-
4-thiouridine (4sU) stock solution
-
Unlabeled guanosine (B1672433) and uridine
-
PBS, sterile
-
TRIzol reagent
Procedure:
-
Pulse 1 (6sG Labeling):
-
Chase and Pulse 2 (4sU Labeling):
-
Aspirate the 6sG-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove residual 6sG.
-
Add pre-warmed chase medium containing 50 µM 4sU.[1]
-
-
Time-Course Collection:
-
Collect cell samples at various time points during the 4sU chase (e.g., 0, 1, 2, 4, 8 hours).
-
For each time point, wash the cells with ice-cold PBS and lyse them using TRIzol.
-
Store lysates at -80°C until all time points are collected.
-
-
RNA Isolation: Isolate total RNA from all time points.
-
Chemical Conversion: Treat the isolated RNA with an OsO₄/NH₄Cl/hydrazine-based chemistry to convert 6sG to a derivative read as adenosine (B11128) and 4sU to cytidine.[1][3][5]
-
Downstream Analysis:
-
Perform reverse transcription and prepare libraries for high-throughput sequencing.
-
Align sequencing reads to a reference genome.
-
Identify G-to-A and U-to-C conversions to distinguish reads from newly synthesized RNA in each pulse.
-
Calculate the fraction of labeled RNA for each transcript at each time point and model the decay to determine mRNA half-lives.
-
Visualizations
References
- 1. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Thio-Guanosine, 6-Thio G RNA Oligonucleotide Modification [biosyn.com]
- 5. benchchem.com [benchchem.com]
Application Note: Thioguanosine Pulse-Chase Analysis for Measuring RNA Dynamics
Introduction
Understanding the life cycle of RNA molecules—from synthesis to decay—is fundamental to deciphering gene expression regulation. Pulse-chase analysis is a powerful technique for tracking the fate of a population of molecules over time.[1][2][3][4] This application note details an experimental workflow using 6-thioguanosine (6sG), a guanosine (B1672433) analog, for the metabolic labeling of newly transcribed RNA.[5][6][7][8] The incorporation of 6sG allows for the temporal separation and analysis of newly synthesized RNA from the pre-existing RNA pool, enabling researchers to measure rates of RNA synthesis and decay.[9][10]
Principle of the Method
The thioguanosine pulse-chase workflow involves two key phases. First, cells are incubated for a defined period (the "pulse") with medium containing 6-thioguanosine.[1] During this pulse, 6sG is taken up by the cells and incorporated into nascent RNA transcripts in place of guanosine.[7][8] The pulse is followed by a "chase," where the 6sG-containing medium is replaced with medium containing a high concentration of standard, unlabeled guanosine.[1] This effectively prevents any further incorporation of the 6sG analog.
By collecting samples at various time points during the chase, the decay of the 6sG-labeled RNA population can be monitored. The thiol group on the incorporated 6sG provides a unique chemical handle for subsequent biotinylation, allowing the labeled RNA to be specifically isolated using streptavidin-based affinity purification.[11][12][13][14][15] The amount of a specific labeled transcript remaining at each time point can be quantified using methods like RT-qPCR or, on a global scale, with next-generation sequencing (RNA-seq).[16][17] This data allows for the calculation of transcript-specific half-lives.
Experimental Workflow Diagram
Caption: Experimental workflow for 6-thioguanosine (6sG) pulse-chase analysis.
Detailed Experimental Protocols
Important Preliminary Steps:
-
Cytotoxicity Assay: Before starting the pulse-chase experiment, it is crucial to determine the optimal concentration of 6-thioguanosine. Perform a dose-response curve to assess the cytotoxicity of 6sG on your specific cell line and select the highest concentration that does not significantly impact cell viability or proliferation.[1]
-
Time Course Optimization: The duration of the pulse and chase periods will depend on the stability of the RNA transcripts of interest. For highly stable RNAs, a longer pulse and chase may be required, while shorter times are suitable for unstable transcripts.[1] A typical pulse duration is 2-4 hours.[1]
Protocol 1: 6-Thioguanosine Pulse-Chase Labeling
This protocol describes the metabolic labeling of cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293) at 70-80% confluency
-
Complete cell culture medium
-
6-Thioguanosine (6sG) stock solution (e.g., 50 mM in DMSO or sterile water)
-
Unlabeled guanosine
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
Procedure:
-
Preparation of Labeling Medium: Prepare complete cell culture medium containing the pre-determined optimal concentration of 6-thioguanosine.
-
Pulse Labeling: a. Aspirate the existing medium from the cells. b. Wash the cell monolayer once with pre-warmed PBS.[1] c. Add the pre-warmed 6sG-containing labeling medium to the cells. d. Incubate the cells for the desired pulse period (e.g., 2-4 hours) in a 37°C incubator.[1]
-
Preparation of Chase Medium: Prepare complete cell culture medium supplemented with a high concentration of unlabeled guanosine (e.g., 5-10 mM).[1]
-
Initiating the Chase: a. At the end of the pulse period, aspirate the labeling medium. b. Wash the cells twice with pre-warmed PBS to thoroughly remove any residual 6sG.[1] c. Add the pre-warmed chase medium. This is your zero (0) minute time point. Immediately harvest the cells for this time point. d. Return the remaining plates to the 37°C incubator. e. Harvest cells at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes) as required by the experimental design.[18]
-
Cell Harvesting: At each time point, wash the cells with ice-cold PBS and lyse them directly on the plate using the appropriate buffer for RNA isolation. Samples can be stored at -80°C until all time points are collected.
Protocol 2: Biotinylation and Purification of 6sG-Labeled RNA
This protocol details the specific isolation of the newly synthesized RNA.
Materials:
-
Total RNA isolated from each chase time point
-
Biotin-HPDP (1 mg/mL in DMF)[19]
-
10X Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)[19]
-
RNase-free water
-
Isopropanol
-
Streptavidin-coated magnetic beads (e.g., Dynabeads)[14]
-
Washing buffers (as recommended by bead manufacturer)
-
Elution buffer (e.g., buffer containing DTT to cleave the disulfide bond)[19]
Procedure:
-
Thiol-Specific Biotinylation: a. In an RNase-free tube, set up the biotinylation reaction. For each 1 µg of total RNA, use 2 µl of Biotin-HPDP (1 mg/ml) and 1 µl of 10X Biotinylation Buffer.[19] Adjust the final volume with RNase-free water. b. Incubate the reaction at room temperature for 1.5 hours with gentle rotation.
-
Removal of Unbound Biotin: a. Add an equal volume of chloroform to the reaction mixture to extract and remove unbound Biotin-HPDP.[19] b. Centrifuge to separate the phases and carefully transfer the upper aqueous phase containing the RNA to a new tube. c. Repeat the chloroform extraction to ensure complete removal of unbound biotin.[19] d. Precipitate the biotinylated RNA using isopropanol, wash with 75% ethanol (B145695), and resuspend in RNase-free water.
-
Affinity Purification of Labeled RNA: a. Prepare the streptavidin magnetic beads according to the manufacturer's instructions (typically involves washing the beads).[20] b. Add the biotinylated RNA to the prepared beads and incubate at room temperature for 15-30 minutes with rotation to allow binding.[19] c. Place the tube on a magnetic stand and discard the supernatant, which contains the unlabeled, pre-existing RNA. d. Wash the beads several times with the recommended washing buffer to remove non-specifically bound RNA.
-
Elution: a. Elute the captured 6sG-labeled RNA from the beads using an appropriate elution buffer. If using Biotin-HPDP, a buffer containing a reducing agent like DTT will cleave the disulfide bond and release the RNA.[19] b. Recover the eluate and purify the RNA using a standard RNA clean-up kit or ethanol precipitation.
Data Presentation and Analysis
The purified RNA from each time point is quantified to determine the rate of decay. For a single gene, RT-qPCR is a suitable method. For a transcriptome-wide analysis, the eluted RNA should be used to prepare libraries for RNA sequencing. The amount of labeled RNA at each chase time point is normalized to the amount at time zero.
Table 1: Representative Data from a 6sG Pulse-Chase Experiment for Hypothetical Gene X
| Chase Time (minutes) | Normalized Labeled RNA Remaining (%) |
| 0 | 100% |
| 30 | 71% |
| 60 | 50% |
| 120 | 25% |
| 240 | 6% |
Data in the table is for illustrative purposes only.
The half-life (t½) of the transcript is the time required for 50% of the initially labeled RNA to be degraded. In the example above, the half-life of Gene X is 60 minutes. This is typically calculated by fitting the data to a first-order exponential decay curve.[16][17]
Advanced Downstream Analysis
Recent advancements provide alternatives to affinity purification. Methods like TUC-seq and TimeLapse-seq involve the chemical conversion of 6-thioguanosine into a derivative that is misread as adenosine (B11128) during reverse transcription.[5][6][7][8] This introduces specific G-to-A mutations in the sequencing data at the sites of 6sG incorporation, allowing for the direct identification of newly synthesized transcripts without the need for physical separation.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 4. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expanding the Nucleoside Recoding Toolkit: Revealing RNA Population Dynamics with 6-thioguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 11. Biotin–Streptavidin Affinity Purification of RNA–Protein Complexes Assembled In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 12. Biotin-Streptavidin Affinity Purification of RNA-Protein Complexes Assembled In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Capture of Biotinylated Targets with Streptavidin-Biotin Isolation | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 16. Dynamic profiling of mRNA turnover reveals gene-specific and system-wide regulation of mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. molbiolcell.org [molbiolcell.org]
- 18. research-portal.uu.nl [research-portal.uu.nl]
- 19. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Thioguanosine Triphosphate (s6GTP) Synthesis for In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine triphosphate (s6GTP) is a modified nucleotide analog of guanosine (B1672433) triphosphate (GTP) that serves as a valuable tool in molecular biology and drug development. Its incorporation into RNA transcripts during in vitro transcription (IVT) allows for the production of thio-modified RNA with unique properties. These modified RNAs are utilized in various applications, including the study of RNA-protein interactions, RNA structure and function analysis, and the development of RNA-based therapeutics. The thio-group in s6GTP can be used for specific crosslinking studies and as a site for post-transcriptional modifications. This document provides detailed protocols for the chemical and enzymatic synthesis of s6GTP and its subsequent use in in vitro transcription reactions.
Synthesis of 6-Thioguanosine Triphosphate (s6GTP)
The synthesis of s6GTP can be approached through both chemical and enzymatic methods. The choice of method may depend on the required scale, purity, and available resources.
Chemical Synthesis of s6GTP
General Chemical Synthesis Workflow:
A plausible chemical synthesis route involves the protection of the ribose hydroxyl groups of 6-thioguanosine, followed by phosphorylation at the 5' position and subsequent deprotection.
-
Protection of Ribose Hydroxyls: The 2' and 3' hydroxyl groups of 6-thioguanosine are protected to ensure specific phosphorylation at the 5' position.
-
5' Phosphorylation: The protected 6-thioguanosine is then subjected to a phosphorylation reaction to introduce a triphosphate group at the 5' position.
-
Deprotection: The protecting groups on the ribose are removed to yield the final s6GTP product.
-
Purification: The synthesized s6GTP is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity.[1][2][3][4][5]
Enzymatic Synthesis of s6GTP
Enzymatic synthesis offers a highly specific and efficient alternative to chemical synthesis. s6GTP is an active metabolite of the immunosuppressive drug 6-thioguanine (B1684491) and is synthesized intracellularly through the thiopurine metabolic pathway.[6] This pathway can be reconstituted in vitro to produce s6GTP.
Enzymatic Synthesis Protocol:
This protocol is based on the known enzymatic conversions in the thiopurine pathway.[6]
Materials:
-
6-Thioguanine (6-TG)
-
5-Phospho-D-ribose-1-pyrophosphate (PRPP)
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)
-
Inosine monophosphate dehydrogenase (IMPDH)
-
Guanosine monophosphate synthetase (GMPS)
-
Guanylate kinase (GK)
-
Nucleoside diphosphate (B83284) kinase (NDPK)
-
ATP
-
Reaction Buffer (e.g., Tris-HCl with MgCl2)
Procedure:
-
Step 1: Synthesis of 6-Thioguanosine Monophosphate (s6GMP):
-
In a reaction vessel, combine 6-thioguanine, PRPP, and HGPRT in the reaction buffer.
-
Incubate at 37°C.
-
Monitor the reaction progress by HPLC until the conversion of 6-TG to s6GMP is complete.
-
-
Step 2: Conversion to 6-Thioxanthosine Monophosphate (s6XMP):
-
To the reaction mixture containing s6GMP, add IMPDH and an appropriate NAD+ source.
-
Incubate at 37°C.
-
-
Step 3: Conversion to 6-Thioguanosine Monophosphate (s6GMP) and subsequent phosphorylation:
-
Add GMPS and an appropriate energy source (e.g., ATP) to the reaction mixture.
-
Following the formation of s6GMP, add guanylate kinase and nucleoside diphosphate kinase, along with an excess of ATP, to facilitate the sequential phosphorylation to 6-thioguanosine diphosphate (s6GDP) and finally to s6GTP.
-
Incubate at 37°C.
-
-
Purification:
In Vitro Transcription with s6GTP
The incorporation of s6GTP into RNA transcripts is typically achieved using bacteriophage RNA polymerases, such as T7, T3, or SP6. T7 RNA polymerase is a commonly used and well-characterized enzyme for this purpose.[7][8] The efficiency of incorporation can be influenced by several factors, including the concentration of s6GTP relative to GTP, the presence of divalent cations like Mg2+, and the specific sequence of the DNA template. The use of mutant T7 RNA polymerases, such as P266L, has been shown to enhance the incorporation of guanosine analogs.[9][10]
In Vitro Transcription Protocol
This protocol provides a general guideline for the in vitro transcription of RNA containing 6-thioguanosine. Optimization of specific parameters may be required for different templates and applications.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase (Wild-type or P266L mutant)
-
s6GTP solution
-
ATP, CTP, UTP solutions
-
GTP solution (for titration)
-
Transcription Buffer (containing Tris-HCl, MgCl2, DTT, spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
In an RNase-free microcentrifuge tube, combine the following components at room temperature in the order listed:
-
Nuclease-free water
-
Transcription Buffer (10X)
-
ATP, CTP, UTP (to a final concentration of 1-2 mM each)[]
-
s6GTP and GTP (the ratio of s6GTP to GTP should be optimized; a higher ratio favors s6GTP incorporation but may reduce overall yield)[9][10]
-
Linearized DNA template (0.5-1 µg)[12]
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
-
Incubation:
-
DNase Treatment:
-
After the incubation period, add RNase-free DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 15-30 minutes.
-
-
Purification of Thio-Modified RNA:
-
The resulting thio-modified RNA can be purified using standard methods such as:
-
Phenol/chloroform extraction followed by ethanol (B145695) precipitation.
-
Spin column chromatography.
-
HPLC for high-purity applications.[3]
-
-
Data Presentation
| Parameter | Chemical Synthesis | Enzymatic Synthesis | In Vitro Transcription |
| Starting Material | 6-Thioguanosine | 6-Thioguanine | Linearized DNA template, NTPs, s6GTP |
| Key Reagents/Enzymes | Phosphorylating agents, protecting groups | HGPRT, IMPDH, GMPS, GK, NDPK | T7 RNA Polymerase (WT or mutant) |
| Typical Yield | Dependent on reaction scale and efficiency | Dependent on enzyme activity and substrate concentration | Up to 208-fold turnover (RNA output/DNA input) with optimized conditions[13] |
| Purity | High purity achievable with HPLC | High purity achievable with HPLC | Dependent on purification method |
| Commercially Available Purity | ≥98%[14] | ||
| Key Optimization Parameters | Reaction conditions, purification | Enzyme concentrations, incubation times | s6GTP:GTP ratio, Mg2+ concentration, temperature, polymerase choice[9][10][][15][16] |
Visualizations
Caption: General workflow for the chemical synthesis of s6GTP.
Caption: Enzymatic synthesis pathway of s6GTP from 6-thioguanine.
Caption: Workflow for in vitro transcription using s6GTP.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. agilent.com [agilent.com]
- 4. Development of HPLC methods for the purification and analysis of plasma membrane glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Recent studies of T7 RNA polymerase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A T7 RNA polymerase mutant enhances the yield of 5'-thienoguanosine-initiated RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Template optimization for In Vitro Transcription [biosyn.com]
- 13. landmarkbio.com [landmarkbio.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Identifying microRNA Target Sites Using Thioguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of microRNA (miRNA) target sites is crucial for understanding gene regulation and developing novel therapeutic strategies. One powerful technique for this purpose is Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), which utilizes photoreactive ribonucleoside analogs like 6-thioguanosine (6-SG) to pinpoint the precise binding sites of RNA-binding proteins (RBPs), including those in the microRNA-induced silencing complex (miRISC).[1][2]
These application notes provide a detailed overview and experimental protocols for using 6-thioguanosine in PAR-CLIP to identify miRNA target sites. The incorporation of 6-SG into nascent RNA transcripts allows for efficient UV crosslinking at 365 nm, covalently linking the RNA to its interacting proteins.[1] A key feature of using 6-SG is the induction of a characteristic guanosine-to-adenosine (G-to-A) mutation during reverse transcription at the crosslinking site.[1][2][3] This mutation serves as a diagnostic marker, enabling the identification of binding sites with single-nucleotide resolution and helping to distinguish genuine interactions from background noise.[1][2] The use of 6-thioguanosine is particularly advantageous for studying RBPs that preferentially bind to guanosine-rich sequences.[1]
Principle of the Method
The PAR-CLIP workflow using 6-thioguanosine involves several key steps:
-
Metabolic Labeling: Cells are cultured in a medium supplemented with 6-thioguanosine, which is incorporated into newly synthesized RNA molecules.[1]
-
UV Crosslinking: The cells are irradiated with 365 nm UV light, which activates the thio-group on the incorporated 6-SG, leading to the formation of a covalent bond with closely associated amino acid residues of an RBP.[1]
-
Immunoprecipitation: The RBP of interest, along with the crosslinked RNA fragments, is immunoprecipitated using a specific antibody.[1]
-
RNA Processing: The co-purified RNA is partially digested to remove non-protected RNA fragments. The protein is then removed by proteinase K digestion.[1]
-
Library Preparation and Sequencing: Adapters are ligated to the isolated RNA fragments, which are then reverse transcribed into cDNA. During this step, the characteristic G-to-A mutation is introduced at the crosslinking site. The resulting cDNA library is then subjected to high-throughput sequencing.[1]
-
Data Analysis: Sequencing reads are aligned to a reference genome, and the G-to-A mutations are identified to pinpoint the precise RBP binding sites.
Visualization of the Workflow and Logic
Caption: PAR-CLIP workflow using 6-Thioguanosine for miRNA target identification.
Quantitative Data Summary
The efficiency of the PAR-CLIP technique can be evaluated by several parameters, including the rate of induced mutations. While more data is available for the more commonly used 4-thiouridine (B1664626) (4-SU), the principles are the same for 6-thioguanosine.
Table 1: Comparison of Photoreactive Ribonucleosides in PAR-CLIP
| Parameter | 4-Thiouridine (4-SU) | 6-Thioguanosine (6-SG) |
| UV Crosslinking Wavelength | 365 nm[1] | 365 nm[1] |
| Induced Mutation | Thymidine to Cytidine (T-to-C)[1] | Guanosine to Adenosine (G-to-A)[1][2][3] |
| Typical Concentration | 100 µM[3][4] | 100 µM[4][5] |
| Crosslinking Efficiency | Substantially enhances RNA recovery compared to UV 254 nm crosslinking[6][7] | Generally lower than 4-SU but higher than UV 254 nm crosslinking[7][8] |
| Background Mutation Rate (Uncrosslinked) | Relatively low | Expected to be in a similarly low range[1] |
| Mutation Rate (Crosslinked) | Significantly elevated | Significantly elevated[1] |
Table 2: Recommended Experimental Parameters for 6-Thioguanosine PAR-CLIP
| Parameter | Recommended Value | Notes |
| 6-Thioguanosine Concentration | 100 µM | Optimal concentration may need to be determined empirically due to potential cytotoxicity.[9] A 1 M stock solution can be prepared in DMSO.[7] |
| Labeling Time | 14-16 hours[1][3] | |
| UV Crosslinking Energy | 0.1 - 0.4 J/cm²[1] | To be determined empirically.[1] |
| RNase T1 Concentration (Initial Digestion) | 1 U/µl | This is for partial digestion of the lysate.[10] |
| RNase T1 Concentration (On-Bead Digestion) | 100 U/µl | For further trimming of RNA bound to immunoprecipitated protein.[5] This may need optimization.[3][10] |
| Antibody Incubation Time | 2-4 hours | For immunoprecipitation.[1] |
Detailed Experimental Protocols
This protocol is a synthesis of methodologies described in the literature.[1][3][4][5][7][10] It is recommended to optimize conditions for specific cell types and RNA-binding proteins.
I. Cell Culture and 6-Thioguanosine Labeling
-
Culture cells to approximately 80% confluency. For a typical experiment, 10-20 plates (15 cm) yielding a cell pellet of 1.5-3 ml are recommended.[3][4]
-
Prepare a 1 M stock solution of 6-thioguanosine by dissolving it in DMSO.[7]
-
Add 6-thioguanosine directly to the cell culture medium to a final concentration of 100 µM.[4][5]
-
Incubate the cells for 14-16 hours to allow for the incorporation of 6-SG into nascent RNA transcripts.[1][3]
II. UV Crosslinking and Cell Harvesting
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Scrape the cells in fresh ice-cold PBS and pellet them by centrifugation.
-
Resuspend the cell pellet in a minimal volume of ice-cold PBS and spread the cell suspension on a fresh 15 cm plate.
-
Place the plate on ice and irradiate with 365 nm UV light. The optimal energy dose should be determined empirically but is typically in the range of 0.1-0.4 J/cm².[1]
-
Pellet the crosslinked cells by centrifugation and either proceed to the next step or store the pellet at -80°C.
III. Cell Lysis and Partial RNase Digestion
-
Resuspend the cell pellet in 3 volumes of NP40 lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM KCl, 2 mM EDTA, 1 mM NaF, 0.5% (v/v) NP-40, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Clear the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.
-
Treat the supernatant with RNase T1 at a final concentration of 1 U/µl and incubate for 15 minutes at 22°C to partially digest the RNA.[10]
-
Immediately place the lysate on ice to stop the reaction.
IV. Immunoprecipitation
-
Add antibody-conjugated magnetic beads (e.g., Protein G beads coupled with an anti-Ago2 antibody) to the lysate.
-
Incubate for 2-4 hours at 4°C with rotation.[1]
-
Wash the beads three times with IP wash buffer (e.g., a buffer with high salt concentration to reduce non-specific binding).
-
Perform an on-bead RNase T1 digestion with a higher concentration (e.g., 100 U/µl) for 15 minutes at 22°C to further trim the RNA fragments.[5]
-
Wash the beads multiple times with a high-salt wash buffer.
V. RNA Isolation and Library Preparation
-
Elute the protein-RNA complexes from the beads.
-
Separate the complexes by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of the RBP-RNA complex.
-
Isolate the RNA by digesting the protein with Proteinase K.
-
Ligate a pre-adenylated 3' DNA adapter to the RNA fragments.
-
Radiolabel the 5' end of the RNA fragments with γ-³²P-ATP and T4 Polynucleotide Kinase (T4 PNK).
-
Ligate a 5' RNA adapter to the RNA fragments.
-
Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA. The G-to-A mutations are introduced at this step.
-
Amplify the cDNA by PCR.
-
Purify the PCR products from a gel.
VI. High-Throughput Sequencing and Data Analysis
-
Sequence the prepared cDNA library using an appropriate platform (e.g., Illumina).
-
Perform quality control and trim adapter sequences from the raw sequencing reads.
-
Align the reads to the reference genome.
-
Identify clusters of reads that correspond to potential binding sites.
-
Analyze the aligned reads for the presence of G-to-A mutations to pinpoint the precise crosslinking sites.
-
Perform motif searches and downstream bioinformatic analyses to identify the miRNA target sites and the corresponding miRNAs.
Caption: Logical flow for miRNA target site identification and validation.
Conclusion
The use of 6-thioguanosine in PAR-CLIP provides a robust and high-resolution method for identifying miRNA target sites. The characteristic G-to-A mutation serves as a powerful tool for precisely mapping interaction sites. By following the detailed protocols and considering the quantitative parameters outlined in these application notes, researchers can effectively utilize this technique to advance our understanding of miRNA-mediated gene regulation and accelerate the development of RNA-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide identification of miRNA targets by PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and transcriptome-wide identification of RNA binding protein target sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 10. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thioguanosine Labeling in Transcriptome-Wide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine (6sG), a guanosine (B1672433) analog, serves as a powerful tool for the metabolic labeling of newly transcribed RNA. This technique enables the temporal resolution of RNA synthesis and decay dynamics on a transcriptome-wide scale. Once incorporated into nascent RNA, 6sG can be chemically converted to an analog that is read as adenosine (B11128) during reverse transcription. This results in guanine-to-adenosine (G-to-A) mutations in the corresponding cDNA, allowing for the differentiation and quantification of newly synthesized transcripts from the pre-existing RNA pool through high-throughput sequencing. This approach provides a dynamic view of the transcriptome, offering insights into the mechanisms of gene regulation in various biological processes and in response to therapeutic interventions.
The primary applications of 6-thioguanosine labeling in transcriptomics include TUC-seq DUAL (Thioguanosine Conversion followed by sequencing, in a dual labeling approach with 4-thiouridine) and TimeLapse-seq. These methods are instrumental in determining RNA half-lives, identifying the direct targets of transcription factors, and elucidating the cellular response to stimuli at the level of RNA dynamics.
Biochemical Principle
6-Thioguanine (B1684491) (6-TG), the nucleobase of 6sG, is a purine (B94841) analog that can be taken up by cells and converted into 6-thioguanosine triphosphate (6s-GTP) through the purine salvage pathway. This active metabolite is then incorporated into newly synthesized RNA by RNA polymerases in place of guanosine triphosphate (GTP). The presence of the thiol group at the C6 position of the guanine (B1146940) base in the incorporated 6sG allows for specific chemical modification.
In methods such as TUC-seq DUAL, the 6sG in the isolated RNA is treated with osmium tetroxide and hydrazine, which converts it into a 6-hydrazino purine derivative. This modified base is recognized as an adenine (B156593) by reverse transcriptase, leading to a G-to-A transition in the resulting cDNA. In TimeLapse-seq, a similar principle of oxidative nucleophilic-aromatic substitution is used to recode 6sG to an adenine analog. By sequencing the cDNA library, these G-to-A mutations can be identified and quantified to distinguish and measure the abundance of newly transcribed RNA.
Data Presentation
Quantitative Parameters for 6-Thioguanosine Labeling
The efficiency and potential cytotoxicity of 6-thioguanosine labeling are critical parameters that need to be optimized for each experimental system. The following tables summarize key quantitative data gathered from various studies.
Table 1: Recommended 6-Thioguanosine (6sG) Labeling Conditions
| Cell Line | 6sG Concentration (µM) | Incubation Time | Application | Reference |
| HEK293T | 25 - 100 | 30 min - 2 hours | TUC-seq DUAL | [1] |
| Jurkat-T | 3 | 24 hours | RNA incorporation analysis | [2] |
| K562 | 100 | 4 hours | TimeLapse-seq (with 4sU) | [3] |
| THP-1 | 1 - 100 | 16 hours | PAR-dCLIP optimization | [4] |
Table 2: Cytotoxicity of 6-Thioguanine (6-TG) in Various Cell Lines
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| HeLa | 28.79 | 48 hours | [5] |
| MCF-7 (ER+, PR+) | 5.481 | 48 hours | [6] |
| MCF-10A (non-cancerous) | 54.16 | 48 hours | [6] |
| Human Leukemic Cell Lines (NOLT-4, CCRF-CEM, Wilson) | ~20 | up to 72 hours | [7] |
Table 3: Observed G-to-A Mutation Frequencies in Sequencing Data
| Method | Cell Line | 6sG Concentration (µM) | G-to-A Mutation Frequency | Reference |
| TUC-seq DUAL | HEK293T | 100 | 7.5% for CcnE1, ~12% for p21 (above background) | [1] |
| DNA incorporation studies | Human cells | Not specified | ~8% | [8] |
| DNA incorporation studies (S6-methylthioguanine) | Human cells | Not specified | ~39% | [8] |
Experimental Protocols
Protocol 1: TUC-seq DUAL for mRNA Half-Life Analysis
This protocol describes a dual labeling strategy using 6-thioguanosine (6sG) and 4-thiouridine (B1664626) (4sU) to measure mRNA synthesis and decay rates.
Materials:
-
Cell culture medium
-
6-thioguanosine (6sG) stock solution (e.g., 10 mM in DMSO)
-
4-thiouridine (4sU) stock solution (e.g., 50 mM in DMSO)
-
TRIzol reagent or other RNA extraction kit
-
OsO₄/NH₄Cl/hydrazine solution for chemical conversion
-
RNA purification columns
-
Reverse transcriptase and buffers
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. For the first pulse, add 6sG to the cell culture medium to a final concentration of 100 µM.[1] c. Incubate the cells for 1 hour.[1] d. Remove the 6sG-containing medium, wash the cells once with pre-warmed PBS. e. Add fresh medium containing 4sU at a final concentration of 50 µM for the second pulse.[1] f. Collect cell samples at different time points during the 4sU pulse (e.g., 0, 2, 4, 8 hours) to track the decay of the 6sG-labeled RNA.
-
RNA Extraction: a. At each time point, harvest the cells and immediately lyse them using TRIzol reagent or a similar lysis buffer to preserve RNA integrity. b. Isolate total RNA according to the manufacturer's protocol. c. Perform a DNase treatment to remove any contaminating genomic DNA. d. Purify the RNA using a suitable column-based method.
-
Chemical Conversion of 6sG and 4sU: a. Prepare the OsO₄/NH₄Cl/hydrazine conversion solution as described in the TUC-seq DUAL publication.[1][9] b. Incubate the purified RNA with the conversion solution. This step converts 6sG to a 6-hydrazino purine derivative (read as 'A') and 4sU to cytosine (read as 'C'). c. Quench the reaction and purify the chemically converted RNA.
-
Library Preparation and Sequencing: a. Prepare RNA-seq libraries from the converted RNA using a strand-specific library preparation kit. b. During reverse transcription, the modified 6sG will be read as 'A', and the converted 4sU will be read as 'C'. c. Amplify the cDNA library via PCR. d. Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: a. Align the sequencing reads to the reference genome. b. Identify and quantify reads containing G-to-A mutations (from 6sG) and T-to-C mutations (from 4sU). c. The decay rate of 6sG-labeled transcripts can be calculated by monitoring the decrease in the fraction of G-to-A containing reads over the time course of the 4sU chase. d. The synthesis rate of new transcripts can be determined from the increase in T-to-C containing reads.
Protocol 2: TimeLapse-seq with 6-Thioguanosine
This protocol outlines the general steps for using 6sG in a TimeLapse-seq experiment to measure RNA dynamics.
Materials:
-
Cell culture medium
-
6-thioguanosine (6sG) stock solution
-
RNA extraction kit
-
Chemicals for oxidative nucleophilic-aromatic substitution (e.g., oxidant and amine as described for TimeLapse-seq)[10]
-
RNA purification reagents
-
Reverse transcriptase and library preparation reagents
-
Sequencing platform
Procedure:
-
Metabolic Labeling: a. Culture cells to approximately 50% confluency. b. Add 6sG to the culture medium to a final concentration optimized for your cell type (e.g., 100 µM). c. Incubate for a desired period to label newly synthesized RNA (e.g., 4 hours). The duration will depend on the half-lives of the RNAs of interest.[3]
-
RNA Isolation: a. Harvest the cells and isolate total RNA using a standard protocol. b. Ensure to protect the 6sG-labeled RNA from light to prevent potential crosslinking.
-
Chemical Recoding of 6sG: a. Treat the isolated RNA with the specific chemical cocktail for TimeLapse-seq that performs an oxidative nucleophilic-aromatic substitution on the 6sG.[10] This converts 6sG into an adenine analog. b. Purify the RNA to remove the chemical reagents.
-
Sequencing Library Preparation: a. Construct strand-specific RNA-seq libraries from the chemically recoded RNA. b. During reverse transcription, the adenine analog will template the incorporation of a thymine, leading to a G-to-A mutation in the sequencing reads.
-
Data Analysis: a. Sequence the libraries and align the reads to the reference genome. b. Identify reads with G-to-A mutations to distinguish newly synthesized transcripts. c. Quantify the fraction of new-to-total RNA for each transcript to determine RNA synthesis and turnover rates.
Mandatory Visualization
Caption: Metabolic activation of 6-thioguanine within the cell.
Caption: Experimental workflow for TUC-seq DUAL.
Caption: Cellular signaling pathways affected by thioguanine.
References
- 1. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thioguanine incorporates into RNA and induces adenosine-to-inosine editing in acute lymphoblastic leukemia cells [ccspublishing.org.cn]
- 3. Protocol for TimeLapse-seq [protocols.io]
- 4. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. This compound Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Immunoprecipitation of Thioguanosine-Labeled RNA for Transcriptome-Wide Identification of RNA-Protein Interactions
References
- 1. benchchem.com [benchchem.com]
- 2. The Future of Cross-Linking and Immunoprecipitation (CLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-linking immunoprecipitation - Wikipedia [en.wikipedia.org]
- 4. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR-CliP--a method to identify transcriptome-wide the binding sites of RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epigenie.com [epigenie.com]
- 8. RNA binding protein mapping: RIP, CLIP, HITS-CLIP, PAR-CLIP | CMB-UNITO [cmb.i-learn.unito.it]
- 9. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Linking Immunoprecipitation and qPCR (CLIP-qPCR) analysis to map interactions between long noncoding RNAs and RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thioguanosine in Time-lapse Sequencing of RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 6-thioguanosine (6sG) in time-lapse sequencing of RNA. This powerful technique allows for the metabolic labeling of newly transcribed RNA, enabling the study of RNA synthesis, processing, and degradation dynamics. By introducing a specific chemical modification, nascent RNA transcripts can be distinguished from the pre-existing RNA pool during high-throughput sequencing.
Two prominent methods utilizing 6-thioguanosine are highlighted: TimeLapse-seq with 6sG and the dual-labeling technique, TUC-seq DUAL . These approaches offer a temporal dimension to transcriptomic studies, providing critical insights into the lifecycle of RNA molecules.
Principle of Thioguanosine-Based Time-Lapse Sequencing
Metabolic labeling with 6-thioguanosine relies on its incorporation into newly synthesized RNA in place of guanosine.[1][2] Once incorporated, the thiol group on the 6sG serves as a chemical handle for subsequent modification.[3] This modification alters the base-pairing properties of the nucleoside, leading to a specific mutation during reverse transcription and sequencing.
In the case of 6sG, it is chemically converted to an adenine (B156593) analog (A').[4][5] This A' is then read as an adenine by reverse transcriptase, resulting in a guanine-to-adenine (G-to-A) transition in the sequencing data.[4][6] By identifying these G-to-A mutations, researchers can pinpoint and quantify the RNA transcripts that were synthesized during the labeling period.[1][7]
The dual-labeling TUC-seq DUAL method further enhances the resolution of RNA dynamics by combining 6sG with 4-thiouridine (B1664626) (4sU).[4][5] 4sU is converted to a cytosine analog, leading to a uridine-to-cytosine (U-to-C) transition. The simultaneous detection of G-to-A and U-to-C mutations allows for a more precise determination of mRNA lifetimes.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with 6-thioguanosine based time-lapse sequencing methods.
| Parameter | 6-Thioguanosine (TimeLapse-seq) | TUC-seq DUAL (6sG & 4sU) | Reference |
| Metabolic Label | 6-thioguanine (B1684491) (6-TG) or 6-thioguanosine (s6G) | 6-thioguanosine (6sG) and 4-thiouridine (4sU) | [4][7] |
| Resulting Mutation | Guanine to Adenine (G>A) | Guanine to Adenine (G>A) and Uracil to Cytosine (U>C) | [4][7] |
| Typical Labeling Concentration | 25-100 µM | 100 µM 6sG and 200 µM 4sU | [4] |
| Typical Labeling Time | 1 - 4 hours | Pulse 1 (6sG): 2 hours; Pulse 2 (4sU): variable | [4][7] |
| Observed G>A Mutation Rate | ~1.5% (well above background of 0.15%) | Significant increase above background | [1][7] |
| Comparison to 4sU Incorporation | Lower incorporation rate than 4sU (4.5%) | N/A (uses both) | [1][7] |
| Application | Method | Key Findings | Reference |
| Transcriptome-wide RNA population dynamics | TimeLapse-seq with 6sG | Revealed half-lives of over 4000 transcripts. | [1] |
| mRNA lifetime evaluation | TUC-seq DUAL | Enabled high-accuracy measurements of RNA decay. | [4][5] |
| Distinguishing newly synthesized from pre-existing RNA | Both | G-to-A mutations serve as a marker for new transcripts. | [1][6] |
Experimental Protocols
Protocol 1: TimeLapse-seq with 6-Thioguanosine
This protocol describes the metabolic labeling of cells with 6-thioguanine (6-TG), followed by chemical conversion and preparation for RNA sequencing.
1. Metabolic Labeling of Cells a. Culture cells of interest (e.g., K562) to the desired confluency. b. Prepare a stock solution of 6-thioguanine (6-TG). Due to solubility, using the nucleobase 6-TG is often preferred over the nucleoside 6-thioguanosine for cell culture experiments.[7] c. Add 6-TG to the cell culture medium to a final concentration of 25-100 µM. d. Incubate the cells for the desired labeling period (e.g., 1-4 hours). The optimal time will depend on the half-lives of the RNAs of interest.[7]
2. Total RNA Isolation a. Harvest the cells and isolate total RNA using a standard method, such as TRIzol reagent, followed by a column-based purification kit.
3. Chemical Conversion of 6-Thioguanosine a. The specific chemistry for TimeLapse-seq involves an oxidative nucleophilic-aromatic substitution reaction to convert the incorporated 6sG into an adenine analog.[1][2] b. While detailed proprietary reagents may be part of a kit, the principle involves treatment with an oxidant and an amine.
4. Library Preparation and Sequencing a. Prepare RNA sequencing libraries from the chemically treated RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit). b. Perform high-throughput sequencing.
5. Data Analysis a. Align the sequencing reads to the reference genome/transcriptome. b. Identify G-to-A mutations in the sequencing data. c. The frequency of G-to-A mutations in a given transcript is proportional to the amount of newly synthesized RNA. d. Statistical models, such as using a binomial distribution, can be applied to calculate the fraction of new RNA for each transcript.[1]
Protocol 2: TUC-seq DUAL for mRNA Lifetime Analysis
This protocol outlines the dual metabolic labeling of cells with 6-thioguanosine and 4-thiouridine to measure mRNA decay rates.
1. Dual Metabolic Labeling a. Pulse 1 (6sG): Label cells with 100 µM 6-thioguanosine for a defined period (e.g., 2 hours) to label the initial pool of newly synthesized RNA.[4] b. Wash: Remove the 6sG-containing medium and wash the cells with fresh medium. c. Pulse 2 (4sU): Add medium containing 200 µM 4-thiouridine and continue the culture for various time points (e.g., 0, 2, 4, 8 hours). This second pulse labels RNA synthesized after the initial 6sG pulse.
2. Total RNA Isolation a. Harvest cells at each time point and isolate total RNA as described in Protocol 1.
3. Simultaneous Chemical Conversion of 6sG and 4sU a. The conversion chemistry for TUC-seq DUAL is a hydrazine/NH4Cl/OsO4-based method.[4][5] b. This treatment converts incorporated 6sG to a 6-hydrazino purine (B94841) derivative (read as A) and 4sU to cytosine.[4] c. The reaction is typically performed by incubating the RNA with a solution containing OsO4, NH4Cl, and hydrazine.
4. Library Preparation and Sequencing a. Prepare and sequence RNA-seq libraries from the converted RNA from each time point.
5. Data Analysis a. Align sequencing reads and identify both G-to-A and U-to-C mutations. b. The decay of the G-to-A signal over the time course of the 4sU pulse reflects the degradation of the initially labeled RNA population. c. By quantifying the decrease in the fraction of G-to-A containing reads for each transcript over time, the mRNA half-life can be calculated.
Visualizations
Caption: Workflow for TimeLapse-seq using 6-Thioguanosine.
Caption: Workflow for TUC-seq DUAL.
Caption: Chemical conversion and mutation detection pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. An analysis pipeline for understanding 6-thioguanine effects on a mouse tumour genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mbb.yale.edu [mbb.yale.edu]
- 7. Expanding the Nucleoside Recoding Toolkit: Revealing RNA Population Dynamics with 6-thioguanosine - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Thioguanosine Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the preparation and use of thioguanosine, a crucial purine (B94841) analogue in cancer research and drug development, for cell culture applications. This compound is a prodrug that is intracellularly converted to its active form, 6-thioguanine (B1684491) (6-TG), which exerts its cytotoxic effects through incorporation into DNA and RNA. Proper preparation of stock solutions is critical for reproducible and accurate experimental results. These guidelines cover solubility, stability, and storage of this compound/6-thioguanine, as well as protocols for determining optimal cytotoxic concentrations and its subsequent use in cell-based assays.
Introduction to this compound and 6-Thioguanine
This compound and its active metabolite, 6-thioguanine (6-TG), are purine analogues that are cytotoxic to cells with a functional hypoxanthine-guanine phosphoribosyltransferase (HPRT) enzyme.[1] HPRT is a key component of the purine salvage pathway.[1] In the presence of a functional HPRT, 6-TG is converted into cytotoxic thioguanine nucleotides (TGNs), which can be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][2][3] Due to its mechanism of action, thioguanine is widely used as a selective agent in cell culture, particularly for the selection of HPRT-deficient cells, and as a chemotherapeutic agent in the treatment of leukemias.[1][3]
Preparation of 6-Thioguanine Stock Solution
Proper preparation and storage of 6-thioguanine stock solutions are essential for maintaining its efficacy and ensuring experimental consistency.[4]
Solubility and Recommended Solvents
6-thioguanine has poor aqueous solubility.[5] For cell culture applications, it is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[4][5] Alternatively, for higher concentrations, 6-thioguanine is soluble in dilute alkali solutions such as 1 M NaOH at 50 mg/mL.[1]
Table 1: Solubility of 6-Thioguanine
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for cell culture stock solutions.[4][5] |
| 1 M NaOH | 50 mg/mL | For high concentration stocks.[1] |
| Water/Culture Medium | Poor | Can be used for final working solutions.[5] |
| Ethanol | Very slightly soluble | Not recommended for primary stock solutions.[4] |
| Chloroform | Insoluble | Not a suitable solvent.[4] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
6-Thioguanine powder
-
Sterile, cell-culture grade DMSO
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filters (0.22 µm) (optional, if sterility is a concern)
Procedure:
-
Calculate the required mass of 6-thioguanine powder. For a 10 mM stock solution (Molecular Weight of 6-thioguanine is 167.19 g/mol ).
-
Aseptically weigh the calculated amount of 6-thioguanine powder and transfer it to a sterile conical tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be required to fully dissolve the compound.[1][4][5]
-
(Optional) If sterility is a concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4][5]
Storage and Stability
Proper storage is crucial for maintaining the stability of the 6-thioguanine stock solution.
Table 2: Storage Recommendations for 6-Thioguanine Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| DMSO Stock Solution | -20°C | Up to one month[4] | Aliquot to avoid freeze-thaw cycles.[1][4][5] |
| DMSO Stock Solution | -80°C | Up to six months[4] | Recommended for long-term storage.[4][5] |
| Aqueous Solutions | 2-8°C | Up to one week[1][4] | Less stable than DMSO stocks.[4] |
Experimental Protocols
The optimal concentration of 6-thioguanine is highly cell-line dependent.[5] Therefore, it is essential to perform a dose-response experiment (kill curve) to determine the effective concentration for your specific cell line.[1][4]
Protocol: Determining the Optimal 6-Thioguanine Concentration (Kill Curve)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 6-thioguanine for a specific cell line using an MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
6-Thioguanine stock solution (e.g., 10 mM in DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)[1]
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).[1][5] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Drug Addition: The next day, prepare a serial dilution of 6-thioguanine in complete cell culture medium. A typical concentration range to test is 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM).[4][5] Include a vehicle control (medium with the same final concentration of DMSO as the highest 6-TG concentration).[4][5]
-
Incubation: Incubate the cells with the different concentrations of 6-thioguanine for a period relevant to your planned experiment (e.g., 48-72 hours).[1][5]
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method (e.g., MTT assay) according to the manufacturer's instructions.[1][5] For an MTT assay, this typically involves adding MTT solution, incubating, and then solubilizing the formazan (B1609692) crystals with DMSO.[5][6]
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[5] Plot the cell viability against the 6-thioguanine concentration to generate a dose-response curve and determine the IC50 value.[1][5]
Table 3: Example IC50 Values for 6-Thioguanine in Different Cell Lines
| Cell Line | IC50 / Effective Concentration | Incubation Time |
| MCF-7 (Breast Cancer) | 5.481 µM | 48 hours[5] |
| MCF-10A (Non-cancerous) | 54.16 µM | 48 hours[5] |
| THP-1 (Leukemia) | 0.3 µM (EC50) | Not specified[5] |
| K-562 (Leukemia) | 0.7 µM (EC50) | Not specified[5] |
| HeLa (Cervical Cancer) | 28.79 µM | 48 hours[1] |
| Myeloma cells | 30 µM | Continuous[1] |
| Human leukemic cell lines | 0.05 µM - 0.5 µM | 4 - 8 hours[1] |
Mechanism of Action and Signaling Pathway
Thioguanine is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[2]
Caption: Metabolic activation pathway of 6-Thioguanine leading to cytotoxicity.
Once inside the cell, 6-thioguanine is converted to this compound monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[2][7] TGMP is then further phosphorylated to this compound diphosphate (TGDP) and triphosphate (TGTP).[2][7] TGDP can also be converted to deoxythis compound diphosphate (dTGDP) by ribonucleotide reductase, which is then phosphorylated to deoxythis compound triphosphate (dTGTP).[2] These active metabolites, dTGTP and TGTP, are incorporated into DNA and RNA, respectively.[2][3] The incorporation of dTGTP into DNA leads to DNA damage and triggers the mismatch repair (MMR) system, ultimately resulting in cell cycle arrest and apoptosis.[3][5] The incorporation of TGTP into RNA disrupts RNA synthesis and function.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using a 6-thioguanine stock solution in a cell culture experiment.
Caption: Workflow for preparing and using 6-Thioguanine in cell culture.
Conclusion
The careful preparation of this compound/6-thioguanine stock solutions is a fundamental step for any cell-based assay investigating its cytotoxic or selective properties. By following these detailed protocols for solubilization, storage, and determination of optimal working concentrations, researchers can ensure the reliability and reproducibility of their experimental findings. Understanding the mechanism of action is also key to designing effective experiments and interpreting the results in the context of cellular purine metabolism and DNA repair pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Thioguanine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Tioguanine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thioguanosine Concentration to Minimize Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals working with thioguanosine and its related compounds. The primary focus is to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental conditions, aiming to achieve desired therapeutic or research outcomes while minimizing cytotoxicity.
A Note on Nomenclature: this compound is a nucleoside analog that is metabolized in cells to its active form, 6-thioguanine (B1684491) (6-TG) nucleotides.[1] Most of the research on cytotoxicity and its optimization is centered around 6-thioguanine. Therefore, this guide will focus on 6-thioguanine (6-TG) as the primary agent of interest, as optimizing its concentration is a common experimental goal.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 6-thioguanine (6-TG) induced cytotoxicity?
A1: 6-TG is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[1][2] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-TG into this compound monophosphate (TGMP).[1] TGMP is further phosphorylated to its active triphosphate forms, this compound triphosphate (TGTP) and deoxy-thioguanosine triphosphate (dTGTP).[3] The primary mechanism of cytotoxicity is the incorporation of dTGTP into DNA during the S-phase of the cell cycle.[1][2] This incorporation is recognized as a mismatch by the cell's mismatch repair (MMR) system, leading to futile repair cycles, DNA strand breaks, cell cycle arrest, and ultimately apoptosis (programmed cell death).[1][4] Incorporation of TGTP into RNA also contributes to cytotoxicity but is considered a secondary mechanism.[1][2]
Q2: Why does the cytotoxic effect of 6-TG vary significantly between different cell lines?
A2: The variability in 6-TG cytotoxicity across different cell lines is often due to several factors:
-
HGPRT Expression: Cells with lower expression of the HGPRT enzyme are less efficient at converting 6-TG to its active toxic metabolites, making them more resistant.[5]
-
Thiopurine S-methyltransferase (TPMT) Activity: TPMT is an enzyme that inactivates 6-TG through methylation.[6][7] Cell lines with high TPMT activity can metabolize 6-TG into non-toxic forms more rapidly, thus reducing its cytotoxic effects.[6][8] Genetic polymorphisms in the TPMT gene can lead to varying enzyme activity among cell populations.[1][8]
-
Mismatch Repair (MMR) Pathway Status: Cells with a deficient MMR system may be more resistant to 6-TG because they fail to recognize the incorporated thioguanine in the DNA, thus not initiating the apoptotic cascade.[4][9]
Q3: What is a recommended starting concentration range for in vitro experiments with 6-TG?
A3: The optimal concentration of 6-TG is highly dependent on the specific cell line being used. For initial screening, it is advisable to perform a dose-response experiment over a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting range found in the literature is from 0.1 µM to 100 µM.[5][10] A typical series of concentrations for an initial experiment could be 0.1, 1, 5, 10, 25, 50, and 100 µM.[10]
Q4: How should I prepare and store a 6-TG stock solution?
A4: 6-thioguanine has poor solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[10]
-
Solvent: Use sterile, cell-culture grade DMSO.[10]
-
Concentration: A stock concentration of 10 mM to 50 mM is typical.[10]
-
Procedure: To dissolve the 6-TG powder, gentle warming and vortexing may be necessary.[11]
-
Storage: The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10]
-
Final Concentration: When treating cells, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[10]
Troubleshooting Guide
Issue 1: High variability in my cytotoxicity assay results.
-
Possible Causes & Solutions:
-
Pipetting Errors: Inaccurate serial dilutions or additions can lead to high variability. Use calibrated pipettes and ensure proper technique.
-
Edge Effects in Multi-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can alter the compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or medium.[10]
-
Compound Precipitation: If the compound precipitates out of solution upon dilution in aqueous culture medium, consider preparing fresh dilutions or using a solubilizing agent, ensuring to include appropriate controls.[10]
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variable results. Ensure a uniform single-cell suspension before seeding and be consistent with the seeding density.
-
Issue 2: I'm observing nearly 100% cell death even at my lowest tested concentration.
-
Possible Causes & Solutions:
-
Concentration Range is Too High: Your cell line may be highly sensitive to 6-TG. It is recommended to perform a new dose-response curve with a significantly lower concentration range (e.g., starting in the nanomolar range).
-
Extended Incubation Time: The duration of exposure may be too long. A time-course experiment can help determine the optimal treatment duration. Consider reducing the incubation time (e.g., from 72 hours to 48 or 24 hours).[5]
-
Low Cell Density: Seeding cells at a very low density can make them more susceptible to cytotoxic agents. Ensure you are using an optimal cell seeding density for your specific cell line.[5]
-
Issue 3: I'm not observing any significant cytotoxic effect.
-
Possible Causes & Solutions:
-
Concentration is Too Low: The tested concentration range may be insufficient to induce cytotoxicity in your cell line. Extend the dose-response experiments to higher concentrations.[5]
-
Cell Line Resistance: The cell line may be inherently resistant to 6-TG, potentially due to low HGPRT expression or high TPMT activity. It is advisable to test the compound on a known sensitive cell line to confirm its activity.[5]
-
Compound Inactivity: Ensure the compound has not degraded. Prepare fresh stock solutions for each experiment and store them properly.[5]
-
Quantitative Data Presentation
The following tables summarize quantitative data for 6-thioguanine from various studies to serve as a reference for experimental design.
Table 1: IC50 Values of 6-Thioguanine in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
|---|---|---|---|
| HeLa | Cervical Carcinoma | 28.79 | 48 |
| MCF-7 | Breast Cancer | 5.481 | 48 |
| A172 | Human Glioma (Low TPMT) | Lower than T98 | Not Specified |
| T98 | Human Glioma (High TPMT) | Higher than A172 | Not Specified |
Table 2: Apoptosis Rates in MCF-7 Cells Treated with 6-Thioguanine for 48 hours
| Treatment Group | Total Apoptotic Cells (%) | Early Apoptosis (%) |
|---|---|---|
| Control | 10.66 | 1.39 |
| 6-TG (6 µM) | 18.55 | 9.43 |
Data sourced from[10].
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol outlines the steps to determine the concentration of 6-TG that inhibits cell growth by 50% (IC50).[10]
-
Materials:
-
96-well flat-bottom plates
-
6-TG stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Preparation: Prepare serial dilutions of 6-TG from your stock solution in complete culture medium. A typical concentration range could be 0.1, 1, 5, 10, 25, 50, and 100 µM. Prepare a vehicle control containing the same final concentration of DMSO as the highest 6-TG concentration.[10]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 6-TG or the vehicle control.[10]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the 6-TG concentration and use non-linear regression analysis to determine the IC50 value.[10]
-
Protocol 2: Annexin V/PI Staining for Apoptosis and Necrosis Quantification
This protocol allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
6-TG stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2x10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of 6-TG and a vehicle control for the chosen duration (e.g., 48 hours).[13]
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization. Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation and cytotoxic pathway of 6-Thioguanine.
Caption: Experimental workflow for determining the IC50 value of 6-Thioguanine.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Thioguanine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Thiopurine methyltransferase predicts the extent of cytotoxicty and DNA damage in astroglial cells after thioguanine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 6-Thioguanosine RNA Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low 6-thioguanosine (6-s-G) incorporation into RNA. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no incorporation of 6-thioguanosine into my newly transcribed RNA. What are the potential causes and how can I troubleshoot this?
A1: Low incorporation of 6-thioguanosine can stem from several factors, ranging from suboptimal experimental conditions to inherent cellular properties. Below is a step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low 6-thioguanosine incorporation.
Detailed Troubleshooting Steps:
-
Optimize 6-Thioguanosine Concentration and Incubation Time: 6-thioguanosine exhibits dose- and time-dependent cytotoxicity.[1][2][3][4] High concentrations or prolonged exposure can inhibit RNA and protein synthesis, leading to reduced incorporation.[1][2][3][4] It is crucial to determine the optimal concentration that maximizes incorporation while maintaining cell viability.
-
Recommendation: Perform a dose-response experiment by treating cells with a range of 6-s-G concentrations (e.g., 25 µM, 50 µM, 100 µM) for different durations (e.g., 30 min, 60 min).[1] Subsequently, assess both cell viability and 6-s-G incorporation.
-
-
Assess Cell Health and Density: The metabolic state of your cells is critical for the uptake and conversion of 6-s-G.
-
Cell Viability: High levels of cytotoxicity will impair cellular processes, including transcription.[5] Always perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your incorporation experiment.
-
Cell Density: Both over-confluent and sparse cell cultures can exhibit altered metabolic rates.[6] It is recommended to use cells in the logarithmic growth phase and maintain consistent plating densities across experiments. For highly confluent, contact-inhibited cells, a higher concentration of the analog may be necessary.[6]
-
-
Investigate Cellular Metabolism: The incorporation of 6-s-G into RNA is dependent on a specific metabolic pathway.
-
Anabolic Pathway: 6-thioguanine (B1684491) (the base of 6-thioguanosine) is converted to its active triphosphate form (6-thio-GTP) by a series of enzymes, primarily initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7] Subsequent phosphorylation steps are carried out by other kinases.[7]
-
Catabolic Pathways: Competing enzymes can inactivate 6-thioguanine. Thiopurine S-methyltransferase (TPMT) methylates 6-thioguanine, rendering it inactive.[8][9] Xanthine (B1682287) oxidase (XO) can also metabolize it to an inactive form.[8]
-
Cell Line Specificity: Different cell lines can have varying levels of these enzymes. Cells with low HGPRT activity or high TPMT/XO activity will exhibit lower incorporation. Some cell lines may have inherent or acquired resistance to thiopurines.[10]
-
-
Ensure Proper Storage and Handling: 6-thioguanosine solutions should be stored correctly to maintain their stability. For instance, stock solutions can be stored at 2-8°C for at least a week. Protect stock solutions from light, as 6-thioguanosine is a photoactivatable ribonucleoside.[6]
-
Validate Quantification Method: If you are confident in your experimental setup, the issue may lie in the quantification of the incorporated 6-s-G.
-
RNA Quality: Ensure your RNA isolation protocol yields high-purity RNA, free from contaminants that could interfere with downstream applications like HPLC or LC-MS/MS.
-
Method Sensitivity: Confirm that your quantification method is sensitive enough to detect the expected levels of incorporation. HPLC and LC-MS/MS are common methods for this purpose.[5]
-
Q2: What is the metabolic pathway for 6-thioguanosine incorporation into RNA?
A2: 6-thioguanosine is a prodrug that must be metabolically activated intracellularly to be incorporated into RNA. The pathway is as follows:
Caption: Metabolic activation and inactivation pathways of 6-thioguanine.
Pathway Description:
-
Activation: 6-thioguanine is converted to 6-thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7]
-
Phosphorylation: TGMP is then successively phosphorylated to 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP) by guanylate kinase (GMPK) and nucleoside diphosphate kinase (NDPK), respectively.
-
Incorporation: TGTP serves as a substrate for RNA polymerases and is incorporated into newly synthesized RNA.
-
Inactivation: Concurrently, 6-thioguanine can be inactivated by thiopurine S-methyltransferase (TPMT) through methylation or converted to thiouric acid by guanine (B1146940) deaminase (GDA) and xanthine oxidase (XO).[8][9]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to 6-thioguanine/6-thioguanosine treatment in various cell lines. These values can serve as a starting point for experimental design.
Table 1: Cytotoxicity of 6-Thioguanine in Different Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µM) |
| HeLa | 48 hours | 28.79[11] |
| MCF-7 | 48 hours | 5.481[12] |
| MCF-10A | 48 hours | 54.16[12] |
| THP-1 | 48 hours | 0.3[12] |
| K-562 | 48 hours | 0.7[12] |
Table 2: Recommended Starting Concentrations for Thiol-Modified Nucleoside Labeling
| Compound | Cell Line | Concentration | Labeling Time | Notes |
| 6-Thioguanosine | HEK293T | 25 - 100 µM | 30 - 60 min | Low concentrations and short labeling times are recommended to maintain cell viability.[1] |
| 4-Thiouridine (B1664626) | Mouse Fibroblasts | 200 µM | 1 hour | Sufficient for most applications, resulting in one 4sU per 50-100 nucleotides.[6] |
| 4-Thiouridine | NIH-3T3 | 100 µM - 5 mM | 15 - 120 min | Efficient incorporation observed across this range.[13] |
| 4-Thiouridine | mESCs | 100 µM | 45 min - 24 h | Non-toxic concentration for studying RNA kinetics.[13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxicity of 6-thioguanosine.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
6-thioguanosine stock solution
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Treatment: Prepare serial dilutions of 6-thioguanosine in complete medium. Replace the existing medium with the 6-s-G-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[11]
Protocol 2: Quantification of 6-Thioguanosine Incorporation by HPLC
This protocol outlines the general steps for quantifying 6-s-G in total RNA.
Materials:
-
6-s-G treated cells
-
RNA isolation kit (e.g., TRIzol)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reverse-phase column and UV detector
-
Nucleoside standards (adenosine, cytidine, guanosine, uridine, 6-thioguanosine)
Procedure:
-
RNA Isolation: Harvest cells and isolate total RNA using a standard protocol. Ensure high purity of the isolated RNA.
-
RNA Digestion: Digest a known amount of total RNA (e.g., 10-20 µg) to nucleosides.
-
Incubate RNA with Nuclease P1 at 37°C for 2 hours.
-
Add alkaline phosphatase and incubate for another 2 hours at 37°C.
-
-
Sample Preparation: Precipitate the enzymes (e.g., with chloroform) and collect the supernatant containing the nucleosides.
-
HPLC Analysis:
-
Inject the nucleoside mixture into the HPLC system.
-
Separate the nucleosides using a suitable gradient on a C18 column.
-
Monitor the elution profile using a UV detector at 260 nm (for natural nucleosides) and ~340 nm (for 6-thioguanosine).
-
-
Quantification:
-
Generate standard curves for each nucleoside using known concentrations.
-
Calculate the amount of each nucleoside in your sample based on the peak areas from the chromatogram.
-
The incorporation rate can be expressed as the ratio of 6-thioguanosine to total guanosine.
-
Note: Inconclusive HPLC results with many unexpected peaks may indicate improper enzymatic digestion or contamination during RNA isolation.[5]
References
- 1. Thioguanosine Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of 6-thioguanosine and 4-thiouridine into RNA. Application to isolation of newly synthesised RNA by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gastrotraining.com [gastrotraining.com]
- 9. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
improving cross-linking efficiency with thioguanosine in PAR-CLIP
Welcome to the technical support center for Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) utilizing 6-thioguanosine (6SG). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance cross-linking efficiency and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 6-thioguanosine (6SG) over the more common 4-thiouridine (B1664626) (4SU) in PAR-CLIP?
A1: The primary advantage of using 6-thioguanosine is for studying RNA-binding proteins (RBPs) that preferentially bind to guanosine-rich sequences.[1] Using 6SG increases the probability of the photoreactive nucleoside being present at the direct binding site, potentially improving the specificity of cross-linking for these particular RBPs.
Q2: What is the characteristic mutation induced by 6SG cross-linking, and why is it important?
A2: Upon UV cross-linking at 365 nm and subsequent reverse transcription, 6-thioguanosine induces a guanosine-to-adenosine (G-to-A) transition in the resulting cDNA sequence.[1][2][3][4] This mutation serves as a diagnostic marker, allowing for the precise, single-nucleotide resolution identification of RBP binding sites.[1] It also helps to computationally distinguish true cross-linked sites from background noise generated by non-crosslinked RNA fragments.[1][4]
Q3: How does the cross-linking efficiency of 6SG compare to 4SU?
A3: The cross-linking efficiency of 6SG is generally lower than that of 4SU.[2][4][5][6] This may result in a higher background of sequences from abundant, non-crosslinked cellular RNAs.[4] Consequently, it may be necessary to scale up the experiment when using 6SG to obtain a sufficient yield of cross-linked material.[4]
Q4: Is 6SG toxic to cells?
A4: Yes, 6-thioguanosine can exhibit higher cytotoxicity compared to 4-thiouridine, especially at high concentrations or with extended exposure times.[2][7][8] This toxicity can negatively impact cell viability and may lead to a lower incorporation rate of 6SG into nascent RNAs.[2][7] It is crucial to optimize the 6SG concentration and incubation time for your specific cell line to find a balance between efficient incorporation and minimal cytotoxicity.[7]
Q5: What is a typical starting concentration and incubation time for 6SG in cell culture?
A5: A common starting concentration for 6-thioguanosine is 100 µM, with an incubation period of 14-16 hours before UV cross-linking.[1][5][9] However, due to its cytotoxicity, the optimal concentration should be empirically determined for each cell line.[7] This can be achieved by performing a dose-response experiment and assessing both cell viability and 6SG incorporation rates.[7]
Troubleshooting Guide
Issue 1: Low Cross-Linking Efficiency
Possible Cause & Solution
-
Suboptimal 6SG Concentration: The concentration of 6SG may be too low for sufficient incorporation into nascent RNA, or too high, leading to cytotoxicity and reduced RNA synthesis.
-
Recommendation: Perform a titration experiment to determine the optimal 6SG concentration. Test a range of concentrations (e.g., 1 µM, 10 µM, 100 µM) and assess both cell viability (e.g., using a PrestoBlue assay) and the rate of 6SG incorporation into total RNA (e.g., via HPLC).[7] Choose the highest concentration that maintains good cell viability and provides a satisfactory incorporation rate.
-
-
Insufficient UV Energy: The UV dose may not be adequate to efficiently induce cross-linking.
-
Recommendation: Optimize the UV cross-linking energy. A typical starting range is 0.1-0.4 J/cm² at 365 nm.[1] You may need to perform a titration of the UV dose to find the optimal energy for your specific experimental setup and cell type. Ensure the UV light source is properly calibrated.
-
-
Low RBP Expression: The RNA-binding protein of interest may be expressed at low levels in your cell line.
-
Recommendation: Confirm the expression level of your target RBP via Western blot. If expression is low, consider using a cell line with higher expression or an inducible expression system.
-
-
Inefficient Immunoprecipitation (IP): The antibody used for the IP may not be efficient, or the IP conditions may be suboptimal.
-
Recommendation: Validate your antibody for its ability to efficiently immunoprecipitate the target RBP. Optimize IP conditions such as antibody concentration, incubation time, and wash buffer salt concentrations.[5]
-
Issue 2: High Background Signal (Non-specific RNA)
Possible Cause & Solution
-
Lower Cross-linking Efficiency of 6SG: As 6SG is less efficient than 4SU, a higher proportion of co-purified RNA may be non-crosslinked background.
-
Recommendation: Consider scaling up your experiment, starting with a larger number of cells.[4] This will increase the absolute amount of cross-linked material, improving the signal-to-noise ratio.
-
-
Incomplete RNase Digestion: RNase treatment may not be sufficient to digest unbound RNA, leading to the co-purification of larger, non-specific RNA fragments.
-
Insufficiently Stringent Washes: The wash steps after immunoprecipitation may not be stringent enough to remove non-specifically bound RNAs.
Issue 3: Low Frequency of G-to-A Mutations
Possible Cause & Solution
-
Low Cross-linking Efficiency: A low number of cross-linking events will naturally lead to a low number of observed G-to-A mutations.
-
Recommendation: Refer to the troubleshooting steps for "Low Cross-Linking Efficiency" to improve the yield of cross-linked RNA.
-
-
Bioinformatic Analysis Pipeline: The analysis pipeline may not be optimized for detecting G-to-A mutations or may be too stringent in its filtering criteria.
-
Recommendation: Ensure your bioinformatics pipeline is specifically looking for G-to-A transitions as evidence of cross-linking. The expected mutation rate for cross-linked sites is significantly higher than the background mutation rate.[1][4] In some cases, the G-to-A mutation frequency for 6SG is less pronounced than the T-to-C frequency for 4SU, which may require adjusting analysis parameters.[5]
-
Experimental Protocols & Data
Optimizing 6-Thioguanosine Concentration
This protocol outlines a general method for determining the optimal 6SG concentration for your PAR-CLIP experiment.
-
Cell Seeding: Plate your chosen cell line at a density that will allow for logarithmic growth during the incubation period.
-
6SG Titration: Prepare a range of 6SG concentrations in your cell culture medium (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Include a no-6SG control.
-
Incubation: Replace the normal medium with the 6SG-containing medium and incubate for your desired labeling time (e.g., 16 hours).[7]
-
Cell Viability Assay: After incubation, perform a cell viability assay (e.g., PrestoBlue, MTT) according to the manufacturer's instructions to assess the cytotoxicity of each 6SG concentration.[7]
-
RNA Isolation and Analysis: In parallel, harvest cells from each concentration. Isolate total RNA using a standard method (e.g., TRIzol).
-
Quantify 6SG Incorporation: Determine the rate of 6SG incorporation into the RNA pool using High-Performance Liquid Chromatography (HPLC).[7]
-
Analysis: Plot cell viability and 6SG incorporation against the 6SG concentration. Select the highest concentration that maintains acceptable cell viability while providing a robust incorporation rate for your PAR-CLIP experiment.
Quantitative Data Summary
The following table summarizes key quantitative parameters for PAR-CLIP using 4-Thiouridine and 6-Thioguanosine.
| Parameter | 4-Thiouridine (4SU) | 6-Thioguanosine (6SG) | References |
| Typical Concentration | 100 µM | 100 µM | [5][9] |
| Typical Incubation Time | 14-16 hours | 14-16 hours | [1] |
| UV Cross-linking Wavelength | 365 nm | 365 nm | [1] |
| Typical UV Energy | 0.15 J/cm² | 0.1 - 0.4 J/cm² | [1] |
| Induced Mutation | Thymidine to Cytidine (T-to-C) | Guanosine to Adenosine (G-to-A) | [1][3][4] |
| Background Mutation Rate | ~20% (T-to-C) | Expected to be in a similar low range (G-to-A) | [1][4][10] |
| Cross-linked Mutation Rate | 50-80% (T-to-C) | Expected to be significantly elevated (G-to-A) | [1][4][10] |
Visualized Workflows
Caption: General workflow for a PAR-CLIP experiment using 6-Thioguanosine.
Caption: Troubleshooting logic for low cross-linking efficiency in 6SG PAR-CLIP.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. PAR-CLIP and streamlined small RNA cDNA library preparation protocol for the identification of RNA binding protein target sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Thioguanosine-Induced Oxidative Stress in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with thioguanosine-induced oxidative stress in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and provides actionable solutions.
Problem 1: High Variability in Oxidative Stress Readouts (e.g., ROS levels, cell viability) Between Experiments.
-
Possible Cause 1: Inconsistent this compound Preparation. this compound solution instability or improper storage can lead to varied potency.
-
Solution: Prepare fresh this compound solutions for each experiment from a high-quality source. Store stock solutions in small aliquots at -20°C or lower, protected from light, and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Culture Conditions. Variations in cell density, passage number, or media components can influence cellular responses to this compound.
-
Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range, seed at a consistent density for all experiments, and ensure media components are standardized.
-
-
Possible Cause 3: Assay Timing. The kinetics of oxidative stress induction can vary.
-
Solution: Perform a time-course experiment to determine the optimal time point for measuring oxidative stress markers after this compound treatment in your specific cell line.
-
Problem 2: Unexpectedly Low or No Induction of Oxidative Stress.
-
Possible Cause 1: Insufficient this compound Concentration. The effective concentration of this compound can be cell-line dependent.
-
Solution: Conduct a dose-response experiment to identify the optimal concentration of this compound for inducing oxidative stress in your cell model.
-
-
Possible Cause 2: Inappropriate Assay for ROS Detection. Different reactive oxygen species may be generated, and not all assays detect every type.
-
Solution: Consider using multiple ROS detection reagents to measure different species (e.g., a general ROS indicator and a mitochondrial superoxide-specific probe).[1]
-
-
Possible Cause 3: High Endogenous Antioxidant Capacity. Some cell lines may have robust antioxidant systems that quench the induced ROS.
-
Solution: Measure the baseline antioxidant capacity of your cells, for instance, by assessing glutathione (B108866) (GSH) levels.[2] Consider co-treatment with an inhibitor of GSH synthesis, such as buthionine sulfoximine (B86345) (BSO), to potentiate the effects of this compound.[2]
-
Problem 3: Discrepancies Between Different Oxidative Stress Markers.
-
Possible Cause: Temporal Differences in Marker Appearance. The depletion of antioxidants, rise in ROS, and subsequent cellular damage occur in a sequence.
-
Solution: Measure multiple markers of oxidative stress at different time points. For example, GSH depletion may precede the peak of ROS production, which in turn precedes DNA damage.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced oxidative stress?
A1: this compound induces oxidative stress primarily through two interconnected mechanisms. Firstly, it can lead to mitochondrial dysfunction by decreasing the expression of proteins in the mitochondrial respiratory chain complex.[3][4] This impairment in the electron transport chain results in the leakage of electrons and the subsequent formation of reactive oxygen species (ROS).[3] Secondly, this compound treatment can deplete the levels of intracellular antioxidants, particularly reduced glutathione (GSH), which compromises the cell's ability to neutralize ROS.[2]
Q2: What are the downstream consequences of this compound-induced oxidative stress?
A2: The elevated ROS levels can lead to significant cellular damage, most notably oxidative DNA damage.[3][4] ROS can target the thioguanine base incorporated into DNA, generating lesions such as guanine-6 sulfonate (GSO3) and interstrand cross-links.[2][5] This DNA damage can block replication and transcription, ultimately contributing to the cytotoxic effects of the drug.[3] These DNA lesions can activate specific DNA repair pathways, including the Fanconi anemia (FA) and homologous recombination (HR) pathways.[2][5]
Q3: How can I mitigate this compound-induced oxidative stress in my cell cultures?
A3: Co-administration of a ROS scavenger can help alleviate the oxidative stress induced by this compound. Allopurinol has been shown to protect cells from this compound toxicity by acting as a ROS scavenger and preventing oxidative DNA damage.[2][5] Another approach is to supplement the culture medium with antioxidants like N-acetyl-L-cysteine (NAC), a precursor to glutathione, which can help replenish the depleted GSH stores.[6]
Q4: Are there specific biomarkers I can use to monitor this compound-induced oxidative stress?
A4: Yes, several biomarkers can be used. The formation of oxidatively induced DNA lesions, such as 8,5′-cyclo-2′-deoxyadenosine (cdA) and 8,5′-cyclo-2′-deoxyguanosine (cdG), are robust indicators of oxidative DNA damage.[3] A decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG) is a reliable marker of increased oxidative stress.[7] Additionally, the monoubiquitination of FANCD2 can serve as an indicator of the activation of the Fanconi anemia pathway in response to this compound-induced DNA damage.[2]
Data Presentation
Table 1: Effect of this compound on Cellular Glutathione (GSH) Levels
| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | GSH Level (% of Control) | Reference |
| HCT116 | 0 - 1.6 | 48 | Dose-dependent reduction | [2] |
| HeLa-MSH2 | 0 - 1.6 | 48 | Dose-dependent reduction | [2] |
Table 2: Modulation of this compound-Induced Effects by Other Agents
| Cell Line | Primary Treatment | Modulating Agent | Observed Effect | Reference |
| HeLa-MSH2 | This compound | Buthionine Sulfoximine (BSO) | Potentiated ROS formation and enhanced sensitivity to killing by this compound. | [2] |
| HCT116 | This compound | Allopurinol | Reduced this compound sensitivity and largely abolished the formation of ICLs. | [2] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using CellROX™ Green Reagent
This protocol is adapted from established methods for detecting generalized oxidative stress.[1][8]
-
Materials:
-
Cells cultured in appropriate vessels
-
This compound
-
CellROX™ Green Reagent (e.g., Invitrogen C10444)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the predetermined duration. Include an untreated control.
-
Towards the end of the treatment period, add CellROX™ Green Reagent to each well to a final concentration of 5 µM.
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells once with PBS.
-
For flow cytometry:
-
Detach the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the pellet in PBS.
-
Analyze the fluorescence intensity using a flow cytometer with excitation/emission settings appropriate for FITC/GFP.
-
-
For fluorescence microscopy:
-
Analyze the cells directly in the culture vessel.
-
-
-
Data Analysis: Quantify the mean fluorescence intensity of the CellROX™ Green signal. An increase in fluorescence indicates a higher level of oxidative stress.
Protocol 2: Assessment of Mitochondrial Dysfunction using MitoTracker™ Deep Red
This protocol is based on the principle that the accumulation of MitoTracker™ Deep Red is dependent on mitochondrial membrane potential.[3][4]
-
Materials:
-
Cells cultured in appropriate vessels
-
This compound
-
MitoTracker™ Deep Red FM (e.g., Invitrogen M22426)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
At the end of the treatment, add MitoTracker™ Deep Red to the culture medium to a final concentration of 100 nM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Detach the cells with Trypsin-EDTA, centrifuge, and resuspend in PBS.
-
Analyze the fluorescence intensity using a flow cytometer with appropriate lasers and filters for APC or Alexa Fluor 647.
-
-
Data Analysis: A decrease in the mean fluorescence intensity of MitoTracker™ Deep Red is indicative of mitochondrial dysfunction.
Visualizations
Caption: Signaling pathway of this compound-induced oxidative stress.
Caption: Experimental workflow for measuring intracellular ROS.
Caption: Troubleshooting logic for high experimental variability.
References
- 1. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 6-Thioguanine Induces Mitochondrial Dysfunction and Oxidative DNA Damage in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-thioguanine induces mitochondrial dysfunction and oxidative DNA damage in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation-mediated DNA cross-linking contributes to the toxicity of 6-thioguanine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Common Questions and Tentative Answers on How to Assess Oxidative Stress after Antioxidant Supplementation and Exercise - Antioxidants in Sport Nutrition - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ROS Measurement Using CellROX [protocols.io]
Technical Support Center: Minimizing Thioguanosine Toxicity in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize thioguanosine toxicity in your primary cell culture experiments. All recommendations are designed to be practical and directly applicable to common laboratory scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a purine (B94841) analog that, once inside the cell, is converted to its active form, thioguanine nucleotides (TGNs).[1][2] This conversion is primarily mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2] The active TGNs are then incorporated into DNA and RNA during replication and transcription.[1][2] The incorporation of these analogs into DNA triggers the DNA mismatch repair (MMR) system, which, if persistently activated, can lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2]
Q2: How does this compound toxicity differ between primary cells and cancer cell lines?
A2: Primary cells are often more sensitive to cytotoxic agents than established cancer cell lines. They have a limited lifespan in culture and can exhibit greater donor-to-donor variability in their response to drugs.[3][4] Furthermore, primary cells may have different expression levels of enzymes involved in this compound metabolism, such as HGPRT, and varying efficiencies of their DNA repair pathways, making them uniquely susceptible to toxicity.[1]
Q3: Can this compound induce differentiation in primary cells?
A3: Yes, in some contexts, thioguanine (the active component of this compound) has been shown to induce differentiation in certain cell types, such as promyelocytic leukemia cells.[2][5] The free base form of thioguanine is thought to be responsible for inducing differentiation, while the nucleotide forms are associated with cytotoxicity.[6] This is a critical consideration when designing experiments, as unintended differentiation can confound results.
Q4: What are the key signaling pathways affected by this compound?
A4: The primary signaling pathway activated by this compound is the DNA Damage Response (DDR) pathway, a consequence of its incorporation into DNA and recognition by the MMR system.[1] This can lead to the activation of checkpoint kinases like ATM and ATR, resulting in cell cycle arrest, typically at the G2/M phase.[7] Additionally, the PI3K-AKT signaling pathway has been implicated in mediating the apoptotic effects of thiopurines.[1]
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Primary Cell Cultures
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high for the specific primary cell type. | - Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific primary cells. Start with a lower concentration range than you would for cancer cell lines.[1] - Reduce Incubation Time: Shorten the exposure time of the cells to this compound. A time-course experiment can help identify the optimal duration.[1] |
| High sensitivity of primary cells from a particular donor. | - Screen Multiple Donors: If possible, test cells from several donors to assess the range of sensitivity and select donors with a more resistant phenotype for your experiments.[3][4] - Document Donor Information: Keep detailed records of donor characteristics (age, sex, etc.) as these can influence cellular responses. |
| Low cell seeding density. | - Optimize Seeding Density: Ensure that cells are seeded at an optimal density. Primary cells at low density can be more susceptible to stress and cytotoxic agents.[1] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in experimental conditions. | - Standardize Primary Cell Isolation and Culture: Use a consistent protocol for isolating and culturing your primary cells to minimize variability between batches. - Ensure Compound Stability: Prepare fresh solutions of this compound for each experiment. If storing stock solutions, do so under appropriate conditions (e.g., protected from light at the recommended temperature) to prevent degradation.[1] |
| Solvent effects at high concentrations. | - Control for Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and is non-toxic to the primary cells. Include a vehicle-only control in all experiments.[1] |
| Donor-to-donor variability. | - Pool Cells from Multiple Donors: For some applications, pooling cells from several donors can help to average out individual variations. - Characterize Donor-Specific Responses: If pooling is not an option, characterize the response of each donor's cells and analyze the data accordingly.[4] |
Issue 3: Unintended Differentiation of Primary Cells
| Possible Cause | Troubleshooting Steps |
| This compound concentration is in a range that promotes differentiation over cytotoxicity. | - Assess Differentiation Markers: Use microscopy, flow cytometry, or molecular assays to check for markers of differentiation in your treated cells. - Adjust this compound Concentration: Modify the concentration to favor the desired outcome (cytotoxicity or minimal differentiation). A dose-response for both toxicity and differentiation markers may be necessary.[2][8] |
| Interaction with other components in the culture medium. | - Co-administration with Guanine (B1146940): In some cell types, the addition of guanine can suppress thioguanine-induced differentiation.[8] |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the closely related compound 6-thioguanine (B1684491) in various cell lines. These values can serve as a starting point for designing dose-response experiments with this compound in your primary cell cultures, though it is crucial to determine the IC50 empirically for your specific cell type.
| Compound | Cell Line | Assay | Duration (hours) | IC50 (µM) |
| 6-Thioguanine | HeLa (Cervical Cancer) | MTT | 48 | 28.79[9] |
| 6-Thioguanine | MCF-7 (Breast Cancer) | CCK-8 | 48 | 5.481[10] |
| 6-Thioguanine | K562 (Leukemia) | Trypan Blue / MTT | 48 | ~70[1] |
| 6-Thioguanine | Nalm6 (Leukemia) | Trypan Blue / MTT | 48 | ~10[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of seeding density and incubation times is recommended for each specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A common starting range is from 0.1 µM to 100 µM.[1] Include a vehicle-only control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[1]
Protocol 2: Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated primary cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated primary cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Visualizations
Caption: Metabolic activation of this compound.
Caption: Downstream signaling of this compound toxicity.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UV Crosslinking for Thioguanosine-Labeled RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing UV crosslinking experiments with 6-thioguanosine (6SG)-labeled RNA.
Frequently Asked Questions (FAQs)
Q1: What is 6-thioguanosine (6SG) and why is it used in UV crosslinking studies?
6-thioguanosine is a photoreactive analog of guanosine. It can be metabolically incorporated into nascent RNA transcripts in living cells.[1] Upon exposure to long-wavelength UV light (typically 365 nm), the thio-group on 6SG becomes activated, leading to the formation of a covalent bond with amino acid residues of closely associated RNA-binding proteins (RBPs).[1] This makes it a valuable tool for Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) studies. The use of 6SG is particularly advantageous when studying RBPs that preferentially bind to guanosine-rich sequences.[1]
Q2: How does 6SG crosslinking compare to the more common 4-thiouridine (B1664626) (4sU) crosslinking?
Both 6SG and 4sU are photoreactive nucleosides used in PAR-CLIP to map RBP binding sites. The key difference lies in the base they substitute. 6SG replaces guanosine, while 4sU replaces uridine. A significant advantage of PAR-CLIP is the induction of specific mutations at the crosslinking site during reverse transcription, which helps in the precise identification of binding sites. For 6SG, this typically results in a guanosine-to-adenosine (G-to-A) transition in the cDNA sequence, whereas 4sU crosslinking leads to a thymidine-to-cytidine (T-to-C) transition.[1][2] While 4sU often exhibits higher crosslinking efficiency and lower cytotoxicity, 6SG is the preferred analog for studying RBPs that bind to G-rich regions.[1][3]
Q3: What is the optimal UV wavelength and energy dose for 6SG crosslinking?
The most commonly used wavelength for 6SG crosslinking is 365 nm.[1][4] Some studies also report the use of 312 nm UV light. The optimal energy dose should be determined empirically for each experimental setup, but a typical range is between 0.1-0.4 J/cm².[5] It is crucial to find a balance that maximizes crosslinking efficiency while minimizing UV-induced damage to the RNA and proteins.
Q4: What are the expected mutation rates for 6SG PAR-CLIP?
The G-to-A mutation rate is a key indicator of successful crosslinking. While less commonly reported than the T-to-C mutations for 4sU, a significant increase in the G-to-A transition rate at specific sites is expected upon successful crosslinking.[1] In one study, the G-to-A mutation frequency for 6SG in E. coli was observed to be around 11%.[6] The background mutation rate for uncrosslinked RNAs is generally low.[1]
Q5: Is 6-thioguanosine toxic to cells?
Yes, 6SG can be more cytotoxic than 4sU, especially with longer exposure times, and can affect both RNA and protein synthesis.[7][8] Therefore, it is critical to determine the optimal, non-toxic concentration of 6SG for each cell line and experiment. This is typically done by performing a cell viability assay (e.g., MTT or PrestoBlue) and assessing the incorporation rate of 6SG into total RNA using methods like High-Performance Liquid Chromatography (HPLC).[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Crosslinking Efficiency | 1. Suboptimal 6SG concentration or incorporation. | 1. Optimize 6SG concentration (typically 50-100 µM) and incubation time (e.g., 16 hours) for your specific cell line.[9] Verify incorporation using HPLC.[4][9] |
| 2. Insufficient UV energy. | 2. Empirically determine the optimal UV dose (0.1-0.4 J/cm² at 365 nm).[5] Ensure the UV source is properly calibrated. | |
| 3. Inefficient immunoprecipitation (IP) of the RBP. | 3. Validate antibody efficiency and optimize IP conditions (e.g., salt concentration in wash buffers).[3] | |
| 4. RBP does not bind G-rich sequences. | 4. Consider using 4-thiouridine if the RBP is known to bind U-rich sequences. | |
| High Background Signal (Non-specific RNA) | 1. Incomplete RNase digestion. | 1. Optimize RNase T1 concentration and incubation time to ensure proper fragmentation of unbound RNA.[9] |
| 2. Non-specific binding to beads or antibody. | 2. Include a negative control IP (e.g., with IgG isotype) to assess non-specific binding.[5] Increase the stringency of wash steps. | |
| 3. Over-crosslinking. | 3. Reduce the UV energy dose or irradiation time. | |
| Cell Death or Altered Physiology | 1. 6SG cytotoxicity. | 1. Perform a dose-response experiment ("kill curve") to determine the maximum tolerated concentration of 6SG for your cell line.[4][10] |
| 2. Excessive UV exposure. | 2. Minimize UV exposure to the lowest effective dose. | |
| Low G-to-A Mutation Rate | 1. Low crosslinking efficiency. | 1. Address the points under "Low Crosslinking Efficiency". |
| 2. Issues with reverse transcription. | 2. Ensure high-quality RNA and use a reverse transcriptase known to be processive. | |
| 3. Bioinformatic filtering is too stringent. | 3. Adjust parameters in the data analysis pipeline to account for potentially lower mutation frequencies with 6SG compared to 4sU. |
Quantitative Data Summary
Table 1: Comparison of 4-Thiouridine (4sU) and 6-Thioguanosine (6SG) in PAR-CLIP
| Feature | 4-Thiouridine (4sU) | 6-Thioguanosine (6SG) |
| Nucleoside Analog of | Uridine | Guanosine |
| Primary Application | General RBP binding site mapping | RBP binding to G-rich sequences |
| UV Crosslinking Wavelength | 365 nm | 365 nm (or 312 nm) |
| Characteristic Mutation | Thymidine-to-Cytidine (T-to-C) | Guanosine-to-Adenosine (G-to-A) |
| Relative Crosslinking Efficiency | Higher | Lower to intermediate |
| Relative Cytotoxicity | Lower | Higher |
| Typical Concentration | 50-100 µM | 50-100 µM (cell line dependent) |
Table 2: Recommended Starting Conditions for 6SG Labeling and Crosslinking
| Parameter | Recommended Value | Notes |
| 6SG Concentration | 50-100 µM | Highly cell-line dependent; requires optimization.[9] |
| Incubation Time | 16 hours | Requires optimization.[9] |
| UV Wavelength | 365 nm | |
| UV Energy Dose | 0.1-0.4 J/cm² | Requires empirical optimization.[5] |
Experimental Protocols
I. Cell Culture and 6-Thioguanosine Labeling
-
Culture cells to approximately 80% confluency.
-
Add 6-thioguanosine to the cell culture medium to a final concentration of 100 µM (this may need to be optimized for your cell line).[3]
-
Incubate the cells for 14-16 hours to allow for the incorporation of 6SG into nascent RNA transcripts.[5]
II. UV Crosslinking
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in a minimal volume of ice-cold PBS and spread the cell suspension on a fresh plate.
-
Place the plate on ice and irradiate with 365 nm UV light at an empirically determined optimal energy dose (typically 0.1-0.4 J/cm²).[5]
III. Immunoprecipitation and RNA Isolation (PAR-CLIP Workflow)
-
Lyse the crosslinked cells and perform a partial RNase T1 digestion to fragment the RNA.[1]
-
Immunoprecipitate the RBP of interest using a specific antibody conjugated to magnetic beads.
-
Perform stringent washes to remove non-specifically bound RNA.
-
Isolate the crosslinked RNA fragments by digesting the protein with Proteinase K.
-
Ligate 5' and 3' adapters to the RNA fragments.
-
Perform reverse transcription to generate cDNA. The G-to-A mutations are introduced at this step.[5]
-
Amplify the cDNA and subject it to high-throughput sequencing.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-thiouridine, 6-thioinosine, and 6-thioguanosine 3',5'-O-bisphosphates as donor molecules for RNA ligation and their application to the synthesis of photoactivatable TMG-capped U1 snRNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Thioguanosine Solubility and Experimental Use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of thioguanosine for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant biological pathway information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a purine (B94841) nucleoside analog used in research, particularly in studies of purine metabolism and for its potential as an antineoplastic and immunosuppressive agent. Its limited aqueous solubility can pose a challenge for in vitro and in vivo experiments that require precise concentrations in physiological buffers.
Q2: What are the recommended solvents for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most effective solvents for dissolving this compound to prepare concentrated stock solutions. For aqueous solutions, dissolving in a dilute alkaline solution, such as dilute NaOH, can increase solubility, followed by neutralization for experimental use. It is sparingly soluble in ethanol (B145695) and practically insoluble in water and chloroform.[1]
Q3: How should I prepare a stock solution of this compound?
A common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO. For example, a 10 mM stock solution can be prepared and then diluted to the final working concentration in the cell culture medium or experimental buffer. It is crucial to ensure the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).
Q4: How stable are this compound solutions?
This compound stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months, protected from light.[2] Aqueous solutions are less stable and should ideally be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Q5: Can I use sonication or warming to aid dissolution?
Yes, gentle warming (e.g., to 37°C) and vortexing or sonication can help dissolve this compound, especially when preparing stock solutions in DMSO.[1][2] However, for alkaline solutions, do not heat above 37°C to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms when diluting DMSO stock solution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (while staying within the tolerable limit for your experiment).- Prepare the final dilution in a pre-warmed buffer. |
| Inconsistent experimental results. | Degradation of this compound in the stock or working solution. | - Prepare fresh stock and working solutions.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Protect solutions from light during storage and handling. |
| Low or no biological activity observed. | Incomplete dissolution of this compound leading to a lower actual concentration. | - Visually inspect the stock solution for any undissolved particles before use.- Use gentle warming and vortexing to ensure complete dissolution.- Consider preparing a fresh stock solution. |
| Cell toxicity observed in vehicle control group. | The final concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (typically ≤ 0.5%).- Perform a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific cell line. |
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the available solubility data for this compound and the closely related compound, thioguanine.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 20 mg/mL (66.82 mM) | Ultrasonic assistance may be needed.[2] |
| This compound | DMF | 2 mg/mL | |
| Thioguanine | 1 M NaOH | 50 mg/mL | Soluble in dilute alkali solutions.[1][3] |
| Thioguanine | DMSO | ≥ 10 mM | Stock solutions of 10 mM to 50 mM are commonly prepared.[4] |
| Thioguanine | Ethanol | Very slightly soluble | [1] |
| Thioguanine | Water | Practically insoluble | [1] |
| Thioguanine | Chloroform | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile tube. For a 1 mL 10 mM stock solution, use 2.99 mg of this compound (Molecular Weight: 299.3 g/mol ).
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube.
-
Tightly cap the tube.
-
Vortex the solution thoroughly. If necessary, gently warm the mixture to 37°C in a water bath and continue to vortex intermittently until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2]
Protocol 2: Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxicity of this compound in a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4][5]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5][6]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[5]
Visualizations
This compound Metabolic and Signaling Pathway
Caption: Metabolic activation of this compound to its cytotoxic triphosphate forms.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
References
Technical Support Center: Addressing Thioguanosine-Induced Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in navigating the complexities of thioguanosine-induced mitochondrial dysfunction in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces mitochondrial dysfunction?
A1: this compound, a nucleoside analog of guanosine, primarily induces mitochondrial dysfunction through a multi-faceted mechanism. Following cellular uptake and metabolic activation to 6-thioguanine (B1684491) (6-TG) nucleotides, the core mechanisms include:
-
Decreased Expression of Electron Transport Chain (ETC) Proteins: Studies have shown that 6-thioguanine treatment leads to a significant reduction in the expression of numerous proteins that are essential components of the mitochondrial respiratory chain complexes.[1][2] This impairment of the ETC hinders efficient electron flow.
-
Increased Reactive Oxygen Species (ROS) Production: The compromised electron transport chain efficiency results in an elevated formation of reactive oxygen species (ROS) within the mitochondria.[1][2]
-
Oxidative DNA Damage: The surge in ROS can lead to oxidative damage to cellular components, including mitochondrial DNA (mtDNA).[1][2]
-
Incorporation into Mitochondrial DNA (mtDNA): 6-Thioguanine can be incorporated into mtDNA.[3] Once incorporated, it can be oxidized, which inhibits mtDNA replication and transcription, further contributing to mitochondrial dysfunction and a decline in mitochondrial protein levels.[3]
Q2: What are the expected downstream consequences of this compound-induced mitochondrial dysfunction?
A2: The initial mitochondrial insults trigger a cascade of cellular events, including:
-
Apoptosis: The mitochondrial damage can initiate the intrinsic apoptotic pathway. This is often characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[4] Studies have implicated the PI3K-AKT pathway in thioguanine-induced apoptosis.[5]
-
Autophagy: As a cellular survival mechanism, autophagy can be induced to remove damaged mitochondria (mitophagy).[4] However, excessive damage can overwhelm this process.
-
Cell Cycle Arrest: The cellular stress and DNA damage caused by this compound can lead to cell cycle arrest, often at the G2/M phase.[6]
Q3: What are typical concentrations of thioguanine used in cell culture experiments to study mitochondrial effects?
A3: The optimal concentration of thioguanine is highly cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line. However, as a starting point, concentrations in the low micromolar (µM) range are often used. For example, IC50 values for 6-thioguanine have been reported to be approximately 5.5 µM in MCF-7 cells and can range from 0.1 µM to 100 µM in initial dose-response studies.[7]
Q4: How stable is thioguanine in cell culture medium?
A4: Thioguanine solutions in cell culture medium can be stored at 2-8°C for at least one week.[8] For longer-term storage, it is recommended to prepare stock solutions in a suitable solvent like DMSO, aliquot them into single-use volumes, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] It is best practice to prepare fresh dilutions in culture medium for each experiment to ensure compound stability and reproducibility.[2]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent cell health, passage number, or seeding density.
-
Troubleshooting Steps:
-
Standardize your cell culture practices. Use cells from a consistent and low passage number for all experiments.
-
Ensure uniform cell seeding density across all wells and plates. Low cell density can increase susceptibility to cytotoxic agents.[2]
-
Regularly check for and address any potential cell culture contamination.
-
-
-
Possible Cause: Instability or degradation of thioguanine.
-
Troubleshooting Steps:
-
Prepare fresh thioguanine solutions from a frozen stock for each experiment.[2]
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
If preparing a stock in an aqueous solution, check its stability over the experiment's duration. Solutions in cell culture medium are generally stable for at least a week at 2-8°C.[8]
-
-
-
Possible Cause: Variability in incubation times or drug exposure.
-
Troubleshooting Steps:
-
Ensure precise and consistent timing for drug treatment and subsequent assays across all samples.
-
Use a multichannel pipette for simultaneous addition of reagents where possible.
-
-
Issue 2: High Background Signal in Fluorescence-Based Mitochondrial Assays
-
Possible Cause: Autofluorescence from the compound, cells, or media.
-
Troubleshooting Steps:
-
Include a "compound only" control (thioguanine in media without cells) to check for intrinsic fluorescence at the assay wavelengths.
-
Use phenol (B47542) red-free media for fluorescence-based assays, as phenol red can contribute to background fluorescence.
-
Wash cells with phosphate-buffered saline (PBS) before adding the fluorescent dye to remove any interfering substances from the media.
-
-
-
Possible Cause: Non-specific binding of the fluorescent probe.
-
Troubleshooting Steps:
-
Titrate the concentration of the fluorescent probe to find the optimal concentration that gives a good signal-to-noise ratio.
-
Optimize the loading time and temperature for the probe.
-
Ensure thorough washing steps to remove any unbound probe before measurement.
-
-
-
Possible Cause: Potential direct interaction between thioguanine and the fluorescent probe.
-
Troubleshooting Steps:
-
While direct interference is not widely reported, it's a possibility. To test for this, you can perform an in vitro assay by mixing thioguanine with the fluorescent probe in a cell-free system and measuring the fluorescence.
-
If interference is suspected, consider using a different fluorescent probe with a distinct chemical structure and spectral properties.
-
-
Issue 3: Unexpectedly High or Low Cytotoxicity
-
Possible Cause: Incorrect thioguanine concentration.
-
Troubleshooting Steps:
-
-
Possible Cause: Cell line resistance or sensitivity.
-
Possible Cause: Solvent effects.
-
Troubleshooting Steps:
-
If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.1%) and non-toxic to the cells.
-
Always include a vehicle control (cells treated with the same concentration of solvent as the highest thioguanine concentration) in your experiments.[7]
-
-
Quantitative Data Summary
Table 1: Effect of 6-Thioguanine on Mitochondrial Protein Expression in Jurkat T Cells
| Protein | Complex | Fold Change (6-TG treated/control) |
| NDUFS8 | Complex I | 0.58 ± 0.08 |
| NDUFV2 | Complex I | 0.61 ± 0.07 |
| SDHA | Complex II | 0.67 ± 0.05 |
| UQCRC1 | Complex III | 0.63 ± 0.06 |
| UQCRC2 | Complex III | 0.59 ± 0.04 |
| COX5A | Complex IV | 0.68 ± 0.09 |
| ATP5A1 | Complex V | 0.71 ± 0.11 |
| ATP5B | Complex V | 0.65 ± 0.07 |
Data adapted from a study on Jurkat T cells treated with 3 µM 6-thioguanine for 24 hours. The fold change represents the mean ± standard deviation.
Table 2: IC50 Values for 6-Thioguanine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.48 |
| HeLa | Cervical Cancer | 28.79 |
| Jurkat | Leukemia | ~3 |
| CEM | Leukemia | <3 |
Note: IC50 values can vary depending on the experimental conditions and the assay used.[7]
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE
Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
6-Thioguanine
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Complete cell culture medium (phenol red-free recommended for fluorescence assays)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for plate reader analysis) and allow them to adhere overnight.
-
Thioguanine Treatment: Treat cells with the desired concentrations of thioguanine for the specified duration. Include a vehicle control and a positive control group.
-
Positive Control: About 10-30 minutes before staining, add FCCP (final concentration 10-20 µM) to the positive control wells to induce mitochondrial depolarization.
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in pre-warmed culture medium (final concentration typically 25-100 nM, optimize for your cell type).
-
Remove the treatment medium and gently wash the cells once with pre-warmed PBS.
-
Add the TMRE staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Fluorescence Measurement:
-
Add pre-warmed PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).
-
Protocol 2: Measurement of Mitochondrial Superoxide Production using MitoSOX Red
Principle: MitoSOX Red is a cell-permeant fluorescent probe that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.
Materials:
-
Cells of interest
-
6-Thioguanine
-
MitoSOX Red stock solution (e.g., 5 mM in DMSO)
-
Antimycin A or another known inducer of mitochondrial ROS as a positive control
-
Complete cell culture medium (phenol red-free recommended)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Positive Control: Treat a set of wells with a known ROS inducer like Antimycin A for a suitable duration before staining.
-
MitoSOX Red Staining:
-
Prepare a fresh working solution of MitoSOX Red in pre-warmed HBSS or serum-free medium (final concentration typically 2.5-5 µM).
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the MitoSOX Red staining solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Fluorescence Measurement:
-
Add pre-warmed PBS or phenol red-free medium to the wells.
-
Measure the fluorescence using a fluorescence microscope, flow cytometer, or plate reader with appropriate filters (e.g., excitation ~510 nm, emission ~580 nm).
-
Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.
Caption: General experimental workflow for assessing mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 6-Thioguanine damages mitochondrial DNA and causes mitochondrial dysfunction in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability and Beyond-Use Date of a Compounded Thioguanine Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Detection of G-to-A Mutations from Thioguanosine
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the detection of G-to-A mutations induced by thioguanosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides and FAQs
This section is designed to provide answers to specific issues you may encounter.
Q1: I am not detecting any G-to-A mutations after treating my cells with thioguanine. What could be the problem?
A1: Several factors could contribute to the lack of detectable G-to-A mutations. Here are some common reasons and troubleshooting steps:
-
Inefficient Thioguanine Incorporation: For thioguanine to be mutagenic, it must be incorporated into the DNA. The metabolic activation of thioguanine to its nucleotide form and its subsequent incorporation can be inefficient in some cell lines.
-
Troubleshooting:
-
Verify the metabolic activity of your cell line.
-
Increase the concentration of thioguanine, being mindful of cytotoxicity.
-
Increase the duration of exposure to thioguanine.
-
-
-
Mismatch Repair (MMR) System Activity: A functional MMR system can recognize and remove thioguanine from the DNA, thus preventing mutations.[1][2]
-
Troubleshooting:
-
Consider using cell lines deficient in MMR to enhance the mutagenic effect of thioguanine for positive control experiments.
-
-
-
Insufficient Expression Time: After treatment, cells require sufficient time to replicate their DNA and for the mutation to become fixed in the population.
-
Troubleshooting:
-
Ensure an adequate expression period (typically 8-10 days) after thioguanine exposure before selecting for mutants.[1]
-
-
-
Detection Method Sensitivity: The method you are using to detect mutations may not be sensitive enough to identify low-frequency events.
-
Troubleshooting:
-
Refer to the data comparison table below to select a more sensitive detection method if necessary.
-
-
Q2: My Sanger sequencing results for potential G-to-A mutations are ambiguous, showing high background noise. How can I improve the quality of my sequencing data?
A2: High background noise in Sanger sequencing can obscure the identification of true mutations. Here are several common causes and their solutions:
-
Poor Quality of PCR Product: The presence of multiple PCR products (non-specific amplification) or primer-dimers is a frequent cause of noisy sequencing data.[3]
-
Troubleshooting:
-
Optimize your PCR conditions, particularly the annealing temperature, to ensure specific amplification.
-
Purify your PCR product before sequencing to remove primers and unincorporated nucleotides.[4]
-
-
-
Suboptimal Primer Design: The sequencing primer may be binding to multiple sites on your template.
-
Troubleshooting:
-
Design sequencing primers that are specific to your target region.
-
-
-
Contamination: Contamination of your sample with other DNA can lead to mixed signals.
-
Troubleshooting:
-
Ensure proper aseptic techniques during sample preparation.
-
-
-
Low DNA Concentration: If the template DNA concentration is too low, the signal-to-noise ratio will be poor.[5][6]
-
Troubleshooting:
-
Quantify your PCR product and use the recommended amount for the sequencing reaction.
-
-
Q3: I am using Next-Generation Sequencing (NGS) to detect low-frequency G-to-A mutations, but I am concerned about distinguishing true mutations from sequencing errors. How can I address this?
A3: Distinguishing low-frequency mutations from the inherent error rate of NGS is a critical challenge. The error rate for standard NGS can be around 0.1% to 1%, which may be higher than the frequency of true mutations.[7] Here are some strategies to improve accuracy:
-
Increase Sequencing Depth: Higher coverage increases the statistical power to differentiate true variants from random errors.[8]
-
Use Error-Correction Strategies:
-
Molecular Barcodes/Unique Molecular Identifiers (UMIs): Tagging individual DNA molecules with a unique barcode before amplification allows for the computational removal of PCR and sequencing errors.
-
Duplex Sequencing: This method involves sequencing both strands of a DNA molecule, which significantly reduces errors.
-
-
Bioinformatic Filtering: Employ stringent quality filtering of your sequencing data. This can include filtering based on base quality scores, mapping quality, and strand bias.[9]
-
Orthogonal Validation: Validate your findings with a different, highly sensitive method, such as digital PCR (dPCR).[10]
Q4: I am observing a higher than expected mutation frequency in my control (untreated) cells in a thioguanine resistance assay. What could be the cause?
A4: A high background mutation frequency in your control group can confound the interpretation of your results. Potential causes include:
-
Genomic Instability of the Cell Line: Some cancer cell lines are inherently genetically unstable and have a high spontaneous mutation rate.
-
Contamination with Resistant Cells: Your cell culture may have been contaminated with cells that are already resistant to thioguanine.
-
Troubleshooting:
-
Regularly test your cell lines for mycoplasma contamination.
-
Ensure you are using a clonal population of cells to start your experiment.
-
-
-
Phenocopies: Cells may exhibit a transient resistance to thioguanine without a stable genetic mutation. This can be due to temporary depletion of the HGPRT enzyme.
-
Troubleshooting:
-
Ensure that the colonies you pick from your selection plates are truly resistant by re-plating them in the selective medium.
-
-
Data Presentation: Comparison of Mutation Detection Methods
The choice of mutation detection method is critical for the success of your experiments. This table provides a summary of key quantitative parameters for common techniques.
| Method | Sensitivity (Limit of Detection) | Error Rate | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| Sanger Sequencing | 15-20% mutant allele frequency[11][12] | ~0.001% | Low | Moderate to High | Gold standard for validation, simple workflow. | Low sensitivity, not suitable for low-frequency mutations, low throughput.[13] |
| Next-Generation Sequencing (NGS) | ~1-5% (standard), <0.1% with error correction[11][14] | 0.1-1% (platform dependent)[7] | High | Varies (can be low for high throughput)[2] | High throughput, can detect novel mutations, genome-wide analysis. | Higher error rate, complex data analysis.[15] |
| Digital PCR (dPCR) | ~0.1% mutant allele frequency[10] | Very Low | Low to Medium | Moderate | High sensitivity and precision for known mutations, absolute quantification. | Not suitable for discovering new mutations, lower throughput than NGS. |
| Fluctuation Test (e.g., HPRT assay) | N/A (measures mutation rate) | N/A | Low | Low | Measures the rate of spontaneous mutation. | Indirect method, labor-intensive. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Fluctuation Test for Determining Thioguanine-Induced Mutation Rate
This protocol is adapted from the Luria-Delbrück fluctuation test and is used to determine the rate of mutation to 6-thioguanine (B1684491) resistance.[13][16][17]
Materials:
-
Cell culture medium (appropriate for your cell line)
-
6-thioguanine (6-TG)
-
Culture plates (e.g., 96-well plates and larger flasks)
-
Cell counting equipment
Procedure:
-
Cell Preparation:
-
Start with a low number of cells to ensure that the initial population is unlikely to contain pre-existing 6-TG resistant mutants.
-
Grow a small number of independent, parallel cultures. For example, inoculate 20-40 wells of a 96-well plate with approximately 200 cells per well.
-
-
Treatment:
-
Treat the parallel cultures with the desired concentration of 6-thioguanine for a specified duration (e.g., 24 hours). Include untreated control cultures.
-
-
Expression Period:
-
After treatment, remove the 6-thioguanine containing medium, wash the cells, and culture them in fresh medium for a period of 8-10 days to allow for the expression of the resistant phenotype.[1]
-
-
Selection:
-
Plate the entire population from each parallel culture onto separate plates containing a selective concentration of 6-thioguanine.
-
Plate a small aliquot of each culture onto non-selective plates to determine the total number of viable cells.
-
-
Colony Counting:
-
Incubate the plates until colonies are visible (typically 10-14 days).
-
Count the number of resistant colonies on the selective plates and the total number of colonies on the non-selective plates.
-
-
Mutation Rate Calculation:
-
Use the number of cultures with no resistant colonies (the P₀ method) or the median number of mutants per culture to calculate the mutation rate using appropriate statistical methods.
-
Protocol 2: M13 Shuttle Vector-Based Mutagenesis Assay
This assay allows for the analysis of mutations in a specific gene sequence after exposure to a mutagen in host cells.[18]
Materials:
-
M13 shuttle vector containing a reporter gene (e.g., lacZ)
-
Competent E. coli host strain (e.g., JM101)
-
This compound triphosphate
-
DNA polymerase
-
T4 DNA ligase
-
Agar (B569324) plates with IPTG and X-Gal
Procedure:
-
Template Preparation:
-
Prepare single-stranded M13 vector DNA.
-
-
In Vitro Mutagenesis:
-
Anneal a mutagenic oligonucleotide primer containing a G residue at the desired mutation site to the single-stranded M13 template.
-
Extend the primer using DNA polymerase in the presence of dNTPs and this compound triphosphate.
-
Ligate the newly synthesized strand to create a closed circular double-stranded DNA molecule.
-
-
Transformation:
-
Transform competent E. coli cells with the heteroduplex DNA.
-
-
Plaque Formation and Screening:
-
Plate the transformed cells on agar containing IPTG and X-Gal.
-
Non-mutant plaques will be blue, while plaques containing a G-to-A mutation in the lacZ gene will be white or light blue.
-
-
Mutation Confirmation:
-
Pick individual plaques and grow them in liquid culture.
-
Isolate the M13 DNA from each culture.
-
Sequence the reporter gene to confirm the presence of the G-to-A mutation.
-
Visualizations
Experimental Workflow for Detecting G-to-A Mutations
Caption: A typical experimental workflow for detecting this compound-induced G-to-A mutations.
Troubleshooting Logic for Ambiguous Sequencing Results
Caption: A decision tree for troubleshooting ambiguous Sanger sequencing results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Costs of Next-Generation Sequencing Assays in Non-Small Cell Lung Cancer: A Micro-Costing Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. MGH DNA Core [dnacore.mgh.harvard.edu]
- 6. microsynth.com [microsynth.com]
- 7. Estimating genotype error rates from high-coverage next-generation sequence data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Sequencing Technologies, How They Differ, and Why It Matters | Federal Judicial Center [fjc.gov]
- 9. dromicsedu.com [dromicsedu.com]
- 10. Mutation Detection Using Digital PCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]
- 12. clinicallab.com [clinicallab.com]
- 13. ProtocolsFluctuationTests < Lab < TWiki [barricklab.org]
- 14. Assessment of clinical analytical sensitivity and specificity of next-generation sequencing for detection of simple and complex mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Fluctuation analysis [fangman-brewer.genetics.washington.edu]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. Oligonucleotide-directed mutagenesis using M13-derived vectors: an efficient and general procedure for the production of point mutations in any fragment of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Use of Thioguanine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of 6-thioguanine (B1684491) (6-TG) and its nucleoside form, thioguanosine, in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between 6-thioguanine (6-TG) and this compound in cell culture experiments?
In the context of cell culture, 6-thioguanine (6-TG) is the compound typically added to the medium.[1] 6-TG is a prodrug, a purine (B94841) analog, that is taken up by cells.[2] Inside the cell, it is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) into its active cytotoxic metabolites, including 6-thioguanosine monophosphate (TGMP), which is further phosphorylated to 6-thioguanosine triphosphate (6-TGTP).[1][3] This triphosphate form is then incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[3][4] Therefore, while the topic of interest is this compound stability, the practical focus for researchers is the stability and proper handling of the parent compound, 6-thioguanine, in the culture medium.
Q2: How does 6-thioguanine exert its cytotoxic effects?
The cytotoxicity of 6-TG relies on cellular metabolic pathways. In cells with a functional HPRT enzyme (HPRT-proficient), 6-TG is converted to toxic thioguanine nucleotides (TGNs).[1] These TGNs are incorporated into DNA during replication.[3] This incorporation is recognized by the cell's mismatch repair (MMR) system, which, when persistently activated, triggers programmed cell death (apoptosis).[4] Cells lacking a functional HPRT enzyme (HPRT-deficient) cannot perform this conversion and are therefore resistant to 6-TG's effects, a principle widely used for selecting HPRT-deficient cells.[1]
Q3: What factors influence the effectiveness of 6-thioguanine in cell culture?
Several factors can impact the efficacy of 6-TG:
-
Cell Line Specificity: Sensitivity to 6-TG varies greatly among different cell lines. This is often due to varying levels of HPRT enzyme expression and the status of the DNA mismatch repair (MMR) pathway.[3][4]
-
Compound Concentration: Using a concentration that is too high can kill all cells, including desired mutants, while a concentration that is too low may allow non-mutant cells to survive.[3]
-
Compound Stability: 6-thioguanine solutions can degrade over time. It is crucial to prepare fresh solutions and store them properly to ensure consistent results.[1] Aqueous solutions are generally stable for about one week when stored at 2-8°C.[5]
-
Cell Density: Seeding cells at a very low density can make them more susceptible to cytotoxic agents.[4]
-
Cell Passage Number: The sensitivity of cells to drugs can change with high passage numbers. It is recommended to use cells from a consistent and low passage number for all experiments.[4]
Q4: How should I prepare and store 6-thioguanine stock solutions?
Proper preparation and storage are critical for experimental success.
-
Powder: Store 6-TG powder at -20°C for long-term stability.[3] The solid form is stable for at least four years.[6]
-
DMSO Stock Solutions: For a high-concentration stock, dissolve 6-TG in sterile, cell-culture grade DMSO. Gentle warming and vortexing may be necessary.[3] Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[3]
-
Aqueous/Media Stock Solutions: 6-TG is also soluble in dilute alkali solutions (e.g., 1M NaOH at 50 mg/ml) or directly in cell culture medium, though it may require vortexing and gentle warming.[5] Aqueous solutions are less stable and can be stored at 2-8°C for approximately one week.[3][5] It is recommended to sterilize the stock solution by passing it through a 0.22 µm filter.[1]
Troubleshooting Guide
Issue: No resistant colonies appear after selection with 6-thioguanine.
-
Possible Cause: The 6-TG concentration is too high for your specific cell line, leading to the death of all cells.[1]
-
Solution: Perform a dose-response experiment, often called a "kill curve," to determine the minimum concentration that effectively kills your wild-type parental cell line. This will identify the optimal selective pressure.[1][3]
-
Possible Cause: There were no pre-existing HPRT-deficient cells in the initial population.
-
Solution: You can try to increase the starting cell number to improve the chances of finding rare mutants. Alternatively, you can induce mutations using a mutagen to increase the frequency of HPRT-deficient cells before applying the selection pressure.[1]
Issue: A high background of surviving cells is observed.
-
Possible Cause: The 6-TG concentration is too low to effectively kill all HPRT-proficient cells.[1]
-
Solution: Increase the concentration of 6-TG in your selection medium. A properly conducted kill curve should help you pinpoint a more effective concentration.[1]
-
Possible Cause: The 6-thioguanine has degraded.
-
Solution: Prepare a fresh stock solution of 6-TG for each experiment or use a new aliquot that has been stored correctly.[1][4] Remember to replace the medium with fresh, drug-containing medium every 2-4 days during the selection process to maintain a consistent concentration.[3]
Issue: Experimental results are inconsistent between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Solution: Standardize your protocols. Use cells from a consistent passage number, as sensitivity can change over time.[4] Ensure that cell seeding density is consistent across experiments. Always prepare fresh 6-TG dilutions from a properly stored stock solution for each experiment.[4]
Quantitative Data Summary
Table 1: Stability of 6-Thioguanine and its Metabolites in Various Conditions
| Compound/Metabolite | Matrix/Solvent | Storage Temperature | Duration | Stability/Degradation | Citation |
| 6-Thioguanine Powder | Solid | -20°C | Long-term | Stable | [3] |
| 6-Thioguanine | DMSO | -80°C | Up to 6 months | Stable | [3] |
| 6-Thioguanine | DMSO | -20°C | Up to 1 month | Stable | [3] |
| 6-Thioguanine | Aqueous Solution | 2-8°C | Approx. 1 week | Stable | [3][5] |
| 6-Thioguanine Nucleotides (6-TGN) | Whole Blood | 4°C | 4 days | ~20% decrease in concentration | [2] |
| 6-Thioguanine Nucleotides (6-TGN) | Preprocessed RBCs | -20°C | 180 days | ~30% decrease in concentration | [2] |
| 6-Thioguanine Nucleotides (6-TGN) | Preprocessed RBCs | -70°C | Up to 6 months | Stable | [2] |
Table 2: Reported Effective Concentrations of 6-Thioguanine in Different Cell Lines
| Cell Line | Concentration Type | Reported Value (µM) | Citation |
| HeLa | IC50 | 28.79 | [4] |
| MCF-7 | IC50 | 5.481 | [4] |
| General Use | Recommended Working Concentration | 30 | [5] |
| Dose-Response Studies | Common Starting Range | 0.1 - 100 | [4] |
Note: IC50 is the concentration that inhibits 50% of cell growth. These values are highly cell-line dependent and should be used as a starting point for optimization.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM 6-Thioguanine Stock Solution in DMSO
Materials:
-
6-Thioguanine (6-TG) powder
-
Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of 6-TG powder required to make a 10 mM stock solution (Molecular Weight of 6-TG is ~167.19 g/mol ).
-
Aseptically weigh the calculated amount of 6-TG powder and transfer it to a sterile conical tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be required.[3]
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Determining Optimal 6-Thioguanine Concentration via a Dose-Response Assay (Kill Curve)
Materials:
-
Your wild-type cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM 6-Thioguanine stock solution (from Protocol 1)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight if applicable.[1]
-
Prepare 6-TG Dilutions: Prepare a series of serial dilutions of 6-TG in complete cell culture medium from your stock solution. A common range to test is 0.1 µM to 100 µM.[4]
-
Controls: Include a "vehicle-only" control containing the same concentration of DMSO as the highest 6-TG concentration well. Also include a "no-treatment" control with only medium.[4]
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different 6-TG concentrations or controls.
-
Incubation: Incubate the plate for a period relevant to your planned selection experiment (e.g., 7 to 14 days).[3] Replace the medium with fresh, drug-containing medium every 2-4 days.[3]
-
Assess Viability: After the incubation period, assess cell viability using your chosen method (e.g., MTT assay) according to the manufacturer's instructions.[3]
-
Data Analysis: Plot the cell viability against the 6-thioguanine concentration to generate a dose-response curve. The optimal concentration for selection is typically the lowest concentration that results in close to 100% cell death.[3]
Visualizations
Caption: Metabolic activation of 6-Thioguanine to its cytotoxic form.
Caption: Workflow for determining the optimal 6-TG concentration.
References
Technical Support Center: Thioguanosine's Impact on rRNA Synthesis and Nucleolar Stress
Welcome to the technical support center for researchers investigating the effects of thioguanosine on ribosomal RNA (rRNA) synthesis and nucleolar stress. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to assist you in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: I'm observing high levels of cell death in my cultures treated with this compound. How can I distinguish between general cytotoxicity and specific nucleolar stress?
A1: This is a critical consideration. This compound, like other thiopurines, can induce cytotoxicity through incorporation into DNA and subsequent DNA damage responses.[1] To differentiate this from nucleolar stress-induced apoptosis, consider the following:
-
Time-course and dose-response experiments: Nucleolar stress is often an early response to ribosome biogenesis inhibition, while cytotoxicity from DNA incorporation may be delayed. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) with a range of this compound concentrations to identify a time point and concentration that induce markers of nucleolar stress (see Q2) before widespread cell death occurs.
-
Marker analysis: Assess markers for both pathways. For nucleolar stress, look for p53 stabilization, nucleolin or fibrillarin relocalization, and decreased pre-rRNA levels. For DNA damage-induced cytotoxicity, assess markers like γH2AX foci and caspase-3 activation. If nucleolar stress markers appear at lower concentrations or earlier time points than significant caspase-3 activation, it suggests a more specific effect on ribosome biogenesis.
-
p53 status: The p53 tumor suppressor protein is a key mediator of the nucleolar stress response.[2][3][4][5] In p53-deficient cell lines, the apoptotic response to nucleolar stress may be attenuated, while the response to DNA damage might be altered. Comparing the effects of this compound in p53-proficient and p53-deficient cells can help dissect the underlying mechanisms.
Q2: What are the key molecular markers to confirm that this compound is inducing nucleolar stress in my cells?
A2: The primary indicators of nucleolar stress involve disruption of nucleolar structure and function. Key markers to investigate include:
-
Relocalization of nucleolar proteins: Under stress, proteins like nucleolin (a marker of the granular component) and fibrillarin (a marker of the dense fibrillar component) translocate from the nucleolus to the nucleoplasm. This can be visualized using immunofluorescence microscopy.
-
Inhibition of rRNA synthesis: A direct consequence of nucleolar stress is the inhibition of ribosome biogenesis. This can be quantified by measuring the levels of the 45S pre-rRNA transcript using qRT-PCR. A significant decrease in 45S pre-rRNA is a strong indicator of impaired rRNA synthesis.
-
Stabilization of p53: Inhibition of ribosome biogenesis leads to the release of ribosomal proteins that bind to and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[2][3][4] This results in the stabilization and accumulation of p53, which can be detected by western blotting.
Q3: My qRT-PCR results for 45S pre-rRNA are inconsistent after this compound treatment. What could be the issue?
A3: Inconsistent qRT-PCR results can stem from several factors:
-
RNA integrity: this compound-induced stress can lead to cellular degradation processes. Ensure you are isolating high-quality, intact RNA. Run a small aliquot on a gel or use a Bioanalyzer to check for RNA integrity.
-
Primer design: Ensure your primers for 45S pre-rRNA are specific and efficient. The primers should target the 5' external transcribed spacer (5'-ETS) region, which is unique to the precursor transcript.
-
Reference gene stability: The expression of commonly used housekeeping genes (e.g., GAPDH, ACTB) might be affected by this compound treatment. It is crucial to validate your reference gene's stability under your experimental conditions. Consider using multiple reference genes for normalization.
-
Timing of harvest: The inhibition of rRNA synthesis can be a dynamic process. Ensure that you are harvesting cells at a consistent and appropriate time point after this compound treatment based on your initial time-course experiments.
Q4: I am not observing a clear shift in my polysome profiles after this compound treatment. What could be the reason?
A4: A lack of a clear shift in polysome profiles could indicate several possibilities:
-
Insufficient treatment: The concentration or duration of this compound treatment may not be sufficient to cause a global shutdown of translation. Refer to your dose-response and time-course experiments to optimize treatment conditions.
-
Compensatory mechanisms: Cells may have compensatory mechanisms that maintain global translation rates for a certain period. Analyze the distribution of specific mRNAs known to be sensitive to translational repression to see more subtle effects.
-
Technical issues with the polysome profiling protocol: Polysome profiling is a technically demanding procedure. Ensure that you have effectively inhibited RNases, properly prepared your sucrose (B13894) gradients, and are using an appropriate lysis buffer. Any degradation of mRNA or dissociation of ribosomes will obscure the results.
Quantitative Data Summary
The following tables provide a representative summary of quantitative data that can be obtained from experiments investigating the impact of this compound on rRNA synthesis and nucleolar stress. The values presented are hypothetical but are based on typical results observed with compounds that inhibit ribosome biogenesis.
Table 1: Effect of this compound on 45S pre-rRNA Levels
| This compound Concentration (µM) | Treatment Duration (hours) | Relative 45S pre-rRNA Level (Normalized to Control) | Standard Deviation |
| 0 (Vehicle) | 24 | 1.00 | 0.08 |
| 1 | 24 | 0.72 | 0.06 |
| 5 | 24 | 0.45 | 0.05 |
| 10 | 24 | 0.21 | 0.03 |
Table 2: Quantification of Nucleolin Relocalization (Nucleolar Normality Score)
The Nucleolar Normality Score is a ratio of the average fluorescence intensity of nucleolin in the nucleolus versus the nucleoplasm. A lower score indicates greater translocation of nucleolin to the nucleoplasm.
| This compound Concentration (µM) | Treatment Duration (hours) | Nucleolar Normality Score | Standard Deviation |
| 0 (Vehicle) | 12 | 8.5 | 0.9 |
| 5 | 12 | 4.2 | 0.6 |
| 10 | 12 | 2.1 | 0.4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantification of 45S pre-rRNA by qRT-PCR
Objective: To measure the relative levels of 45S pre-rRNA as an indicator of rRNA synthesis.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (SYBR Green-based)
-
Primers for 45S pre-rRNA (targeting the 5'-ETS) and validated reference genes
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the DNase-treated RNA using a reverse transcription kit. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
qPCR: Set up the qPCR reactions with primers for 45S pre-rRNA and reference genes.
-
Data Analysis: Calculate the relative expression of 45S pre-rRNA using the ΔΔCt method, normalizing to the geometric mean of your validated reference genes.
Protocol 2: Polysome Profiling
Objective: To analyze the global translational status of cells by separating ribosomal subunits, monosomes, and polysomes.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (containing RNase inhibitors)
-
Sucrose solutions for gradient preparation (e.g., 10% and 50%)
-
Ultracentrifuge and appropriate tubes
-
Gradient fractionator with a UV detector
Procedure:
-
Cell Treatment and Harvest: Treat cells as required. Prior to harvesting, add cycloheximide to the culture medium to arrest translation and "freeze" ribosomes on the mRNA.
-
Cell Lysis: Lyse the cells in a buffer that preserves the integrity of the polysomes.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed for a sufficient time to separate the ribosomal complexes.
-
Fractionation and Analysis: Fractionate the gradient while monitoring the absorbance at 260 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
-
RNA Extraction from Fractions (Optional): RNA can be extracted from the collected fractions to analyze the distribution of specific mRNAs.
Protocol 3: Immunofluorescence Staining for Nucleolin and Fibrillarin
Objective: To visualize the subcellular localization of nucleolar stress markers.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibodies (anti-nucleolin, anti-fibrillarin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% PFA.
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate with primary antibodies against nucleolin and/or fibrillarin.
-
Secondary Antibody Incubation: Incubate with the corresponding fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. For quantitative analysis, ensure consistent imaging settings across all samples.
Visualizations
Signaling Pathways and Workflows
Caption: this compound-induced nucleolar stress pathway.
Caption: Workflow for quantifying 45S pre-rRNA levels.
Caption: Troubleshooting logic for high cytotoxicity.
References
Technical Support Center: Enhancing Cellular Uptake of Thioguanosine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioguanosine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your in vitro experiments and enhance the cellular uptake and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cellular uptake?
A1: this compound, a purine (B94841) analog, primarily enters cells through specialized membrane proteins called nucleoside transporters. The two major families of these transporters are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs actively transport nucleosides into the cell against a concentration gradient, often coupled with the transport of sodium ions. Studies have shown that ENT1, ENT2, and CNT3 are particularly important for the transport of thiopurines like 6-mercaptopurine (B1684380), a close analog of this compound.[1][2][3]
Q2: How is this compound metabolized intracellularly to its active form?
A2: Once inside the cell, this compound is converted to its active cytotoxic form, thioguanine nucleotides (TGNs), through the purine salvage pathway. The key enzyme in this activation is Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT), which converts thioguanine (derived from this compound) to this compound monophosphate (TGMP). TGMP is then further phosphorylated to this compound diphosphate (B83284) (TGDP) and this compound triphosphate (TGTP). TGTP is the primary active metabolite that gets incorporated into DNA and RNA, leading to cytotoxicity.
Q3: What are the main factors that can limit the cytotoxic effect of this compound in my cell line?
A3: Several factors can contribute to reduced this compound efficacy:
-
Low Transporter Expression: Insufficient expression of key nucleoside transporters (e.g., ENT1, ENT2, CNT3) on the cell surface can limit the initial uptake of this compound.[3]
-
Low HPRT Activity: Reduced or absent HPRT enzyme activity will prevent the conversion of thioguanine to its active cytotoxic metabolites.[4]
-
High Thiopurine Methyltransferase (TPMT) Activity: TPMT is an enzyme that inactivates thiopurines by methylation. High TPMT activity can lead to rapid degradation of this compound and its active metabolites, reducing their cytotoxic potential.
-
Increased Efflux: Cancer cells can develop resistance by overexpressing efflux pumps, such as some members of the ATP-binding cassette (ABC) transporter family (e.g., MRP4 and MRP5), which actively pump the drug out of the cell.[1]
-
Defects in the Mismatch Repair (MMR) Pathway: The cytotoxicity of thioguanine incorporated into DNA is often mediated by the MMR pathway. Cells with a deficient MMR system may be more resistant to this compound.
Q4: Are there any known off-target effects of this compound I should be aware of?
A4: While the primary mechanism of this compound's cytotoxicity is its incorporation into DNA and RNA, some off-target effects have been reported. These can include alterations in cellular signaling pathways. For instance, in some breast cancer cell lines, 6-thioguanine (B1684491) has been shown to affect signaling pathways.[5] It is always advisable to include appropriate controls in your experiments to distinguish on-target from potential off-target effects.
Troubleshooting Guides
Issue 1: Low or No Observed Cytotoxicity of this compound
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line. 2. Increase Incubation Time: The cytotoxic effects of this compound are often cell-cycle dependent and may require longer incubation times (e.g., 48-72 hours) to become apparent. |
| Cell Line Resistance | 1. Assess Transporter Expression: Use qPCR or Western blotting to determine the expression levels of key nucleoside transporters (ENT1, ENT2, CNT3) in your cell line. Compare these levels to a known sensitive cell line if possible. 2. Measure HPRT Activity: Use an HPRT activity assay (see Experimental Protocols) to confirm that your cells have a functional purine salvage pathway. 3. Measure TPMT Activity: High TPMT activity can lead to rapid drug inactivation. Consider measuring TPMT activity (see Experimental Protocols). |
| Compound Inactivity | 1. Confirm Compound Integrity: Ensure your this compound stock solution is properly prepared and stored to prevent degradation. Prepare fresh solutions for each experiment. 2. Test on a Sensitive Cell Line: Validate the activity of your this compound stock on a cell line known to be sensitive to the compound. |
Issue 2: High Variability in Cytotoxicity or Uptake Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | 1. Standardize Cell Culture: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of the experiment. 2. Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure consistent growth and response to treatment. |
| Precipitation of this compound | 1. Check Solubility: Visually inspect the culture medium after adding this compound, especially at higher concentrations. If precipitation is observed, consider preparing fresh dilutions or using a different solvent (with appropriate vehicle controls). |
| Inaccurate Pipetting or Timing | 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of reagents. 2. Standardize Incubation Times: Adhere strictly to the planned incubation times for both drug treatment and assay steps. |
Issue 3: Difficulty in Generating HPRT Knockout Cells for Resistance Studies
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | 1. Optimize Transfection Protocol: Experiment with different transfection reagents and DNA-to-reagent ratios. 2. Select Appropriate Cells: Use cells that are known to be amenable to transfection. 3. Cell Health: Ensure cells are healthy and at the optimal confluency (typically 70-80%) at the time of transfection.[6] |
| Inefficient Gene Editing | 1. Validate gRNA Efficiency: Test multiple gRNA sequences targeting the HPRT gene to identify the most effective one. 2. Confirm Cas9 Expression: Ensure efficient expression of the Cas9 nuclease in your cells. |
| Selection Pressure Issues | 1. Determine Optimal Selection Concentration: Perform a kill curve with the parental cell line to determine the minimum concentration of 6-thioguanine that effectively kills all non-mutant cells. 2. Allow for Phenotypic Expression: After transfection, allow cells to grow in non-selective medium for a few days to allow for the degradation of existing HPRT protein before applying selection pressure. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound and its analogs.
Table 1: IC50 Values of 6-Thioguanine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HeLa | Cervical Carcinoma | 28.79 | 48 |
| MCF-7 | Breast Adenocarcinoma | 5.481 | 48 |
| A549 | Lung Carcinoma | Significant proliferation reduction at 1-100 µM | Not specified |
| K562 | Chronic Myelogenous Leukemia | >100 (for some derivatives) | Not specified |
| HCT-116 | Colorectal Carcinoma | Varies with derivative | Not specified |
Note: IC50 values can vary significantly based on experimental conditions. The data presented here is for reference and should be empirically determined for your specific experimental setup.
Table 2: Kinetic Parameters (Km) for 6-Mercaptopurine (6-MP) Transport by Nucleoside Transporters
| Transporter | Substrate | Km (µM) | Cell System |
| ENTs | 6-MP | 198 | TR-TBT 18d-1 (rat syncytiotrophoblast) |
| ENTs | 6-MP | 250 | TR-TBT 18d-2 (rat syncytiotrophoblast) |
| CNTs | 6-MPR | 100 | Rat intestinal brush-border membrane vesicles |
| ENBT1 (SLC43A3) | 6-MP | 163 ± 126 | HEK293 cells |
Note: Data for this compound is limited. 6-Mercaptopurine (6-MP) and its riboside (6-MPR) are structurally similar and their transport kinetics can provide an estimate for this compound. These values indicate a relatively low affinity of the transporters for these compounds.[1][7][8]
Experimental Protocols
Protocol 1: [3H]-Thioguanosine Cellular Uptake Assay
This protocol describes a method to measure the rate of this compound uptake into adherent cells.
Materials:
-
Adherent cell line of interest
-
24-well cell culture plates
-
[3H]-Thioguanosine stock solution
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Uptake Buffer.
-
Pre-incubation: Add 500 µL of pre-warmed Uptake Buffer to each well and incubate for 10-15 minutes at 37°C to deplete endogenous nucleosides.
-
Initiate Uptake: Prepare an uptake solution containing [3H]-Thioguanosine at the desired final concentration in pre-warmed Uptake Buffer. Aspirate the pre-incubation buffer and add the uptake solution to each well to start the uptake.
-
Time Course: Incubate for various time points (e.g., 0, 1, 5, 10, 15 minutes) at 37°C.
-
Terminate Uptake: To stop the uptake at each time point, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 200 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: In parallel wells, determine the total protein concentration using a standard protein assay. Express the uptake data as pmol/mg protein/min.
Protocol 2: Cytotoxicity Assay using MTT
This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
References
- 1. 6-Mercaptopurine transport by equilibrative nucleoside transporters in conditionally immortalized rat syncytiotrophoblast cell lines TR-TBTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the concentrative nucleoside transporter 3 and equilibrative nucleoside transporter 2 in the resistance of T-lymphoblastic cell lines to thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 7. Transport mechanisms of nucleosides and the derivative, 6-mercaptopurine riboside across rate intestinal brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of 6-Mercaptopurine Transport by the SLC43A3-Encoded Nucleobase Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Thiouridine and 6-Thioguanosine for Nascent RNA Labeling
In the dynamic field of RNA biology, the ability to distinguish newly synthesized transcripts from the pre-existing RNA pool is paramount for unraveling the intricacies of gene expression. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for this purpose. This guide provides a comprehensive comparison of two widely used thiol-containing nucleoside analogs, 4-thiouridine (B1664626) (4sU) and 6-thioguanosine (6SG), for labeling nascent RNA. By objectively evaluating their performance based on available experimental data, this document aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific research needs.
Introduction to Thiol-Based Metabolic RNA Labeling
Metabolic labeling of RNA involves the introduction of modified nucleosides into cell culture, which are subsequently incorporated into newly transcribed RNA by the cellular machinery. The unique chemical properties of these analogs then allow for the selective isolation and analysis of this nascent RNA population. Both 4sU, an analog of uridine, and 6SG, an analog of guanosine (B1672433), contain a thiol group. This functional group enables the biotinylation of the labeled RNA, facilitating its purification from the total RNA pool using streptavidin-based affinity chromatography. Furthermore, the photoreactive nature of these thionucleosides allows for their use in RNA-protein crosslinking studies to identify RNA-binding proteins.
Performance Comparison: 4-Thiouridine vs. 6-Thioguanosine
The choice between 4sU and 6SG depends on several factors, including the specific research question, the experimental system, and potential downstream applications. The following table summarizes key quantitative parameters to aid in this decision-making process.
| Feature | 4-Thiouridine (4sU) | 6-Thioguanosine (6SG) |
| Analogue of | Uridine | Guanosine |
| Incorporation | Readily incorporated into newly transcribed RNA in place of uridine.[1][2] | Incorporated into newly transcribed RNA in place of guanosine.[3] |
| Typical Labeling Concentration | 10 µM - 500 µM in cell culture.[1][4][5] | 25 µM - 100 µM in cell culture.[6][7] |
| Labeling Time | Short pulses (e.g., 5-15 minutes) for capturing nascent transcripts to longer periods (hours) for RNA stability studies.[8][9] | Typically short-term labeling (e.g., 1-2 hours) due to higher potential for cytotoxicity.[3][6] |
| Cytotoxicity | Generally low cytotoxicity at typical working concentrations, but high concentrations (>50 µM) can induce a nucleolar stress response and inhibit rRNA synthesis.[5][10][11] | Exhibits higher cytotoxicity compared to 4sU, potentially impairing RNA and protein synthesis, especially with longer exposure.[3][7] |
| Perturbation to RNA Function | Can impact pre-mRNA splicing, particularly for introns with weak splice sites, at high incorporation rates.[12] May also affect RNA stability.[12] | Can diminish the thermodynamic stability of RNA duplexes, though the structural impact appears minimal.[13] Its incorporation can inhibit overall RNA and protein synthesis.[3][14] |
| Photo-crosslinking | Efficiently crosslinks to interacting proteins upon exposure to 360-365 nm UV light.[1][15][16] | Also used for photo-crosslinking studies, activated by UV light at similar wavelengths.[17] |
| Downstream Applications | Widely used for nascent RNA sequencing (e.g., SLAM-seq, 4sU-seq), RNA stability analysis, and identifying RNA-protein interactions (PAR-CLIP).[1][2][18] | Used for nascent RNA analysis, often in dual-labeling experiments with 4sU (TUC-seq DUAL) to precisely measure mRNA lifetimes, and in PAR-CLIP.[6][19] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for metabolic RNA labeling and the concept of dual labeling to study RNA dynamics.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these labeling techniques. Below are generalized protocols for RNA labeling using 4sU and 6SG.
Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)
This protocol outlines the fundamental steps for labeling newly transcribed RNA in cell culture using 4sU, followed by isolation for downstream analysis.
Materials:
-
4-thiouridine (4sU) stock solution (e.g., 50 mM in sterile, RNase-free water, stored at -20°C, protected from light)[1]
-
Cell culture medium appropriate for the cell line
-
TRIzol or equivalent lysis reagent[1]
-
Biotin-HPDP (EZ-Link Biotin-HPDP)[1]
-
Streptavidin-coated magnetic beads[1]
-
Appropriate buffers for biotinylation, washing, and elution
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).[1]
-
Thaw the 4sU stock solution immediately before use and protect it from light.[1]
-
Add 4sU to the cell culture medium to a final concentration of 100-500 µM (this should be optimized for the specific cell line and experimental goals).[4] For example, add 10 µL of a 500 mM 4sU stock to 10 mL of medium for a final concentration of 500 µM.[4]
-
Incubate the cells for the desired labeling period. For nascent transcript analysis, a short pulse of 5-15 minutes is common. For RNA stability studies, longer incubation times may be necessary.[8]
-
During and after labeling, minimize exposure of the cells to light to prevent unwanted crosslinking.[8]
-
-
Total RNA Extraction:
-
After incubation, aspirate the medium and lyse the cells directly on the plate by adding TRIzol.[1]
-
Isolate total RNA according to the TRIzol manufacturer's protocol.
-
-
Biotinylation of 4sU-labeled RNA:
-
For every 50 µg of total RNA, prepare a biotinylation reaction containing Biotin-HPDP.[5]
-
Incubate the reaction in the dark at room temperature for 1.5 hours with rotation.[1]
-
Remove excess, unreacted biotin (B1667282) by performing a chloroform (B151607) extraction and subsequent RNA precipitation.[5]
-
-
Purification of Biotinylated RNA:
-
Resuspend the biotinylated RNA and heat to 65°C for 10 minutes, followed by immediate placement on ice.[1]
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA according to the manufacturer's instructions.
-
Perform stringent washes to remove unlabeled RNA.
-
-
Elution and Downstream Analysis:
-
Elute the purified nascent RNA from the beads.
-
The eluted RNA is now ready for downstream applications such as qRT-PCR or library preparation for RNA sequencing.[1]
-
Protocol 2: Metabolic Labeling of Nascent RNA with 6-Thioguanosine (6SG)
This protocol provides a general framework for labeling RNA with 6SG. Optimization of concentration and incubation time is critical due to its higher potential for cytotoxicity.
Materials:
-
6-thioguanosine (6SG) stock solution
-
Cell culture medium
-
Reagents for total RNA extraction (e.g., TRIzol)
-
Downstream analysis reagents (e.g., for chemical conversion and sequencing)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Treat cells with 6SG at a concentration range of 25-100 µM.[6] It is crucial to perform a dose-response curve to determine the optimal concentration that balances labeling efficiency with cell viability for your specific cell line.[7]
-
Incubate for the desired labeling period, typically shorter than for 4sU (e.g., 1-2 hours) to minimize cytotoxic effects.[6]
-
-
RNA Isolation:
-
Isolate total RNA from the treated cells using a standard protocol, such as with TRIzol.[20]
-
-
Downstream Analysis (TUC-seq as an example):
-
For methods like TUC-seq that rely on chemical conversion, the isolated RNA is treated with specific reagents (e.g., OsO4/NH4Cl/hydrazine) that convert the incorporated 6SG into a derivative that is read as adenosine (B11128) during reverse transcription.[6][21]
-
This results in G-to-A transitions in the sequencing data at the sites of 6SG incorporation.
-
The sequencing data is then analyzed to identify and quantify these transitions, providing information on the location and abundance of newly synthesized transcripts.[20]
-
Conclusion
Both 4-thiouridine and 6-thioguanosine are invaluable tools for studying the dynamics of RNA metabolism. 4sU is a well-established and widely used reagent with relatively low cytotoxicity, making it suitable for a broad range of applications, including long-term stability studies. 6SG, while more cytotoxic, offers the advantage of labeling at guanosine positions and is particularly powerful when used in dual-labeling strategies with 4sU to obtain high-resolution data on RNA turnover. The choice between these two analogs should be guided by the specific experimental objectives, with careful optimization of labeling conditions to ensure data quality and minimize off-target effects. By understanding the distinct characteristics of each molecule, researchers can harness their full potential to gain deeper insights into the life cycle of RNA.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Thioguanosine Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 9. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RNA Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Validating Thioguanosine-Induced Mutations: A Comparative Guide to Sanger Sequencing
For researchers, scientists, and drug development professionals, the accurate validation of mutations induced by compounds like thioguanosine is a critical step in assessing mutagenicity and understanding mechanisms of drug action. This guide provides a comprehensive comparison of Sanger sequencing and its alternatives for this purpose, supported by experimental data and detailed protocols.
This compound, a purine (B94841) analog, is known to be incorporated into DNA, where it can lead to mispairing during replication and subsequently induce mutations, primarily G-to-A transitions. The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay is a widely used method to study such induced mutations. In this assay, cells deficient in HPRT due to mutations can be selected for by their resistance to the toxic effects of 6-thioguanine (B1684491). Once resistant clones are isolated, sequencing is employed to confirm the presence and nature of these mutations.
Performance Comparison: Sanger Sequencing vs. Next-Generation Sequencing (NGS)
While Sanger sequencing has long been the gold standard for targeted mutation validation, Next-Generation Sequencing (NGS) has emerged as a powerful alternative. The choice between these methods often depends on the specific requirements of the study, such as throughput, sensitivity, and cost.
| Parameter | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Principle | Dideoxy chain termination, sequencing a single DNA fragment at a time. | Massively parallel sequencing of millions of DNA fragments simultaneously. |
| Sensitivity | Lower, with a limit of detection for minority variants around 15-20% of the cell population.[1] | Higher, capable of detecting low-frequency variants down to 1% or lower, depending on sequencing depth. |
| Accuracy | High accuracy for individual reads. | High accuracy with sufficient sequencing depth and robust bioinformatics analysis. |
| Throughput | Low, suitable for analyzing a small number of samples or specific mutations. | High, ideal for analyzing a large number of samples or multiple genes simultaneously. |
| Cost per Sample | Can be more cost-effective for a small number of targets. | More cost-effective for large-scale studies and whole-exome or whole-genome approaches. The cost per megabase is significantly lower than Sanger sequencing.[2] |
| Data Analysis | Relatively straightforward, often involving visual inspection of electropherograms. | Complex, requiring specialized bioinformatics pipelines and expertise for data processing and analysis. |
| Validation Rate | Often used as the "gold standard" to validate findings from other methods. Studies have shown a high concordance rate when validating NGS variants with Sanger sequencing, with some reporting over 99% agreement for high-quality NGS calls.[3][4] | Can be used for initial mutation discovery, with candidate mutations often confirmed by Sanger sequencing in a clinical or research setting. |
Experimental Protocols
A detailed experimental workflow is crucial for the reliable validation of this compound-induced mutations. The following protocols outline the key steps from cell treatment to mutation confirmation by Sanger sequencing.
HPRT Gene Mutation Assay
This assay is a cornerstone for selecting cells with mutations in the HPRT gene induced by mutagens like this compound.
-
Cell Culture and Treatment:
-
Culture a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), V79, or human fibroblasts) in standard growth medium.
-
Treat the cells with the desired concentration of this compound for a specified period (e.g., 24 hours). The concentration should be determined based on dose-response curves to achieve a balance between cytotoxicity and mutation induction.
-
-
Expression Period:
-
After treatment, wash the cells to remove the this compound and culture them in fresh, non-selective medium for an "expression period" of 7-9 days. This allows time for the induced mutations to become fixed and for the wild-type HPRT enzyme to be depleted in the mutant cells.[5]
-
-
Selection of Resistant Clones:
-
Plate the cells at a known density in a selective medium containing 6-thioguanine (typically 5-10 µg/mL).[5]
-
Only cells with a non-functional HPRT gene will survive and form colonies.
-
Simultaneously, plate a smaller number of cells in a non-selective medium to determine the cloning efficiency.
-
-
Isolation of Resistant Clones:
-
After 10-14 days of selection, isolate individual resistant colonies for expansion and further analysis.[5]
-
Validation of HPRT Mutations by Sanger Sequencing
Once resistant clones are isolated and expanded, the following steps are taken to confirm the mutations in the HPRT gene.
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the expanded 6-thioguanine resistant clones using a commercially available kit.
-
-
PCR Amplification of the HPRT Gene:
-
Amplify the coding regions (exons) and flanking intronic sequences of the HPRT gene using PCR. It is crucial to design primers that specifically amplify the HPRT gene without co-amplifying any pseudogenes.
-
Example Human HPRT PCR Primers:
-
Typical PCR Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
35 Cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 1 minute
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
Note: These conditions may need to be optimized based on the specific primers and polymerase used.
-
-
-
PCR Product Purification:
-
Purify the PCR products to remove unincorporated dNTPs, primers, and polymerase. This can be achieved using spin columns or enzymatic methods.
-
-
Sanger Sequencing:
-
Perform cycle sequencing reactions using the purified PCR product as a template, one of the PCR primers as a sequencing primer, and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Separate the resulting DNA fragments by size using capillary electrophoresis.
-
The sequence is then read by detecting the fluorescence of the incorporated ddNTPs.
-
-
Sequence Analysis:
-
Align the obtained sequences from the mutant clones with the wild-type HPRT reference sequence to identify any mutations. This compound is expected to predominantly cause G-to-A transitions.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were created using Graphviz.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. SUMMARY OF EVIDENCE - Next Generation DNA Sequencing: A Review of the Cost Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sanger Validation of High-Throughput Sequencing in Genetic Diagnosis: Still the Best Practice? [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. cdn.origene.com [cdn.origene.com]
A Comparative Guide to the Cytotoxicity of Thioguanosine and 6-Mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two pivotal thiopurine antimetabolites: thioguanosine and 6-mercaptopurine (B1684380) (6-MP). Both are crucial in the treatment of hematological malignancies, particularly acute lymphoblastic leukemia (ALL). Their efficacy stems from their ability to induce cell death in rapidly dividing cancer cells. This document synthesizes experimental data to delineate their comparative cytotoxicity, metabolic activation, and mechanisms of action.
At a Glance: Key Differences and Similarities
| Feature | This compound (as 6-Thioguanine) | 6-Mercaptopurine (6-MP) |
| Primary Cytotoxic Effect | Incorporation into DNA, leading to mismatch repair-mediated apoptosis.[1][2] | Incorporation of its metabolite (thioguanine nucleotides) into DNA, leading to mismatch repair-mediated apoptosis.[3] |
| Metabolic Activation | More direct conversion to the active thioguanine nucleotides (TGNs).[4] | A more complex metabolic pathway involving conversion to thioinosine monophosphate (TIMP) and then to thioguanine nucleotides (TGNs). Also metabolized by xanthine (B1682287) oxidase and thiopurine methyltransferase (TPMT).[5] |
| Active Metabolites | Thioguanine nucleotides (TGNs). | Thioguanine nucleotides (TGNs) and methylated metabolites.[5] |
| Potency | Generally more potent in vitro, with lower IC50 values.[4] | Less potent in vitro compared to thioguanine.[4] |
| Clinical Use | Primarily in the treatment of acute myeloid leukemia (AML) and ALL. | A cornerstone of maintenance therapy for ALL. |
Quantitative Comparison of Cytotoxicity
The cytotoxic potency of this compound (commonly studied as its base, 6-thioguanine) and 6-mercaptopurine is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Experimental data consistently demonstrates that 6-thioguanine (B1684491) is significantly more potent than 6-mercaptopurine across various human leukemic cell lines.
| Cell Line | Drug | IC50 (µM) | Reference |
| Patient-derived ALL cells | 6-Thioguanine | Median: 20 | (Adamson et al., 1994)[4] |
| 6-Mercaptopurine | Median: ≥206 | (Adamson et al., 1994)[4] | |
| MOLT-4 (T-ALL) | 6-Thioguanine | ~0.1 | (Adamson et al., 1994)[4] |
| 6-Mercaptopurine | ~10 | (Adamson et al., 1994)[4] | |
| CCRF-CEM (T-ALL) | 6-Thioguanine | ~0.1 | (Adamson et al., 1994)[4] |
| 6-Mercaptopurine | ~1 | (Adamson et al., 1994)[4] | |
| Wilson (B-cell ALL) | 6-Thioguanine | ~0.5 | (Adamson et al., 1994)[4] |
| 6-Mercaptopurine | ~10 | (Adamson et al., 1994)[4] |
Metabolic Activation and Mechanism of Action
Both this compound and 6-mercaptopurine are prodrugs, meaning they require intracellular metabolic conversion to exert their cytotoxic effects. The ultimate active metabolites for both are thioguanine nucleotides (TGNs). However, their activation pathways differ in complexity.
6-Mercaptopurine (6-MP) undergoes a more intricate metabolic conversion. It is first metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to thioinosine monophosphate (TIMP). TIMP is then further converted to this compound monophosphate (TGMP) and subsequently phosphorylated to the active di- and triphosphate forms (TGDP and TGTP). A significant portion of 6-MP is also catabolized by xanthine oxidase to the inactive 6-thiouric acid or methylated by thiopurine S-methyltransferase (TPMT) to methylmercaptopurine (MMP), which is associated with hepatotoxicity.[4][5]
This compound , and its base 6-thioguanine, has a more direct activation pathway. It is directly converted by HGPRT to TGMP, which is then phosphorylated to the active TGNs.[2][4] This more efficient conversion is believed to contribute to its higher potency.[4]
The primary cytotoxic mechanism for both drugs is the incorporation of deoxythis compound triphosphate (dGTP) into the DNA of proliferating cells during the S-phase of the cell cycle.[1][2] The presence of thioguanine in the DNA is recognized by the mismatch repair (MMR) system, leading to futile repair cycles, DNA strand breaks, and ultimately, apoptosis (programmed cell death).[2][3] A secondary mechanism involves the inhibition of de novo purine (B94841) synthesis by the thiopurine monophosphate metabolites.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are standard protocols for commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment (for adherent cells) or stabilization.
-
Drug Treatment: Prepare serial dilutions of this compound or 6-mercaptopurine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium as a measure of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant. This mixture typically contains lactate, NAD+, diaphorase, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls of maximum LDH release (cells lysed with a detergent) and spontaneous release (untreated cells).
Conclusion
Both this compound and 6-mercaptopurine are effective cytotoxic agents that ultimately function through the incorporation of thioguanine nucleotides into DNA. However, the experimental data clearly indicates that this compound (as 6-thioguanine) is a more potent cytotoxic agent in vitro, likely due to its more direct metabolic activation pathway. While 6-mercaptopurine remains a standard of care in certain therapeutic regimens, the higher potency of thioguanine provides a strong rationale for its use in specific clinical contexts and for further investigation in drug development. The choice between these agents in a clinical setting is also influenced by factors such as patient genetics (e.g., TPMT status) and the specific malignancy being treated.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. youtube.com [youtube.com]
- 4. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SLAM-seq and TUC-seq for Nascent RNA Profiling with Thiolated Nucleosides
In the landscape of transcriptomics, the ability to distinguish newly synthesized RNA from the pre-existing RNA pool is paramount for understanding the dynamics of gene expression. SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA) and TUC-seq (thiouridine-to-cytidine conversion sequencing) have emerged as powerful techniques that enable the identification of nascent transcripts through chemical modification of incorporated thiolated nucleosides. This guide provides a detailed comparative analysis of SLAM-seq and TUC-seq, with a specific focus on the use of thioguanosine in TUC-seq, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their experimental needs.
While SLAM-seq is predominantly utilized with 4-thiouridine (B1664626) (4sU), TUC-seq has been adapted for use with 6-thioguanosine (6sG), offering a distinct approach for labeling and identifying newly transcribed RNA. This comparison will delve into the underlying principles, experimental workflows, and performance metrics of both methodologies.
Principle of Detection
SLAM-seq relies on the metabolic incorporation of 4-thiouridine (4sU) into newly transcribed RNA. The key to identifying these labeled transcripts lies in the chemical modification of the incorporated 4sU. Iodoacetamide (B48618) (IAA) is used to alkylate the thiol group on the 4sU, creating a carboxyamidomethyl group.[1][2] During reverse transcription, this modification causes the reverse transcriptase to misincorporate a guanine (B1146940) (G) opposite the modified uracil, which is subsequently read as a cytosine (C) after PCR amplification.[3][4] This results in a thymine-to-cytosine (T>C) conversion in the final sequencing data, marking the location of a 4sU-labeled nucleotide.[1][3][5]
TUC-seq , in the context of this compound, specifically utilizes 6-thioguanosine (6sG). This method, particularly in its dual-labeling form known as TUC-seq DUAL, employs a different chemical conversion strategy.[6][7] An osmium-based chemical treatment, involving osmium tetroxide (OsO₄) and hydrazine, converts the incorporated 6sG into a 6-hydrazino purine (B94841) derivative.[6][7][8] This derivative is then read as an adenosine (B11128) (A) by reverse transcriptase, leading to a guanine-to-adenine (G>A) mutation in the sequencing data.[6] This specific conversion allows for the direct detection of 6sG-labeled transcripts.
Comparative Performance
A direct comparison of SLAM-seq and TUC-seq, primarily using 4sU, has shown that both methods are highly effective in identifying nascent RNA. One study systematically evaluated SLAM-seq, TUC-seq, and another method, TimeLapse-seq, and found a high degree of inter-method reliability.[9] Both SLAM-seq and TUC-seq have been reported to achieve high conversion rates of over 90% for 4sU.[1][9]
For TUC-seq with 6sG, the conversion chemistry has been demonstrated to be selective and quantitative, enabling clear detection of G-to-A mutations.[6][7] The background mutation rate is a critical factor in these methods. In a study using TUC-seq with 6sG, the G-to-A mutation frequencies in labeled and treated samples were significantly higher than in control samples, indicating a robust signal-to-noise ratio.
It is important to note that a direct comparative performance study of SLAM-seq and TUC-seq using 6-thioguanosine has not been extensively documented, as SLAM-seq protocols are optimized for 4-thiouridine. The following table summarizes the key features and performance metrics based on available data for each method's respective primary application.
| Feature | SLAM-seq (with 4-thiouridine) | TUC-seq (with 6-thioguanosine) |
| Metabolic Label | 4-thiouridine (4sU) | 6-thioguanosine (6sG) |
| Chemical Reagent | Iodoacetamide (IAA)[1][3] | Osmium tetroxide (OsO₄) and hydrazine[6][7][8] |
| Resulting Mutation | T > C[1][3][5] | G > A[6] |
| Conversion Chemistry | Alkylation of the thiol group[2][3] | Oxidative substitution of the thio-group[6][7] |
| Reported Conversion Rate | >90%[1][9] | Selective and quantitative conversion[6][7] |
| Key Advantage | Well-established with a robust and scalable workflow.[10][11] | Enables dual labeling with 4sU (TUC-seq DUAL) for simultaneous analysis of RNA synthesis and decay.[6][7][8] |
| Considerations | Primarily designed for 4sU. | Osmium tetroxide is a hazardous chemical requiring careful handling. |
Experimental Workflows
The experimental workflows for SLAM-seq and TUC-seq with this compound share the initial steps of metabolic labeling and RNA isolation, but diverge in the chemical conversion and subsequent data analysis stages.
Detailed Experimental Protocols
SLAM-seq Protocol (with 4-Thiouridine)
This protocol is a summary of the key steps for performing SLAM-seq.
-
Metabolic Labeling: Culture cells in media supplemented with 4-thiouridine (s4U) at a final concentration of 100-200 µM for the desired labeling period. The optimal concentration and labeling time should be determined empirically for each cell type to minimize toxicity.[10]
-
RNA Isolation: Harvest cells and isolate total RNA using a standard method such as TRIzol extraction followed by a column-based purification.
-
Thiol-Alkylation:
-
Resuspend 1-5 µg of total RNA in 50 µL of RNase-free water.
-
Add 5 µL of 10x PBS.
-
Add 10 µL of 100 mM iodoacetamide (IAA) in DMSO (freshly prepared).
-
Incubate at 50°C for 15 minutes in the dark.
-
Purify the alkylated RNA using a suitable RNA cleanup kit.
-
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries from the alkylated RNA using a standard protocol, such as QuantSeq 3' mRNA-Seq.[3]
-
Data Analysis: Align the sequencing reads to the reference genome. Identify newly synthesized transcripts by detecting T>C conversions in the aligned reads.
TUC-seq Protocol (with 6-Thioguanosine)
This protocol outlines the key steps for TUC-seq with 6sG, as described in the TUC-seq DUAL methodology.[6][7]
-
Metabolic Labeling: Culture cells in media containing 100 µM 6-thioguanosine (6sG) for the desired pulse duration (e.g., 2 hours).
-
RNA Isolation: Isolate total RNA from the labeled cells.
-
Chemical Conversion:
-
Prepare a fresh solution of 10 mM OsO₄ in water.
-
Prepare a conversion buffer containing 1 M NH₄Cl and 1 M hydrazine, pH 8.9.
-
To 1-5 µg of RNA in 10 µL of water, add 10 µL of the conversion buffer and 1 µL of the OsO₄ solution.
-
Incubate the reaction at 40°C for 2 hours.
-
Purify the RNA to remove chemical residues.
-
-
Library Preparation and Sequencing: Construct RNA-seq libraries from the chemically converted RNA.
-
Data Analysis: Map the sequencing reads and identify nascent transcripts by the presence of G>A mutations.
Logical Relationship of Key Steps
The following diagram illustrates the logical progression from metabolic labeling to the identification of nascent RNA in both SLAM-seq and TUC-seq with this compound.
Conclusion
Both SLAM-seq and TUC-seq are robust and reliable methods for studying RNA dynamics. The choice between them may depend on the specific experimental goals and available resources.
SLAM-seq with 4-thiouridine is a well-established, scalable, and cost-effective method for analyzing the kinetics of RNA synthesis and turnover.[10][11][12] Its straightforward workflow and the availability of commercial kits make it an accessible option for many laboratories.
TUC-seq with 6-thioguanosine offers a unique advantage in its ability to be paired with 4sU labeling in the TUC-seq DUAL approach.[6][7][8] This dual-labeling strategy allows for the simultaneous measurement of RNA synthesis and decay within the same experiment, providing a more comprehensive view of transcript dynamics. The G>A mutation signature of 6sG provides an orthogonal channel to the U>C signature of 4sU, enabling multiplexed analysis.
For researchers specifically interested in utilizing a purine analog for metabolic labeling or those who wish to perform dual-labeling experiments to dissect complex regulatory networks, TUC-seq with this compound presents a compelling option. Conversely, for high-throughput screening and well-established nascent RNA profiling, SLAM-seq remains a powerful and widely adopted technique. Careful consideration of the experimental design, including the choice of metabolic label and chemical conversion strategy, will be crucial for achieving accurate and insightful results in the study of RNA metabolism.
References
- 1. Sequencing cell type-specific transcriptomes with SLAM-ITseq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lubio.ch [lubio.ch]
- 4. Improving the study of RNA dynamics through advances in RNA-seq with metabolic labeling and nucleotide-recoding chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lexogen.com [lexogen.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] this compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 11. youtube.com [youtube.com]
- 12. rna-seqblog.com [rna-seqblog.com]
Navigating the Maze: A Guide to Validating RNA-Protein Interactions Identified by Thioguanosine Crosslinking
For researchers, scientists, and drug development professionals, identifying the intricate dance between RNA and proteins is paramount to unraveling cellular regulation and designing novel therapeutics. Thioguanosine-based methods, such as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) using 6-thioguanosine (6SG), have revolutionized our ability to pinpoint these interactions on a transcriptome-wide scale. However, the journey from a high-throughput dataset to a validated biological interaction requires rigorous downstream confirmation. This guide provides an objective comparison of common validation techniques, complete with experimental data and detailed protocols to empower your research.
This guide will delve into the most common and effective methods for validating RNA-protein interactions initially identified using this compound-based crosslinking techniques. We will explore the principles, advantages, and limitations of each approach, and provide a framework for selecting the most appropriate validation strategy for your research question.
Comparison of Key Validation Methods
Choosing the right validation method is critical and often depends on the specific biological question, available resources, and the nature of the interaction being studied. Below is a comparative overview of three widely used techniques: Western Blotting, RNA Immunoprecipitation (RIP), and Mass Spectrometry-based approaches.
| Method | Principle | Primary Information Gained | Advantages | Limitations | Typical Throughput |
| Western Blotting | Immunoassay to detect a specific protein in a sample. In this context, it confirms the presence and size of the protein of interest in a pulldown of the target RNA. | Confirms the identity and apparent molecular weight of the interacting protein. Can provide semi-quantitative information on interaction strength. | Relatively inexpensive and technically straightforward. Widely available equipment. Provides a clear visual confirmation of the protein's presence. | Indirectly validates the RNA-protein interaction. Prone to antibody-related issues (specificity, availability). Limited to one protein per blot (unless multiplexing). Semi-quantitative at best without careful optimization.[1] | Low to medium |
| RNA Immunoprecipitation (RIP) | An antibody-based technique to immunoprecipitate a specific RNA-binding protein (RBP) and its associated RNAs from a cell lysate.[2] | Confirms that a specific RNA is associated with the protein of interest in vivo. Can be made quantitative with RT-qPCR (RIP-qPCR). | Captures in vivo interactions.[3] Can be quantitative, allowing for the assessment of interaction stoichiometry. Versatile for downstream analysis (qPCR, sequencing). | Does not confirm a direct interaction. Susceptible to background noise and false positives from indirect interactions.[4] Highly dependent on antibody quality. | Medium |
| Mass Spectrometry (MS) | Identifies and quantifies proteins in a complex sample. In this context, it can identify all proteins that interact with a specific RNA bait. | Provides a comprehensive and unbiased identification of all protein interaction partners. Can be made quantitative using techniques like SILAC. | Unbiased, discovery-oriented approach. High sensitivity and specificity. Can identify novel interacting proteins. Quantitative approaches allow for robust comparison. | Technically complex and requires specialized equipment and expertise. Can be expensive. Data analysis can be challenging. Does not inherently distinguish between direct and indirect interactions. | High |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the interplay between different techniques. The following diagrams, generated using the Graphviz DOT language, illustrate the general workflow for identifying and validating RNA-protein interactions.
Quantitative Data for Validation
In a study by Scheibe et al. (2012), the authors used SILAC-based RNA pull-downs to validate interactions identified by PAR-CLIP.[2] They demonstrated a near-perfect overlap between the two methods, providing strong quantitative evidence for the identified interactions.
Table 2: SILAC Ratios of Proteins Pulled Down with a Specific RNA Fragment
| Protein | SILAC Ratio (RNA fragment vs. control) | Identified by PAR-CLIP |
| IGF2BP1 | High | Yes |
| IGF2BP3 | High | Yes |
| QKI | High | Yes |
| IGF2BP2 | Low/Not detected | No |
| Other Proteins | Low | No |
This table is a simplified representation of the data presented in Scheibe et al., 2012, highlighting the correlation between quantitative proteomics and PAR-CLIP results.
This data demonstrates that proteins with high SILAC ratios, indicating a strong and specific interaction with the RNA bait, were also identified as interactors in the corresponding PAR-CLIP experiment. This type of quantitative agreement between orthogonal methods provides a high degree of confidence in the identified RNA-protein interactions.
Detailed Experimental Protocols
To facilitate the implementation of these validation techniques in your own research, we provide detailed, step-by-step protocols for Western Blotting and RNA Immunoprecipitation (RIP).
Protocol 1: Western Blot Validation of an RNA Pulldown
This protocol describes how to validate the presence of a candidate protein in a pulldown of a specific RNA, which may have been identified through a 6SG-based method.
Methodology:
-
Sample Preparation: Elute the protein complexes from the RNA pulldown beads using an appropriate elution buffer.
-
SDS-PAGE: Separate the proteins in the eluate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest identified in the PAR-CLIP experiment.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the emitted light using a CCD camera or X-ray film. A band at the expected molecular weight of the target protein confirms its presence in the pulldown. Densitometry can be used for semi-quantitative analysis.[5][6]
Protocol 2: RNA Immunoprecipitation (RIP) followed by RT-qPCR
This protocol is used to confirm that a specific RNA molecule is associated with a protein of interest in vivo.
Methodology:
-
Cell Lysis: Prepare a cell lysate under conditions that preserve RNA-protein complexes.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the RNA-binding protein of interest. The antibody is typically coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads to remove non-specifically bound proteins and RNAs.
-
RNA Extraction: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Reverse Transcription (RT): Convert the purified RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the RNA of interest identified in the PAR-CLIP experiment.
-
Data Analysis: Compare the amount of the target RNA in the specific immunoprecipitation to a negative control (e.g., an isotype-matched IgG antibody). Significant enrichment indicates an association between the protein and the RNA.[2][7]
Conclusion
Validating the results of this compound-based RNA-protein interaction studies is a critical step in translating high-throughput data into meaningful biological insights. While methods like Western Blotting, RNA Immunoprecipitation, and Mass Spectrometry each have their own strengths and weaknesses, a multi-pronged approach that combines different validation techniques will provide the most robust and reliable confirmation of your findings. By carefully selecting the appropriate validation strategy and meticulously executing the experimental protocols, researchers can confidently advance their understanding of the complex and dynamic world of RNA-protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thioguanosine and 6-Thioguanine in Research Applications
For researchers in oncology, immunology, and molecular biology, the purine (B94841) analogs thioguanosine and 6-thioguanine (B1684491) are valuable tools with distinct yet complementary applications. While both are derivatives of guanine, their utility in the laboratory is defined by their different biological activities. 6-thioguanine is a well-established cytotoxic agent used to study cancer cell death and drug resistance, whereas this compound has emerged as a powerful tool for investigating the dynamics of RNA synthesis and RNA-protein interactions. This guide provides an objective comparison of their performance in their respective research applications, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between 6-thioguanine and this compound lies in their metabolic activation and ultimate cellular target.
6-Thioguanine (6-TG): As a prodrug, 6-thioguanine requires intracellular activation.[1] It is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into this compound monophosphate (TGMP).[2][3] Subsequent phosphorylation leads to the formation of this compound triphosphate (TGTP) and its deoxyribonucleotide counterpart, deoxythis compound triphosphate (dGTP). The primary cytotoxic effect of 6-TG stems from the incorporation of these thiopurine nucleotides into DNA and RNA.[4]
Incorporation into DNA is the critical step for its anti-cancer activity.[4] During the subsequent round of DNA replication, the incorporated 6-thioguanine preferentially mispairs with thymine. In cells with a functional DNA Mismatch Repair (MMR) system, this mismatch is recognized, triggering a futile cycle of repair that leads to the formation of single-strand breaks, a G2-M phase cell cycle arrest, and ultimately, apoptosis.[5][6] Cells deficient in the MMR pathway are notably resistant to the cytotoxic effects of 6-thioguanine.[3]
This compound (6sG): this compound is a ribonucleoside analog of guanosine. Its primary use in research is not as a cytotoxic agent, but as a metabolic label for nascent RNA.[7] When added to cell culture media, this compound is taken up by cells and converted to this compound triphosphate (sGTP), which is then incorporated into newly synthesized RNA by RNA polymerases.[8] This incorporation introduces a thiol group into the RNA, which can be exploited for various downstream applications, such as purification of new transcripts or identification of RNA-protein interaction sites.[7][9] At the concentrations typically used for metabolic labeling, this compound generally does not exhibit significant toxicity.[9]
Research Applications and Performance
The distinct mechanisms of action of 6-thioguanine and this compound translate into different primary research applications.
6-Thioguanine: A Tool for Cancer Research
The main application of 6-thioguanine in a research setting is as a cytotoxic agent to study:
-
Cancer cell viability and proliferation: It is widely used to induce cell death in cancer cell lines, allowing for the investigation of apoptotic pathways and mechanisms of drug action.[2][10]
-
Drug resistance mechanisms: By comparing the sensitivity of different cell lines or isogenic cell lines with and without specific gene knockouts (e.g., in MMR pathway genes), researchers can elucidate the molecular basis of resistance to thiopurine drugs.[1][3]
-
Synergistic effects with other anti-cancer agents: 6-thioguanine can be used in combination with other drugs to identify synergistic or antagonistic interactions.
Quantitative Data: Cytotoxicity of 6-Thioguanine
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's cytotoxic potency. The IC50 values for 6-thioguanine vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 Value (µM) | Reference |
| HeLa | Cervical Carcinoma | 48 | 28.79 | [10] |
| MCF-7 | Breast Cancer | 48 | 5.481 | [2] |
| A549 | Lung Carcinoma | 72 | 2.82 | [11] |
| ASPC1 | Pancreatic Cancer | - | 2.8 | [11] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 72 | 2.98 | [11] |
| COLO357 | Pancreatic Cancer | - | 2.09 | [11] |
| Patient-derived ALL cells | Acute Lymphoblastic Leukemia | - | Median of 20 | [12] |
This compound: A Versatile Tool for RNA Biology
This compound has become an invaluable tool for studying the life cycle of RNA. Its applications are centered around its ability to be incorporated into nascent RNA, which can then be specifically tagged or identified.
-
Metabolic Labeling and Sequencing (TUC-seq): this compound can be used in combination with 4-thiouridine (B1664626) (4sU) in a technique called TUC-seq DUAL (Thiouracil Conversion sequencing, Dual labeling).[7][13] In this method, cells are sequentially pulsed with 6sG and 4sU. Chemical treatment then converts the incorporated 6sG into a derivative that is read as an adenosine (B11128) (G-to-A mutation) during reverse transcription and sequencing, while 4sU is converted to a cytosine analog (U-to-C mutation).[7] This dual-labeling strategy allows for the precise measurement of mRNA synthesis and decay rates.[7]
-
Identifying RNA-Protein Interaction Sites (PAR-CLIP): Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a technique used to identify the binding sites of RNA-binding proteins (RBPs) transcriptome-wide.[9][14] Cells are cultured with this compound, which gets incorporated into nascent RNA. Upon irradiation with 365 nm UV light, the this compound crosslinks with interacting RBPs.[8][9] Following immunoprecipitation of the RBP of interest and RNA digestion, the bound RNA fragments are sequenced. The crosslinking event induces a characteristic G-to-A mutation during reverse transcription, allowing for the precise identification of the RBP binding site at single-nucleotide resolution.[14]
Experimental Protocols
Protocol 1: Determining 6-Thioguanine Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[10][15][16]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-thioguanine (6-TG) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).[6][10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 6-TG in complete medium. Remove the old medium from the cells and add 100 µL of the 6-TG-containing medium to the respective wells. Include untreated control wells and vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking for 5-15 minutes.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: Metabolic Labeling of RNA with this compound for PAR-CLIP
This protocol provides a general workflow for labeling cellular RNA with this compound for subsequent PAR-CLIP experiments.[8][9][14][17]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (6sG) stock solution (e.g., 1 M in DMSO)[9]
-
Ice-cold PBS
-
UV crosslinking instrument (365 nm)
-
Cell scrapers
-
Reagents and equipment for cell lysis, immunoprecipitation, and RNA extraction.
Procedure:
-
Cell Culture and Labeling: Culture cells to approximately 80% confluency. Add this compound to the culture medium to a final concentration of 100 µM.[8]
-
Incubation: Return the cells to the incubator and continue to culture for 14-16 hours to allow for the incorporation of 6sG into newly synthesized RNA.[14]
-
Cell Harvesting for Crosslinking: Aspirate the medium and wash the cells once with ice-cold PBS. Scrape the cells in fresh ice-cold PBS and pellet them by centrifugation.
-
UV Crosslinking: Resuspend the cell pellet in a minimal volume of ice-cold PBS and spread the cell suspension on a fresh culture plate. Place the plate on ice and irradiate with 365 nm UV light. The optimal energy dose (typically 0.1-0.4 J/cm²) should be determined empirically.[14]
-
Downstream Processing: Following crosslinking, the cells are lysed, and the RBP of interest is immunoprecipitated. The crosslinked RNA is then isolated, and a cDNA library is prepared for high-throughput sequencing.
Conclusion
This compound and 6-thioguanine, while structurally similar, serve fundamentally different purposes in research. 6-thioguanine is a potent cytotoxic agent, making it an indispensable tool for cancer research, particularly for studying mechanisms of cell death and drug resistance. Its efficacy is tightly linked to a functional DNA mismatch repair system. In contrast, this compound is primarily a non-cytotoxic metabolic label that enables sophisticated analyses of RNA dynamics and RNA-protein interactions through techniques like TUC-seq and PAR-CLIP. The choice between these two compounds depends entirely on the research question: to induce and study cell death, 6-thioguanine is the appropriate choice; to investigate the life cycle of RNA, this compound is the superior tool. This guide provides the foundational knowledge, quantitative data, and experimental frameworks to effectively utilize both of these powerful purine analogs in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Mutagenic Potential of Thioguanosine and S6-Methylthioguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic potential of thioguanosine and its metabolite, S6-methylthioguanine. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in assessing the genotoxic risk associated with these compounds.
Executive Summary
Thiopurines, including 6-thioguanine (B1684491) (the active form of this compound), are widely used as anticancer and immunosuppressive agents.[1][2][3] However, their long-term use is associated with an increased risk of secondary cancers, a consequence linked to their mutagenic properties.[1][3][4][5] This guide focuses on the comparative mutagenicity of 6-thioguanine (SG) and its methylated metabolite, S6-methylthioguanine (S6mG). Experimental evidence consistently demonstrates that S6-methylthioguanine is a significantly more potent mutagen than its precursor, thioguanine.[1][2][4] Both compounds predominantly induce G→A transition mutations.[1][2][4]
Quantitative Mutagenicity Data
The mutagenic potential of 6-thioguanine and S6-methylthioguanine has been quantified in both bacterial and human cell lines using shuttle vector-based assays. The following table summarizes the key findings.
| Compound | Test System | Mutation Frequency | Predominant Mutation Type | Reference |
| 6-Thioguanine (SG) | E. coli | ~10-11% | G→A | [1][2] |
| Human Cells (293T, GM04429, GM00627) | ~8% | G→A | [1][4] | |
| S6-Methylthioguanine (S6mG) | E. coli | 94% | G→A | [2] |
| Human Cells (293T, GM04429, GM00627) | ~39% | G→A | [1][4] |
Metabolic Pathway
6-Thioguanine, upon incorporation into DNA, can be methylated by S-adenosyl-l-methionine to form S6-methylthioguanine.[2][6] This metabolic conversion is a critical step in the mechanism of thiopurine-induced cytotoxicity and mutagenicity.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Shuttle Vector Mutagenicity Assay
This assay is a cornerstone for assessing the mutagenic potential of specific DNA lesions in living cells.
Objective: To determine the frequency and type of mutations induced by the replication of DNA containing a site-specific 6-thioguanine or S6-methylthioguanine in bacterial or human cells.
Methodology:
-
Vector Construction: A shuttle vector, capable of replicating in both E. coli and the target human cell lines, is constructed.[1][4] A single 6-thioguanine or S6-methylthioguanine is incorporated at a specific site within a reporter gene (e.g., GFP).[1][4]
-
Transfection: The constructed vectors are transfected into the chosen cell lines (e.g., E. coli, human 293T cells, XPA-deficient human fibroblasts).[1][4]
-
Vector Replication and Recovery: The vectors are allowed to replicate within the host cells. After a defined period, the progeny vectors are isolated.[4]
-
Analysis of Progeny: The recovered vectors are analyzed to determine the bypass efficiency of the DNA lesion and the frequency and nature of mutations. This is often achieved using a modified Restriction Enzyme Digestion and Post-Labeling (REAP) assay.[4] The region of the vector containing the original lesion is amplified by PCR, digested with a restriction enzyme, and the resulting fragments are analyzed to identify mutations.[4]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of chemical compounds.[7][8]
Objective: To determine if a chemical can induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[7][8]
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.[7] These strains have mutations in the genes responsible for histidine synthesis.
-
Exposure: The bacterial strains are exposed to the test compound (e.g., thioguanine) at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[9]
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation and Scoring: The plates are incubated for a specified period. Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) can synthesize histidine and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic.[9]
HPRT Gene Mutation Assay
This assay is used to detect mutations in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene in mammalian cells.
Objective: To measure the frequency of forward mutations at the HPRT locus in cells exposed to a potential mutagen.
Methodology:
-
Cell Culture and Exposure: Mammalian cells (e.g., human T lymphocytes) are exposed to the test compound.[6]
-
Selection: After exposure, the cells are cultured in a medium containing a selective agent, such as 6-thioguanine.[10][11]
-
Principle: Normal cells with a functional HPRT enzyme will incorporate the toxic 6-thioguanine into their DNA and be killed.[6] Cells that have a mutation in the HPRT gene will not be able to metabolize 6-thioguanine and will survive to form colonies.[6][10][11]
-
Quantification: The number of resistant colonies is counted to determine the mutation frequency.
Conclusion
The available experimental data strongly indicates that S6-methylthioguanine is a more potent mutagen than its parent compound, 6-thioguanine. The primary mutagenic event for both is the induction of G→A transitions. This heightened mutagenicity of the methylated metabolite is a critical consideration in the evaluation of the long-term carcinogenic risk associated with thiopurine-based therapies. The experimental workflows detailed in this guide provide a framework for the continued investigation of the genotoxic properties of these and other therapeutic compounds.
References
- 1. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. 6-Thioguanine and S⁶-methylthioguanine are mutagenic in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. bulldog-bio.com [bulldog-bio.com]
- 10. Alterations of the hprt gene in human in vivo-derived 6-thioguanine-resistant T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hprt activities and RNA phenotypes in 6-thioguanine resistant human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Thioguanosine Metabolic Labeling
For researchers, scientists, and drug development professionals, accurately dissecting RNA dynamics is crucial for understanding gene regulation and disease mechanisms. Metabolic labeling of nascent RNA with nucleoside analogs like 6-thioguanosine (6sG) is a powerful technique for studying RNA synthesis and decay. However, the integrity of these experiments hinges on the implementation of rigorous controls.
This guide provides an objective comparison of 6-thioguanosine (6sG) with its most common alternative, 4-thiouridine (B1664626) (4sU), focusing on the critical control experiments required to ensure data accuracy and reproducibility. We present supporting experimental data, detailed protocols, and workflow visualizations to aid in the design of robust metabolic labeling studies.
Key Control Experiments in Metabolic Labeling
Effective experimental design must account for potential artifacts introduced by the labeling agent and subsequent processing steps. The following controls are essential for validating results from a thioguanosine labeling experiment.
-
Negative Controls : These are crucial for determining the background signal and non-specific binding in your experiment.
-
Unlabeled Cells : A population of cells that does not receive the 6sG pulse. This sample is processed in parallel with labeled samples to assess the background level of RNA pull-down or the rate of sequencing errors that are not due to the specific chemical conversion of 6sG. For sequencing applications, this control helps distinguish true G-to-A mutations from PCR or sequencing errors.
-
Mock Treatment : For downstream enrichment steps, using an unlabeled RNA sample with the biotinylation and purification reagents helps to quantify the non-specific binding of RNA to the affinity beads.
-
-
Positive Controls : These controls validate that the experimental procedures, from labeling to detection, are functioning correctly.
-
Spike-in Control : A synthetic RNA containing 4sU or 6sG can be added to the total RNA sample before the biotinylation and enrichment steps. This control helps assess the efficiency of both the chemical conjugation (biotinylation) and the subsequent purification, allowing for normalization between different samples.
-
-
Cellular Perturbation Controls : The introduction of a modified nucleoside can potentially affect normal cellular processes. These controls measure the impact of the labeling agent on cell health and global gene expression.
-
Cell Viability/Proliferation Assays : It is essential to assess the cytotoxicity of 6sG at various concentrations and labeling durations. Studies have shown that prolonged exposure to 6sG can be cytotoxic and impair both RNA and protein synthesis, whereas 4sU is generally better tolerated.
-
Global Transcription Analysis : Comparing the global gene expression profile of 6sG-treated cells with untreated cells can reveal if the labeling agent itself is altering transcription. RNA-Seq analysis of 6TG (a related compound) treated mouse tumors showed no statistically significant differentially expressed genes, suggesting minimal impact on transcription under those specific conditions.
-
-
Incorporation Efficiency Controls : These experiments determine the extent to which the analog is incorporated into newly transcribed RNA.
-
Dot Blot Analysis : After biotinylating the thiol-containing RNA, a dot blot using streptavidin-HRP can be used to estimate the amount of incorporated label relative to a biotinylated control oligo.
-
Spectrophotometry : The incorporation of 4sU can be confirmed by an additional absorbance peak at 330 nm. A similar spectrophotometric approach can be investigated for 6sG.
-
Sequencing Data Analysis : For methods like TUC-seq or TimeLapse-seq, the incorporation rate can be inferred from the frequency of G-to-A mutations in the sequencing reads from labeled samples compared to controls.
-
Comparative Performance: 6-Thioguanosine (6sG) vs. 4-Thiouridine (4sU)
The choice between 6sG and 4sU depends on the specific experimental goals, as each presents a unique set of advantages and disadvantages. 4sU is the more established and widely used reagent, while 6sG offers a complementary approach, particularly for dual-labeling experiments.
| Feature | 6-Thioguanosine (6sG) | 4-Thiouridine (4sU) | Citation(s) |
| Nucleoside Analog | Guanosine (B1672433) | Uridine (B1682114) | |
| Incorporation | Incorporated in place of guanosine into newly transcribed RNA. | Readily incorporated in place of uridine into newly transcribed RNA. | |
| Typical Labeling | 100 µM for 1-2 hours. | 200 µM for 1 hour is common for many cell lines. | |
| Incorporation Rate | Generally lower than 4sU. One study reported G-to-A mutation rates of ~1.5%. | Higher incorporation rate. The same study reported T-to-C mutation rates of ~4.5%. | |
| Cytotoxicity | Can be cytotoxic and impair RNA and protein synthesis, especially with prolonged exposure or high concentrations. Low concentrations and short labeling times are recommended. | Generally low toxicity in short-term use, with minimal impact on cell viability or global transcription at typical concentrations. | |
| Primary Application | Dual metabolic labeling with 4sU (e.g., TUC-seq DUAL) to precisely measure mRNA lifetimes. Also used in PAR-CLIP. | Widely used for studying RNA synthesis, processing, and decay via affinity purification or nucleotide conversion sequencing (e.g., SLAM-seq, TUC-seq). | |
| Sequencing Readout | Leads to G-to-A mutations after chemical conversion. | Leads to T-to-C mutations after chemical conversion. |
Experimental Protocols and Workflows
Detailed methodologies are critical for reproducible results. Below are generalized protocols for metabolic labeling and subsequent analysis.
Protocol 1: Pulse-Labeling of Nascent RNA with 6-Thioguanosine
This protocol is adapted from established methods for thiol-containing nucleosides. Crucially, an initial dose-response experiment should be performed to determine the optimal, non-toxic concentration of 6sG for your specific cell line.
-
Cell Seeding : Plate cells to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium : Prepare complete cell culture medium supplemented with 6sG. The optimal concentration should be determined experimentally, starting with a range of 25-100 µM.
-
Pulse Labeling :
-
Aspirate the existing medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the 6sG-containing medium and return cells to the incubator for the desired pulse period (e.g., 1-2 hours). Protect cells from bright light to prevent crosslinking.
-
-
Cell Lysis and RNA Isolation :
-
At the end of the pulse, place the dish on ice and aspirate the labeling medium.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate and isolate total RNA using a standard method like TRIzol reagent, followed by purification.
-
A Comparative Guide to the Effects of Thioguanosine and 8-Azaguanine on Non-Dividing Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two purine (B94841) analogs, thioguanosine and 8-azaguanine (B1665908), on non-dividing cells. While both are recognized antimetabolites, their distinct mechanisms of action lead to different cellular outcomes, particularly in quiescent cell populations. This document synthesizes available experimental data to offer a clear comparison, supported by detailed experimental protocols and pathway visualizations, to inform research and drug development in areas targeting non-proliferating cells, such as those found in dormant tumors or certain chronic diseases.
At a Glance: Key Mechanistic and Efficacy Differences
| Feature | This compound | 8-Azaguanine |
| Primary Target | DNA | RNA |
| Primary Cytotoxic Effect | Induction of DNA mismatch repair-mediated apoptosis in dividing cells. Effects on non-dividing cells are less direct. | Inhibition of protein synthesis via incorporation into RNA, leading to the Ribotoxic Stress Response. |
| Metabolic Activation | Converted to 6-thioguanosine monophosphate (TGMP) by HGPRT, and subsequently to the active deoxythis compound triphosphate (dTGTP). | Converted to 8-azaguanosine monophosphate (azaGMP) by HGPRT, and subsequently to the active 8-azaguanosine triphosphate (azaGTP). |
| Key Activating Enzyme | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) |
| Cell Cycle Specificity | Primarily S-phase dependent. | Can affect non-dividing (G0 phase) cells. |
| Toxicity in Non-Dividing Cells | Confirmed to be toxic to non-dividing liver cells, likely through mechanisms other than DNA synthesis inhibition, such as RNA incorporation or mitochondrial dysfunction.[1] | Confirmed to be toxic to non-dividing liver cells through the induction of the Ribotoxic Stress Response.[1] |
Quantitative Cytotoxicity Data
Direct comparative IC50 values for this compound and 8-azaguanine in a single, well-defined non-dividing cell model are not extensively available in the current literature. The majority of published cytotoxicity data is derived from studies using proliferating cancer cell lines. However, a key study demonstrated that both 6-thioguanine (B1684491) (the base of this compound) and 8-azaguanine are toxic to non-dividing primary liver cell cultures and serum-deprived liver-derived epithelial cells.[1] The toxicity in these non-dividing cells occurs through mechanisms that do not involve DNA synthesis.[1]
The following table summarizes available cytotoxicity data from various cell lines, which are predominantly dividing. This data is provided for informational purposes and to highlight the general potency of these compounds, though it should be noted that these values are not directly comparable for the context of non-dividing cells.
| Compound | Cell Line | Cell State | IC50 (µM) | Reference |
| 6-Thioguanine | Human Leukemia Cells | Proliferating | 20 | [2] |
| 6-Thioguanine | Jurkat T cells | Proliferating | 3 | [3] |
| 8-Azaguanine | Human Leukemia (MOLT-4) | Proliferating | 10 | |
| 8-Azaguanine | Human Leukemia (CCRF-CEM) | Proliferating | 100 |
Note: The lack of direct comparative quantitative data in non-dividing cells underscores a critical area for future research. A detailed protocol for conducting such a comparative study is provided in the "Experimental Protocols" section of this guide.
Signaling Pathways
The differential effects of this compound and 8-azaguanine on non-dividing cells are rooted in the distinct signaling pathways they trigger upon metabolic activation.
This compound Signaling in Non-Dividing Cells
While the primary mechanism of thioguanine's cytotoxicity is linked to DNA replication and mismatch repair in dividing cells, its toxicity in non-dividing cells is less understood.[4][5] Plausible mechanisms include:
-
RNA Incorporation: Thioguanine can be incorporated into RNA, which may disrupt RNA function and protein synthesis, although this is considered a secondary mechanism to its effects on DNA.[6]
-
Mitochondrial Dysfunction: Studies have shown that 6-thioguanine can induce mitochondrial dysfunction and the formation of reactive oxygen species in leukemia cells, a mechanism that could also be relevant in non-dividing cells.[3][7]
References
- 1. ClinPGx [clinpgx.org]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. A Rat Primary Hepatocyte Culture Model for Aging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 7. 6-Thioguanine Induces Mitochondrial Dysfunction and Oxidative DNA Damage in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling RNA Dynamics: A Comparative Guide to Thioguanosine-Based and Alternative RNA Half-Life Measurement Techniques
A comprehensive evaluation of current methodologies for measuring RNA half-life, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal method for their experimental goals. This guide critically examines the validation of thioguanosine-based techniques against established and emerging alternatives, supported by experimental data and detailed protocols.
The precise regulation of messenger RNA (mRNA) turnover is a critical determinant of gene expression. The ability to accurately measure mRNA half-life is therefore fundamental to understanding cellular physiology and disease. Historically, methods for these measurements have been broadly categorized into transcriptional inhibition and metabolic labeling.[1] While effective, traditional approaches often introduce cellular stress, potentially confounding results.[2] The advent of metabolic labeling with nucleoside analogs, such as 4-thiouridine (B1664626) (4sU) and more recently 6-thioguanosine (6sG), coupled with high-throughput sequencing, has revolutionized the field, offering less invasive and more precise quantification of RNA dynamics.
This guide provides a detailed comparison of this compound-based methods, primarily TUC-seq DUAL, with prominent alternatives including SLAM-seq, TimeLapse-seq, and traditional transcriptional inhibition. We present a synthesis of reported performance data, detailed experimental workflows, and a critical discussion of the advantages and limitations of each technique.
Comparative Analysis of RNA Half-Life Measurement Methods
The choice of method for determining RNA half-life can significantly impact experimental outcomes.[1] Below is a summary of key quantitative data comparing the performance of various techniques. It is important to note that direct, comprehensive side-by-side comparisons across all methods in a single study are limited. The data presented is a collation from multiple studies, and experimental conditions may vary.
| Method | Key Principle | Reported Median mRNA Half-Life (Cell Line) | Correlation with Other Methods | Key Advantages | Limitations |
| TUC-seq DUAL | Dual metabolic labeling with 6-thioguanosine (6sG) and 4-thiouridine (4sU) followed by chemical conversion (G>A, U>C) and sequencing.[3][4] | Not widely reported; method focuses on precision. | Aims to provide high-precision measurements by distinguishing synthesis and decay.[3][4] | High precision by simultaneously tracking newly synthesized and pre-existing RNA pools.[3][4] | Relatively new method, less comparative data available. Potential for 6sG toxicity at higher concentrations or longer labeling times.[4] |
| SLAM-seq | Metabolic labeling with 4-thiouridine (4sU) followed by thiol(SH)-linked alkylation, inducing T>C conversions during reverse transcription.[5][6] | 9.4 min (yeast)[7][8] | High correlation with other 4sU-based methods.[9] | Simple, cost-effective, and scalable.[6] No biochemical enrichment required.[10] | Potential for incomplete chemical conversion and sequencing errors to be misinterpreted as T>C conversions.[11] |
| TimeLapse-seq | Metabolic labeling with 4-thiouridine (4sU) followed by chemical modification leading to T>C transitions.[9] | Similar performance to SLAM-seq and TUC-seq in estimating mRNA degradation rates under standard conditions.[9] | Highly correlated with Roadblock-qPCR (R² = 0.99).[12] | Enrichment-free method providing temporal resolution.[9] | Similar to SLAM-seq, relies on accurate identification of induced mutations. |
| 4sU-based Biotin Enrichment | Metabolic labeling with 4sU, followed by biotinylation of 4sU-containing RNA and streptavidin-based purification of newly transcribed RNA.[13][14] | 7.6 h and 4.6 h (NIH3T3, two separate studies).[1] | Moderate correlation between two 4sU labeling studies (R = 0.64).[1] Good correlation with Roadblock-qPCR (R² = 0.58 in human BL41 cells, R² = 0.84 in mouse 3T3 cells).[12] | Allows for the physical separation of newly synthesized RNA. | Can be technically challenging and may suffer from incomplete purification, leading to overestimation of half-lives.[15] |
| Transcriptional Inhibition (e.g., Actinomycin D) | Global blockage of transcription, followed by measurement of remaining RNA levels over time.[2] | 10 h (NIH3T3).[1] | No or minimal correlation with metabolic labeling methods.[1] | Conceptually simple and widely used historically. | Induces significant cellular stress, which can alter mRNA stability and may not reflect physiological decay rates.[2] |
| Roadblock-qPCR | 4sU labeling followed by N-ethylmaleimide (NEM) treatment, which creates a "roadblock" on 4sU-containing RNA that inhibits reverse transcription of nascent transcripts.[15] | N/A (targeted method) | Highly correlated with TimeLapse-seq (R² = 0.99) and 4sU-biotin methods.[12] | Simple, economical, and avoids artifacts of transcription shut-off.[15] | Not a genome-wide method; requires specific primers for genes of interest. |
Experimental Workflows and Signaling Pathways
To aid in the selection and implementation of these techniques, this section provides detailed diagrams of the experimental workflows.
Caption: Workflow for TUC-seq DUAL.
Caption: Workflow for SLAM-seq.
Caption: Workflow for Transcriptional Inhibition.
Detailed Experimental Protocols
This section outlines the core methodologies for the discussed techniques. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals.
TUC-seq DUAL (this compound Uridine (B1682114) Conversion Sequencing)
The TUC-seq DUAL method allows for the precise measurement of mRNA lifetimes by distinguishing between newly synthesized and pre-existing RNA populations through dual metabolic labeling.[3][4]
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Pulse 1: Add 6-thioguanosine (6sG) to the medium at a final concentration of approximately 100 µM for a defined period (e.g., 2 hours).[4] It is crucial to use low concentrations and short labeling times to minimize potential toxicity.[4]
-
Washout: Remove the 6sG-containing medium and wash the cells with fresh, pre-warmed medium.
-
Pulse 2: Add 4-thiouridine (4sU) to the medium.
-
Harvest cells at various time points during the second pulse.
-
-
RNA Extraction:
-
Lyse cells and extract total RNA using a standard protocol (e.g., TRIzol-chloroform extraction followed by isopropanol (B130326) precipitation).[16]
-
-
Chemical Conversion:
-
Treat the isolated RNA with a hydrazine/OsO₄-based chemistry. This converts 6sG to a derivative read as adenosine (B11128) (G>A) and 4sU to a cytosine analog (U>C) during reverse transcription.[3][4][17]
-
-
Sequencing and Analysis:
-
Prepare RNA sequencing libraries from the chemically converted RNA.
-
Perform high-throughput sequencing.
-
Align reads to the reference genome and identify G-to-A and U-to-C transitions to distinguish between the two labeled RNA populations.
-
Calculate mRNA half-lives based on the relative abundance of the differentially labeled transcripts over time.
-
SLAM-seq (Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA)
SLAM-seq is a widely adopted method that identifies newly transcribed RNA by inducing T>C conversions at sites of 4sU incorporation.[5][6]
-
Metabolic Labeling:
-
Culture cells and add 4-thiouridine (4sU) to the medium. Optimal concentrations should be determined for the specific cell line to balance incorporation efficiency and cytotoxicity.[6]
-
For pulse-chase experiments, after the labeling period ("pulse"), replace the 4sU-containing medium with medium containing a high concentration of unlabeled uridine ("chase").
-
Harvest cells at different time points.
-
-
RNA Extraction:
-
Isolate total RNA from the harvested cells.
-
-
Thiol-Alkylation:
-
Treat the total RNA with an alkylating agent, such as iodoacetamide (B48618) (IAA), which specifically modifies the thiol group of the incorporated 4sU.[9]
-
-
Sequencing and Analysis:
-
Prepare standard RNA-seq libraries. The alkylated 4sU will cause a T-to-C misincorporation during reverse transcription.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify T>C conversions, which mark the locations of 4sU incorporation.
-
The fraction of T>C containing reads for each transcript is used to calculate its rate of synthesis and decay.[11]
-
Transcriptional Inhibition
This traditional method relies on halting transcription and measuring the subsequent decay of the existing mRNA pool.
-
Inhibition of Transcription:
-
Treat cultured cells with a global transcription inhibitor, such as Actinomycin D (typically 5-10 µg/ml).[2]
-
-
Sample Collection:
-
Collect cell samples at various time points after the addition of the inhibitor (e.g., 0, 1, 2, 4, 8 hours).
-
-
RNA Extraction and Quantification:
-
Extract total RNA from each time point.
-
Quantify the abundance of specific transcripts at each time point using methods like quantitative reverse transcription PCR (qRT-PCR) or genome-wide approaches like RNA-seq.
-
-
Data Analysis:
-
Plot the RNA abundance against time for each transcript.
-
Fit the data to an exponential decay model to calculate the half-life.
-
Conclusion
The measurement of RNA half-life is a dynamic field, with metabolic labeling techniques largely supplanting older, more invasive methods. This compound-based methods, such as TUC-seq DUAL, represent a novel advancement aimed at achieving higher precision by enabling the simultaneous tracking of RNA synthesis and decay. While newer, these methods hold the promise of providing a more detailed and accurate picture of RNA dynamics.
In contrast, 4sU-based methods like SLAM-seq and TimeLapse-seq are currently more established, offering a robust, scalable, and cost-effective means for genome-wide analysis of RNA turnover. The choice between these methods will depend on the specific research question, the required level of precision, and available resources. For targeted analysis of a few genes, simpler and more economical methods like Roadblock-qPCR present a viable alternative.
As the field continues to evolve, further cross-validation studies will be crucial to establish a gold standard for RNA half-life measurements. This guide provides a framework for researchers to navigate the current landscape of available techniques and make informed decisions for their studies of gene expression regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome-Wide Profiling of RNA Stability | Springer Nature Experiments [experiments.springernature.com]
- 6. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 7. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the study of RNA dynamics through advances in RNA-seq with metabolic labeling and nucleotide-recoding chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SLAM-seq Service - CD Genomics [rna.cd-genomics.com]
- 11. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. This compound Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thiopurine Analogs: A Deep Dive into DNA Incorporation and Cytotoxicity
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of key thiopurine analogs—6-thioguanine (B1684491) (6-TG) and 6-mercaptopurine (B1684380) (6-MP)—focusing on their incorporation into DNA and resultant cytotoxic effects. This analysis is supported by experimental data and detailed methodologies to aid in research and development.
Thiopurine analogs are a cornerstone in the treatment of various cancers and autoimmune diseases. Their therapeutic efficacy is primarily attributed to their metabolic conversion into thioguanine nucleotides (TGNs) and subsequent incorporation into DNA, leading to cytotoxicity in rapidly dividing cells.[1][2][3] This guide provides a comparative overview of 6-TG and 6-MP, two of the most clinically significant thiopurine analogs.
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of 6-thioguanine and 6-mercaptopurine have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the IC50 values for 6-TG and 6-MP in different human cancer cell lines.
| Cell Line | Cancer Type | Thiopurine Analog | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | 6-Thioguanine | 28.79 | [4] |
| A253 | Submaxillary Carcinoma | 6-Thioguanine | Dose-dependent decrease in target proteins | [1] |
| A253 | Submaxillary Carcinoma | 6-Mercaptopurine | Dose-dependent decrease in target proteins | [1] |
| MOLT4 | Leukemia | 6-Thioguanine | ~1 (Sensitivity increased with TPMT knockdown) | [2] |
| MOLT4 | Leukemia | 6-Mercaptopurine | Sensitivity not significantly affected by TPMT knockdown | [2] |
| HL-60, U937, CCRF-CEM | Leukemia | 6-Thioguanine | Effective in both 6-MP sensitive and resistant cells | [5] |
| HL-60, U937, CCRF-CEM | Leukemia | 6-Mercaptopurine | Resistance observed | [5] |
DNA Incorporation: A Comparative Overview
While direct head-to-head quantitative data on the DNA incorporation of 6-TG versus 6-MP from a single study under identical conditions is limited, the available evidence strongly suggests that 6-TG is more efficiently incorporated into DNA than 6-MP. This is because 6-TG is more readily converted to the active thioguanine nucleotides (TGNs).[6] Studies have shown that 6-TG can lead to 6- to 7-fold higher levels of erythrocytic TGNs compared to equitoxic doses of 6-MP.[6] The level of DNA-incorporated thioguanine (DNA-TG) is considered a more direct and relevant biomarker for the cytotoxic effects of thiopurines than red blood cell TGN levels.[7]
The incorporation of thioguanine into DNA has been quantified in patients undergoing thiopurine therapy. For instance, in pediatric patients with acute lymphoblastic leukemia (ALL) on 6-MP maintenance therapy, DNA-TG levels ranged from 1.0 to 903.1 fmol/µg DNA.[8] In another study, the median DNA-TGN level in ALL patients was 126.2 fmol TG/µg DNA.[8]
Experimental Protocols
Quantification of DNA-Incorporated Thioguanine by LC-MS/MS
This protocol outlines a method for the highly sensitive and specific quantification of 6-thioguanine incorporated into genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
1. DNA Isolation and Quantification:
-
Isolate genomic DNA from peripheral blood mononuclear cells (PBMCs) or cultured cells using a standard DNA extraction kit.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer to ensure a starting amount of approximately 1 µg.
2. DNA Hydrolysis and Derivatization:
-
Resuspend 1 µg of DNA in 75 µL of deionized water.
-
Add 75 µL of derivatization buffer (1 M chloroacetaldehyde (B151913) in 90 mM potassium phosphate, pH 5.0).
-
Incubate the mixture at 99.9°C for 3 hours to both hydrolyze the DNA into individual nucleosides and derivatize the thioguanine.
-
After incubation, add 800 µL of 0.2% formic acid to the sample.
3. Solid-Phase Extraction (SPE):
-
Condition an SPE column (e.g., Strata X-C) with 800 µL of methanol (B129727) followed by 800 µL of 0.1% formic acid.
-
Load the 1 mL sample onto the conditioned SPE column.
-
Wash the column with 800 µL of 0.1% formic acid, followed by 800 µL of 0.1% formic acid in 50% methanol.
-
Elute the derivatized thioguanine with 300 µL of 780 mM ammonium (B1175870) hydroxide (B78521) in 50% methanol.
4. Sample Preparation for LC-MS/MS:
-
Dry the eluate at 40°C under a stream of nitrogen.
-
Reconstitute the dried sample in 150 µL of 0.1% formic acid in 95% acetonitrile.
5. LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
Use a suitable column (e.g., XSelect Peptide HSS T3) for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Perform quantitative analysis in the multiple reaction-monitoring (MRM) mode with positive electrospray ionization. Monitor the specific mass transitions for the derivatized thioguanine and an internal standard.
6. Data Analysis:
-
Generate a standard curve using known concentrations of derivatized thioguanine.
-
Quantify the amount of DNA-incorporated thioguanine in the samples by comparing their peak areas to the standard curve. Results are typically expressed as fmol of thioguanine per µg of DNA.
Visualizing the Pathways
To better understand the mechanisms of action of thiopurine analogs, the following diagrams illustrate the key metabolic and signaling pathways.
Caption: Metabolic pathway of thiopurine analogs.
Caption: Signaling pathway of thiopurine-induced cytotoxicity.
Caption: Experimental workflow for DNA-TG quantification.
References
- 1. The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 7. DNA incorporation of 6-thioguanine nucleotides during maintenance therapy of childhood acute lymphoblastic leukaemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA-thioguanine nucleotide as a treatment marker in acute lymphoblastic leukemia patients with NUDT15 variant genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Thioguanosine Incorporation into RNA: A Comparative Guide
For researchers, scientists, and drug development professionals investigating RNA dynamics, the precise tracking of newly synthesized RNA is paramount. Metabolic labeling with nucleoside analogs offers a powerful tool for this purpose. This guide provides an objective comparison of 6-thioguanosine (6sG) with other common RNA labeling agents, focusing on the specificity of incorporation, potential off-target effects, and the methodologies for their detection. Experimental data is presented to support these comparisons, enabling an informed choice of labeling strategy.
Overview of Metabolic RNA Labeling
Metabolic labeling involves the introduction of a modified nucleoside to cells, which is then incorporated into newly transcribed RNA by RNA polymerases.[1] This "tag" allows for the selective isolation or identification of nascent RNA from the pre-existing RNA pool. The ideal metabolic label should be efficiently and specifically incorporated without significantly perturbing normal cellular processes.
This guide focuses on the comparative performance of 6-thioguanosine (6sG), a guanosine (B1672433) analog, against other widely used alternatives such as 4-thiouridine (B1664626) (4sU), 5-ethynyluridine (B57126) (EU), and bromouridine (BrU).
Quantitative Comparison of RNA Labeling Methods
The efficacy of a metabolic labeling technique can be assessed by several key parameters, including labeling efficiency, potential for cytotoxicity, and the specificity of the downstream detection method. The following tables summarize the available quantitative data for these common methods.
| Feature | 6-Thioguanosine (6sG) | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) | Bromouridine (BrU) |
| Analogue of | Guanosine[2] | Uridine[2] | Uridine | Uridine[1] |
| Incorporation Rate | Lower than pyrimidine (B1678525) analogs. G-to-A mutation rates of ~1.5% in TimeLapse-seq.[1][3] Labeling of ~2.5% to 4.0% of a high-turnover mRNA after 2-hour treatment with 100 µM 6sG.[1] | High, >90% for SLAM-seq and TUC-seq protocols.[4] | Generally efficient, but quantitative data is highly dependent on cell type and labeling duration.[5] | Generally considered efficient, but quantitative data is highly dependent on cell type and labeling duration.[1] |
| Primary Detection Method | Chemical conversion leading to G-to-A mutation for sequencing.[1][6] | Thiol-specific biotinylation and purification, or chemical conversion leading to U-to-C mutation for sequencing.[4][6] | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) for biotinylation or fluorophore conjugation.[4] | Immunoprecipitation using anti-BrdU antibodies.[1][7] |
| Signal-to-Noise Ratio | High with nucleotide conversion methods.[6] | High, especially with nucleotide conversion methods.[4] | High | Variable, dependent on antibody specificity and washing conditions. |
| Cytotoxicity | Can be cytotoxic with prolonged exposure or high concentrations, impairing RNA and protein synthesis.[1][8] Short-term labeling (e.g., 1-2 hours) appears to have minimal impact on cell viability.[1] | Generally high cell viability, but concentration needs to be optimized.[4] | Short-term labeling does not appear to have negative effects, but longer incubation times can impact growth rates.[5] | Considered to have low toxicity in short-term use.[7] |
| Downstream Applications | Primarily sequencing-based approaches (e.g., TimeLapse-seq, TUC-seq).[1][6] | qRT-PCR, microarrays, sequencing (e.g., SLAM-seq, TUC-seq).[4] | qRT-PCR, microarrays, sequencing, fluorescence microscopy.[4] | qRT-PCR, microarrays, sequencing (e.g., Bru-seq).[1][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these labeling techniques. Below are generalized protocols for the key methods discussed.
Protocol 1: 6-Thioguanosine (6sG) Labeling and Analysis by Nucleotide Recoding (TimeLapse-seq/TUC-seq)
This method relies on the chemical conversion of incorporated 6sG to an analog that is read as adenosine (B11128) during reverse transcription, creating a G-to-A mutation that can be identified by sequencing.[3][6]
-
Metabolic Labeling: Culture cells to the desired confluency. Add 6-thioguanine (B1684491) (a precursor to 6-thioguanosine) to the culture medium at a final concentration of 25-500 µM and incubate for the desired labeling period (e.g., 1-2 hours).[1][4][6]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method like TRIzol reagent.
-
Chemical Conversion: Treat the isolated RNA with an oxidizing agent (e.g., OsO4 or NaIO4) and an amine (e.g., hydrazine (B178648) or 2,2,2-trifluoroethylamine) to convert the 6-thioguanosine into a substituted purine (B94841) that base-pairs like adenine.[3][6]
-
Reverse Transcription and Sequencing: Perform reverse transcription on the chemically treated RNA. The G-to-A mutations introduced at the sites of 6sG incorporation can then be identified by high-throughput sequencing.[4]
-
Data Analysis: Analyze the sequencing data to identify and quantify the G-to-A transitions, which correspond to the locations of metabolically incorporated 6sG.[4]
Protocol 2: 4-Thiouridine (4sU) Labeling and Affinity Purification
This is a widely used method that involves the biotinylation of the thiol group in the incorporated 4sU, allowing for the purification of newly transcribed RNA.[4]
-
Metabolic Labeling: Add 4sU to the cell culture medium to a final concentration of 100-200 µM and incubate for the desired labeling period.[9]
-
RNA Isolation: Harvest the cells and isolate total RNA.
-
Thiol-specific Biotinylation: React the total RNA with a thiol-reactive biotin (B1667282) compound, such as HPDP-Biotin, to biotinylate the incorporated 4sU.[4]
-
Affinity Purification: Separate the biotinylated, newly transcribed RNA from the unlabeled, pre-existing RNA using streptavidin-coated magnetic beads.[4]
-
Downstream Analysis: The enriched newly transcribed RNA can be used for various applications, including qRT-PCR, microarray analysis, or next-generation sequencing.[4]
Protocol 3: 5-Ethynyluridine (EU) Labeling and Click Chemistry
This method utilizes the alkyne group on EU for a highly specific "click" reaction with an azide-containing molecule for purification or visualization.[4]
-
Metabolic Labeling: Add 5-ethynyluridine to the cell culture medium at a concentration of 0.1-1 mM and incubate for the desired labeling period.[4]
-
RNA Isolation: Harvest cells and extract total RNA.
-
Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction by reacting the alkyne group of the incorporated EU with an azide-containing molecule, such as azide-biotin or an azide-fluorophore.[4]
-
Purification or Visualization:
-
Downstream Analysis: The purified labeled RNA can be used for sequencing or other downstream analyses.[4]
Visualizing Workflows and Pathways
Metabolic Activation of Thioguanine
For 6-thioguanine to be incorporated into RNA, it must first be converted intracellularly to its active nucleotide form. This metabolic activation is a critical step for its function as both a therapeutic agent and a metabolic label.[10]
Caption: Metabolic activation pathway of 6-thioguanine.
Experimental Workflow for 6sG-based TimeLapse-seq
The workflow for identifying newly transcribed RNA using 6sG incorporation and sequencing is a multi-step process that culminates in the bioinformatic identification of G-to-A mutations.
Caption: Workflow for 6sG-based nascent RNA analysis.
Dual Metabolic Labeling with TUC-seq DUAL
A more advanced technique, TUC-seq DUAL, uses sequential pulses of 6sG and 4sU to precisely measure mRNA lifetimes. Chemical treatment induces simultaneous G-to-A and U-to-C mutations that are analyzed by RNA sequencing.[6][11]
Caption: TUC-seq DUAL experimental workflow.
Concluding Remarks
The choice of metabolic label for assessing RNA dynamics depends heavily on the specific research question, the experimental system, and the available downstream analysis platforms.
-
6-Thioguanosine (6sG) offers a unique advantage for sequencing-based methods by introducing specific, identifiable mutations, thus avoiding the need for enrichment steps that can introduce bias.[1][6] However, its lower incorporation rate and potential for cytotoxicity require careful optimization of labeling conditions.[1][8]
-
4-Thiouridine (4sU) is a robust and widely used label with high incorporation efficiency and relatively low toxicity, making it suitable for a broad range of applications, including both affinity purification and nucleotide recoding approaches.[2][4]
-
5-Ethynyluridine (EU) provides versatility through click chemistry, allowing for both purification and direct visualization of nascent RNA.[4]
-
Bromouridine (BrU) is a well-established method that relies on antibody-based enrichment, which is effective but can be subject to variability in antibody performance.[1][7]
For studies focused specifically on guanosine dynamics or those aiming to employ dual-labeling strategies for precise measurements of RNA synthesis and decay, 6sG presents a powerful, albeit more technically demanding, option. Researchers should carefully consider the trade-offs between labeling efficiency, potential cellular perturbations, and the requirements of their downstream analytical methods when selecting the most appropriate metabolic labeling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the Nucleoside Recoding Toolkit: Revealing RNA Population Dynamics with 6-thioguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Mismatch Repair Pathway: A Critical Mediator of Thioguanosine Cytotoxicity
A comparative analysis of thioguanosine's effects on Mismatch Repair (MMR) proficient and deficient cells, providing researchers with essential data and protocols to validate this crucial drug-target interaction.
The efficacy of thiopurine analogs, such as 6-thioguanosine (a nucleoside analog of guanosine), in cancer chemotherapy is critically dependent on a functional DNA Mismatch Repair (MMR) system. This guide provides a comprehensive comparison of the cytotoxic effects of this compound on MMR-proficient and MMR-deficient cells, supported by experimental data and detailed protocols for key validation assays. This information is intended to assist researchers, scientists, and drug development professionals in understanding and investigating the intricate relationship between MMR status and thiopurine sensitivity.
The Critical Role of MMR in this compound-Induced Cell Death
This compound exerts its cytotoxic effects through its incorporation into DNA, leading to a cascade of events that are recognized and processed by the MMR machinery. Following its metabolic activation to 6-thioguanine (B1684491) triphosphate (TGTP), the molecule is incorporated into the DNA strand during replication. In subsequent rounds of replication, the incorporated 6-thioguanine (6-TG) can mispair with thymine (B56734) (T).[1]
In cells with a functional MMR system, this 6-TG:T mismatch is recognized, primarily by the MutSα (a heterodimer of MSH2 and MSH6) complex.[2] This recognition triggers a futile cycle of attempted repair, leading to the formation of persistent single-strand breaks in the DNA.[2][3] These sustained DNA lesions activate downstream signaling pathways, including the ATR-Chk1 pathway, which culminates in a G2/M cell cycle arrest and, ultimately, apoptosis (programmed cell death).[3][4]
Conversely, in MMR-deficient cells, the 6-TG:T mismatches are not recognized, and the futile repair cycle is not initiated.[2] Consequently, these cells are able to tolerate the presence of 6-TG in their DNA and continue to proliferate, rendering them resistant to the cytotoxic effects of the drug.[2][5][6]
Comparative Cytotoxicity Data
The differential sensitivity of MMR-proficient and MMR-deficient cells to this compound is a hallmark of its mechanism of action. The following table summarizes quantitative data from various studies, highlighting the increased resistance of MMR-deficient cell lines.
| Cell Line | MMR Status | Key MMR Gene Defect | Thioguanine (6-TG) Treatment | Outcome | Reference |
| RKO | Deficient (-) | hMLH1 | 3 µM for 24 hours | Significantly less growth inhibition and cell death compared to MMR-proficient counterparts. | |
| RKO (hMLH1+) | Proficient (+) | Restored hMLH1 | 3 µM for 24 hours | Increased and prolonged G2-M arrest followed by enhanced cell death. | [3] |
| HCT116 | Deficient (-) | hMLH1 | Not specified | Resistant to 6-TG. | |
| HCT116+chr3 | Proficient (+) | hMLH1 corrected | Not specified | Sensitive to 6-TG. | [7] |
| Human Cancer Lines | Deficient (-) | Various | Up to 5 µM | Resistant to 6-TG exposure. | [5][6] |
| Human Cancer Lines | Proficient (+) | Wild-type | Up to 5 µM | Significantly more sensitive to 6-TG exposure. | [5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams illustrate the MMR pathway's role in this compound cytotoxicity and a typical experimental workflow for its validation.
Caption: MMR Pathway in this compound Cytotoxicity.
Caption: Experimental Workflow for Validation.
Detailed Experimental Protocols
For researchers seeking to validate the role of the MMR pathway in this compound cytotoxicity, the following protocols provide a detailed methodology for key experiments.
Cell Culture and this compound Treatment
-
Cell Lines: Utilize isogenic cell line pairs, such as the human colorectal carcinoma cell lines RKO (hMLH1-deficient) and RKO ectopically expressing hMLH1, or HCT116 (hMLH1-deficient) and HCT116+chr3 (hMLH1-proficient).
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 0.1 mM nonessential amino acids at 37°C in a humidified atmosphere with 5-10% CO2.[8]
-
This compound Treatment: Prepare a stock solution of 6-thioguanine in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Treat cells for a specified period (e.g., 24 hours), after which the drug-containing medium is removed, and cells are washed with PBS and incubated in a fresh drug-free medium.[8]
Cytotoxicity Assays
Clonogenic Survival Assay:
-
Plate a known number of cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
Remove the drug, wash the cells, and add a fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment by normalizing to the plating efficiency of untreated control cells.
Growth Inhibition (MTT) Assay:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat with a range of this compound concentrations.
-
After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of untreated control cells.
DNA Damage and Cell Cycle Analysis
Alkaline Comet Assay for Single-Strand Breaks:
-
Expose cells to this compound.
-
Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt solution to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions to unwind the DNA and separate the fragments.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize it using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head."[8]
Flow Cytometry for Cell Cycle Analysis:
-
Treat cells with this compound and harvest at different time points.
-
Fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the PI fluorescence intensity.[8]
Conclusion
The evidence strongly supports the indispensable role of a functional MMR pathway in mediating the cytotoxic effects of this compound. The stark contrast in sensitivity between MMR-proficient and MMR-deficient cells provides a clear rationale for utilizing MMR status as a predictive biomarker for thiopurine therapy. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to further investigate and validate this critical aspect of cancer pharmacology.
References
- 1. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
comparison of different methods for quantifying thioguanosine in RNA
For researchers, scientists, and drug development professionals, the accurate measurement of 6-thioguanosine (6-sG) incorporated into RNA is critical for understanding the mechanism of action, efficacy, and toxicity of thiopurine drugs. These drugs, including 6-thioguanine (B1684491) (6-TG), are widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Their therapeutic effect is mediated by the incorporation of their metabolites into DNA and RNA, leading to cytotoxicity. This guide provides an objective comparison of the primary analytical methods used to quantify thioguanosine in RNA, supported by experimental data and detailed protocols.
Metabolic Activation and Incorporation of Thioguanine
Before its incorporation into nucleic acids, 6-thioguanine, a guanine (B1146940) analog, must be metabolically activated. This process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-TG into this compound monophosphate (TGMP).[1] Subsequent phosphorylation steps yield this compound triphosphate (TGTP), which can then be incorporated into RNA by cellular polymerases during transcription.[1] The extent of this incorporation is a key factor in the drug's cytotoxic effect.[1]
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Thioguanosine
Essential protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of thioguanosine are critical for protecting laboratory personnel from exposure to this potent cytotoxic agent. this compound, a chemotherapy drug and immunosuppressant, poses significant health risks, including toxicity if swallowed and potential genetic defects.[1] Adherence to strict safety measures is paramount for researchers, scientists, and drug development professionals working with this compound.
Proper handling of this compound should always occur in a designated area, ideally within a Class II laminar flow biological safety cabinet to minimize the risk of aerosolization and contamination.[2] Personnel must be thoroughly trained on the potential hazards and the specific procedures for safe handling, storage, and waste disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to ensure comprehensive protection. This includes protection for the body, hands, eyes, and respiratory system.
| PPE Category | Recommended Equipment | Rationale |
| Protective Clothing | Disposable, solid-front gown with knit cuffs (e.g., Tyvek); Long-sleeved clothing.[1][2] | Prevents skin contact with spills or dust.[1] |
| Hand Protection | Double gloving with chemotherapy-approved nitrile gloves.[1][2] | Provides a barrier against direct contact and allows for safe removal of the outer glove in case of contamination.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2][3] | Protects eyes from splashes and airborne particles.[1] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95, N99, or N100) or a full-facepiece airline respirator for large-scale operations or emergencies.[1][3][4] | Minimizes the inhalation of this compound dust.[1] |
| Foot Protection | Protective shoe covers.[1][2] | Prevents the tracking of contaminants outside of the designated handling area.[1] |
| Head Protection | Head covering.[1][2] | Contains hair and prevents it from coming into contact with contaminated surfaces.[1] |
Operational Plans for Handling this compound
A clear and concise workflow is essential for minimizing risks. The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
Spill Management
In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel. A cytotoxic spill kit should be readily accessible. The general procedure for cleaning a this compound spill involves:
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.[1]
-
Don Full PPE : This includes a respirator, double gloves, a disposable gown, and eye protection.[1]
-
Contain the Spill : Use absorbent pads from the spill kit to cover and contain the spill. For powdered this compound, gently dampen the powder with water to prevent it from becoming airborne before cleaning.[1]
-
Clean the Area : Use appropriate cleaning agents and dispose of all contaminated materials in a designated hazardous waste container.[1]
-
Decontaminate : Clean the affected area thoroughly with a suitable decontaminating solution.[1]
-
Dispose of Waste : All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.[1]
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[1] This includes unused product, contaminated labware, cleaning materials, and all PPE worn during handling.
Solid Waste Disposal (e.g., gloves, absorbent paper, pipette tips):
-
Bagging : Double-bag the waste in clear plastic bags to allow for visual inspection by waste technicians.[5]
-
Labeling : Label the outer bag as "Chemically Contaminated Waste" and list "this compound" as the contaminant.[5]
-
Containerization : Place the bags in a designated solid waste container within a satellite accumulation area (SAA).[5]
-
Pickup : Schedule a pickup with your institution's Environmental Health & Safety (EH&S) department.[5]
Liquid Waste Disposal (solutions containing this compound):
-
Collection Container : Use a compatible, leak-proof container with a screw-on cap.[5]
-
Labeling : Clearly label the container with a hazardous waste tag, listing all chemical constituents, including solvents and their approximate concentrations.[5]
-
Storage : Store the container in a designated hazardous waste SAA.[5]
-
Pickup : Arrange for a hazardous waste pickup with your institution's EH&S department.[5]
Empty Container Disposal :
-
Rinsate Collection : The first rinsate of a container that held this compound must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinses may also need to be collected depending on institutional policy.[5]
-
Container Disposal : After triple-rinsing and air-drying, the container may be disposed of in the regular trash or recycled, depending on local regulations.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
